BMS-986470
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C29H25N5O5 |
|---|---|
Poids moléculaire |
523.5 g/mol |
Nom IUPAC |
2-[(3S)-2,6-dioxopiperidin-3-yl]-4-[[1-methyl-6-(2-methyl-4-pyridinyl)-2-oxo-3,4-dihydroquinolin-7-yl]amino]isoindole-1,3-dione |
InChI |
InChI=1S/C29H25N5O5/c1-15-12-16(10-11-30-15)19-13-17-6-9-25(36)33(2)23(17)14-21(19)31-20-5-3-4-18-26(20)29(39)34(28(18)38)22-7-8-24(35)32-27(22)37/h3-5,10-14,22,31H,6-9H2,1-2H3,(H,32,35,37)/t22-/m0/s1 |
Clé InChI |
WTHBTFQJBVJOAO-QFIPXVFZSA-N |
Origine du produit |
United States |
Foundational & Exploratory
A Deep Dive into the Mechanism of Action of BMS-986470 for Sickle Cell Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-986470 is an investigational, orally administered small molecule that represents a novel, first-in-class therapeutic approach for the treatment of sickle cell disease (SCD). It functions as a dual molecular glue degrader, inducing the degradation of two key transcriptional repressors of fetal hemoglobin (HbF), ZBTB7A and WIZ. By removing these repressors, this compound reactivates the expression of the γ-globin gene, leading to increased production of HbF. Elevated levels of HbF have been shown to ameliorate the pathophysiology of SCD by inhibiting the polymerization of sickle hemoglobin (HbS), thereby reducing red blood cell sickling, improving cellular hydration, and decreasing vaso-occlusive crises. This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and experimental methodologies associated with this compound.
Core Mechanism of Action: Dual Degradation of γ-Globin Repressors
This compound is a cereblon E3 ligase modulator (CELMoD) that acts as a molecular glue.[1][2] Its primary mechanism involves redirecting the substrate specificity of the cereblon (CRBN) E3 ubiquitin ligase complex to selectively target and induce the ubiquitination and subsequent proteasomal degradation of two transcriptional repressors:
-
Zinc finger and BTB domain-containing protein 7A (ZBTB7A)
-
Widely interspaced zinc finger protein (WIZ)
Both ZBTB7A and WIZ are known to be involved in the silencing of the HBG1 and HBG2 genes, which encode for the γ-globin chains of fetal hemoglobin.[3][4] By inducing their degradation, this compound effectively removes the brakes on γ-globin transcription, leading to a robust induction of HbF expression in erythroid precursor cells.[3][4] This approach is analogous to one of the proposed mechanisms of action for hydroxyurea, the current standard of care, but with potentially greater potency and selectivity.[3][4]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in inducing fetal hemoglobin.
Quantitative Preclinical Data
This compound has demonstrated potent and selective activity in a variety of preclinical models. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Degradation and Binding Activity
| Parameter | Target | Value | Cell Type/Assay |
| EC50 | ZBTB7A Degradation | 0.009 µM | Human CD34+ derived erythroid cells |
| EC50 | WIZ Degradation | 0.011 µM | Human CD34+ derived erythroid cells |
| EC50 | Ikaros Degradation | 0.106 µM | Human CD34+ derived erythroid cells |
| EC50 | CK1α Degradation | 4.303 µM | Human CD34+ derived erythroid cells |
| EC50 | GSTP1 Degradation | >10 µM | Human CD34+ derived erythroid cells |
| IC50 | CRBN Binding | 0.54 µM | Biochemical Assay |
Data sourced from BioWorld.[5]
Table 2: In Vitro Fetal Hemoglobin Induction
| Parameter | Value | Cell Type |
| Mean Fluorescence Intensity (MFI) | 12.5 | Human CD34+ derived erythroid cells |
| % F-cells | 93% | Human CD34+ derived erythroid cells |
| γ-globin mRNA Fold Increase | 73-fold | Human CD34+ derived erythroid cells |
| γ-globin AUC | 154 | HiBiT Assay |
| % F-cells (SCD Patient Samples) | >90% | Primary erythroblasts from SCD patients |
| % Total HbF (SCD Patient Samples) | >40% | Primary erythroblasts from SCD patients |
Data sourced from BioWorld and ASH Publications.[5][6][7]
Table 3: In Vivo Pharmacokinetics
| Species | Dosing (IV/PO) | Clearance (CLp) (mL/min/kg) | Volume of Distribution (Vss) (L/kg) | Half-life (t1/2) (h) | Bioavailability (F) (%) |
| Mouse | 1 mg/kg | 16 | 1.1 | 1.2 | 19 |
| Rat | 2 mg/kg | 17 | 1.7 | 5.6 | 72 |
| Cynomolgus Monkey | 1 mg/kg | 1.5 | 0.8 | 14 | 100 |
Data sourced from BioWorld.[5]
Table 4: In Vitro Safety and Permeability
| Parameter | Value | Assay |
| hERG Inhibition IC50 | >10 µM | Electrophysiology Assay |
| PBMC Toxicity IC50 | >3 µM | Peripheral Blood Mononuclear Cell Viability Assay |
| AMES Test | Negative | Bacterial Reverse Mutation Assay |
| Caco-2 Permeability (Papp A-B) | 76 nm/s | Caco-2 Cell Monolayer Assay |
| Caco-2 Permeability (Papp B-A) | 343 nm/s | Caco-2 Cell Monolayer Assay |
| Efflux Ratio | 6.3 | Caco-2 Cell Monolayer Assay |
Data sourced from BioWorld.[5]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the key experimental protocols used in the preclinical evaluation of this compound.
Phenotypic Screening for HbF Induction
A phenotypic screen was conducted to identify compounds that induce HbF in a physiologically relevant cell system.[4][6]
Experimental Workflow:
Caption: Workflow for phenotypic screening of HbF-inducing compounds.
Methodology:
-
Cell Isolation: CD34+ hematopoietic stem and progenitor cells were isolated from healthy human donors.
-
Erythroid Differentiation: The isolated CD34+ cells were cultured in a multi-step differentiation medium to induce their maturation into primary erythroblasts.
-
Compound Treatment: Differentiated erythroblasts were treated with a library of small molecules, including this compound, at various concentrations.
-
HbF Analysis: After a 14-day incubation period, the cells were harvested and analyzed for HbF expression using:
-
Flow Cytometry: To quantify the percentage of HbF-containing cells (% F-cells) and the mean fluorescence intensity (MFI) of HbF staining.
-
Quantitative Real-Time PCR (qRT-PCR): To measure the relative expression levels of γ-globin mRNA.
-
Global Proteomic Profiling
To identify the specific protein targets of this compound, global proteomic profiling was performed.[4][6]
Methodology:
-
Cell Treatment: Erythroid cells were treated with either this compound or a vehicle control.
-
Protein Extraction and Digestion: Total protein was extracted from the cells, followed by enzymatic digestion to generate peptides.
-
LC-MS/MS Analysis: The peptide mixtures were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify thousands of proteins.
-
Data Analysis: The relative abundance of each protein in the this compound-treated samples was compared to the vehicle-treated samples to identify proteins that were significantly downregulated (i.e., degraded).
In Vivo Efficacy in a Murine Model of Human Erythropoiesis
A murine model engrafted with human CD34+ cells was utilized to assess the in vivo efficacy of this compound.[4]
Methodology:
-
Mouse Model: Immunodeficient mice (e.g., NBSGW) were engrafted with human CD34+ cells to establish a human hematopoietic system.
-
Drug Administration: Once human erythropoiesis was established, the mice were treated with this compound or a vehicle control via daily oral administration for 14 days.[5]
-
Pharmacodynamic and Efficacy Readouts: Blood and bone marrow samples were collected to assess:
-
Target Engagement: Levels of human ZBTB7A and WIZ protein were measured to confirm degradation.
-
HbF Induction: The percentage of F-cells and the level of γ-globin expression were quantified.
-
Erythroid Differentiation: The effect of the compound on human erythroblast maturation was evaluated.
-
Studies in Cynomolgus Monkeys
To evaluate the pharmacokinetics, pharmacodynamics, and safety in a non-human primate model, studies were conducted in cynomolgus monkeys.[4][5]
Methodology:
-
Drug Administration: Naïve healthy cynomolgus monkeys were treated with daily doses of this compound for 16 days.[4][5]
-
Sample Collection: Blood and bone marrow samples were collected at various time points during the treatment and a 2-week observation period.
-
Analysis: The samples were analyzed for:
-
Pharmacokinetics: Plasma concentrations of this compound were measured to determine its pharmacokinetic profile.
-
Target Degradation: Levels of WIZ and ZBTB7A were assessed in peripheral blood and bone marrow.
-
Pharmacodynamic Markers: Changes in circulating immature erythrocytes, HBG1/2 transcripts, γ-globin protein, and erythroid progenitor markers were monitored.[4]
-
Safety: General health, body weight, hematology, and serum chemistry were monitored throughout the study.[5]
-
Clinical Development
This compound is currently being evaluated in a Phase 1/2 clinical trial (NCT06481306) to assess its safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy in healthy volunteers and patients with sickle cell disease.[1][4][6][8][9] The study aims to determine the optimal dose for future clinical development.[10]
Conclusion
This compound represents a promising and innovative approach to the treatment of sickle cell disease. Its unique mechanism of action as a dual degrader of ZBTB7A and WIZ leads to a robust induction of fetal hemoglobin, which has the potential to be a disease-modifying therapy. The extensive preclinical data package demonstrates potent and selective activity, a favorable pharmacokinetic profile, and a good safety profile in animal models. The ongoing clinical trials will be crucial in determining the therapeutic potential of this compound in patients with sickle cell disease.
References
- 1. Trial Summary | NMDP℠ CTSS [ctsearchsupport.org]
- 2. This compound for Sickle Cell Disease · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. drughunter.com [drughunter.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of dual molecular glue degrader this compound | BioWorld [bioworld.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Paper: Development of a ZBTB7A and Wiz Dual Degrading, HbF-Activating CELMoD™ for the Treatment of Sickle Cell Disease [ash.confex.com]
- 8. A Study to Evaluate this compound in Healthy Volunteers and Participants With Sickle Cell Disease | BMS Clinical Trials [bmsclinicaltrials.com]
- 9. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 10. clinicaltrials.eu [clinicaltrials.eu]
The Therapeutic Target of BMS-986470: A Dual Degrader for Sickle Cell Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BMS-986470 is a first-in-class, orally bioavailable small molecule that functions as a dual molecular glue degrader. Its therapeutic targets are two transcriptional repressors: Zinc Finger and BTB Domain Containing 7A (ZBTB7A) and Widely Interspaced Zinc Finger Protein (WIZ). By inducing the degradation of these proteins, this compound reactivates the expression of fetal hemoglobin (HbF), offering a novel therapeutic strategy for the treatment of sickle cell disease (SCD) and other hemoglobinopathies. This document provides a comprehensive overview of the mechanism of action, supporting quantitative data, and experimental methodologies related to this compound.
Introduction to Sickle Cell Disease and Fetal Hemoglobin
Sickle cell disease is a genetic disorder caused by a mutation in the β-globin gene, leading to the production of abnormal hemoglobin, known as sickle hemoglobin (HbS).[1][2] Under deoxygenated conditions, HbS polymerizes, causing red blood cells to become rigid and adopt a characteristic sickle shape.[2] This leads to a cascade of debilitating and life-threatening complications, including vaso-occlusive crises (VOCs), chronic hemolytic anemia, and organ damage.[2]
The reactivation of fetal hemoglobin (HbF) expression is a clinically validated therapeutic strategy for SCD.[2][3] HbF inhibits the polymerization of HbS, thereby reducing red blood cell sickling and its downstream consequences.[2] Hydroxyurea, the current standard of care, functions in part by inducing HbF; however, its efficacy is variable, and it is associated with tolerability and toxicity issues, highlighting the need for more effective HbF-inducing agents.[1][2]
This compound: Mechanism of Action
This compound is a cereblon (CRBN) E3 ligase modulating drug (CELMoD) that acts as a molecular glue.[4][5][6] Its mechanism of action involves redirecting the CRBN E3 ubiquitin ligase complex to recognize and polyubiquitinate ZBTB7A and WIZ, which are not its native substrates. This process marks ZBTB7A and WIZ for proteasomal degradation.[1][7][8]
ZBTB7A and WIZ are transcriptional repressors that play a key role in silencing the expression of the γ-globin gene (HBG1/HBG2), the primary component of HbF, in adult erythroid cells.[1][8] By degrading these repressors, this compound effectively removes the brakes on γ-globin transcription, leading to a significant increase in HbF production.[1][8]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound-mediated HbF induction.
Caption: this compound mediated degradation of ZBTB7A/WIZ and subsequent HbF induction.
Quantitative Data
In Vitro Efficacy
| Parameter | Cell Type | Value | Reference |
| γ-globin mRNA Fold Increase | Human CD34+ derived erythroid cells | 73-fold | [1] |
| Mean Fluorescence Intensity (MFI) of HbF | Human CD34+ derived erythroid cells | 12.5 | [1] |
| Percentage of F-cells | Erythroblasts from healthy donors and SCD patients | >90% | [8] |
| Total HbF Percentage | Erythroblasts from healthy donors and SCD patients | >40% | [8] |
In Vitro Safety
| Assay | Result | Reference |
| hERG Inhibition (IC50) | >10 µM | [1] |
| PBMC Toxicity (IC50) | >3 µM | [1] |
| AMES Test (with and without S9) | Negative | [1] |
| CYP Enzyme Inhibition (all CYP IC50 ratios) | = 1 (no significant inhibition) | [1] |
Pharmacokinetics in Preclinical Species
| Species | Dose (mg/kg, i.v./p.o.) | Clearance (Clp, mL/min/kg) | Volume of Distribution (Vss, L/kg) | Half-life (h) | Bioavailability (F, %) | Reference |
| Mouse | 1 | 16 | 1.1 | 1.2 | 19 | [1] |
| Rat | 2 | 17 | 1.7 | 5.6 | 72 | [1] |
| Cynomolgus Monkey | 1 | 1.5 | 0.8 | 14 | 100 | [1] |
Plasma Protein Binding
| Species | Percentage Free in Plasma | Reference |
| Mouse | 1.1% | [1] |
| Rat | 5.8% | [1] |
| Cynomolgus Monkey | 2.2% | [1] |
| Human | 5.8% | [1] |
Experimental Protocols
Phenotypic Screening for HbF Induction
The discovery of this compound originated from a phenotypic screen designed to identify compounds that activate HbF expression.[1][2]
Experimental Workflow:
Caption: Workflow for the phenotypic screen to identify HbF-inducing compounds.
Methodology:
-
Cell Culture: Human CD34+ hematopoietic stem cells were cultured and differentiated into erythroblasts in vitro.[1][2]
-
Compound Treatment: Differentiated erythroblasts were treated with a library of CELMoD compounds.[1]
-
HbF Detection: Following treatment, the levels of HbF were quantified using methods such as high-content imaging or flow cytometry with anti-HbF antibodies.[1]
-
Hit Identification: Compounds that demonstrated robust induction of HbF compared to controls (e.g., hydroxyurea) were selected as hits.[1]
-
Target Deconvolution: Global proteomic analysis was performed on cells treated with hit compounds to identify proteins that were selectively degraded. This led to the identification of ZBTB7A and WIZ as the primary targets.[2][8]
In Vivo Efficacy in a Murine Model of Human Erythropoiesis
Methodology:
-
Model: A murine model of human erythropoiesis was utilized.[2][8]
-
Analysis: The effects on human erythroblast differentiation, levels of human ZBTB7A and WIZ protein, the percentage of F-cells, and γ-globin expression were assessed.[2][8]
Preclinical Safety and Pharmacokinetics
Methodology:
-
Species: Pharmacokinetic parameters were determined in mice, rats, and cynomolgus monkeys.[1]
-
Dosing: Intravenous (i.v.) and oral (p.o.) administration routes were used.[1]
-
Analysis: Standard non-compartmental analysis was used to determine parameters such as clearance, volume of distribution, half-life, and bioavailability.[1]
-
Safety Pharmacology: In vitro safety assays included hERG inhibition, cytotoxicity in peripheral blood mononuclear cells (PBMCs), Ames test for mutagenicity, and cytochrome P450 (CYP) enzyme inhibition assays.[1]
Clinical Development
This compound is currently in Phase I/II clinical trials for the treatment of sickle cell disease (NCT06481306).[1][4][8][9] The study is designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of the drug in both healthy volunteers and patients with SCD.[9][10] In June 2025, this compound received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for the treatment of sickle cell disease.[1]
Conclusion
This compound represents a novel and targeted approach to the treatment of sickle cell disease. Its dual therapeutic targets, ZBTB7A and WIZ, are key transcriptional repressors of fetal hemoglobin. By inducing the degradation of these proteins, this compound potently reactivates HbF expression. Preclinical data have demonstrated significant in vitro and in vivo efficacy, a favorable safety profile, and promising pharmacokinetic properties. The ongoing clinical development of this compound holds the potential to offer a new, disease-modifying therapy for patients with sickle cell disease.
References
- 1. Discovery of dual molecular glue degrader this compound | BioWorld [bioworld.com]
- 2. Discovery of this compound, a first-in-class molecular glue dual degrader of zinc finger and BTB domain containing 7A (ZBTB7A) and widely interspaced zinc finger protein (WIZ) for the treatment of treatment of Sickle Cell Disease - American Chemical Society [acs.digitellinc.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. BMS 986470 - AdisInsight [adisinsight.springer.com]
- 5. Trial Summary | NMDP℠ CTSS [ctsearchsupport.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. drughunter.com [drughunter.com]
- 8. ashpublications.org [ashpublications.org]
- 9. tipranks.com [tipranks.com]
- 10. A Study to Evaluate this compound in Healthy Volunteers and Participants With Sickle Cell Disease | BMS Clinical Trials [bmsclinicaltrials.com]
BMS-986470: A Technical Whitepaper on a First-in-Class Dual Molecular Glue Degrader for Sickle Cell Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-986470 is a pioneering, orally bioavailable, small molecule dual molecular glue degrader developed by Bristol Myers Squibb for the treatment of sickle cell disease (SCD).[1][2][3] This innovative therapeutic agent operates through a novel mechanism of action, inducing the degradation of two transcriptional repressors, Zinc Finger and BTB Domain Containing 7A (ZBTB7A) and Widely Interspaced Zinc Finger Protein (WIZ), leading to the reactivation of fetal hemoglobin (HbF) expression.[1][3][4] Preclinical data have demonstrated robust induction of γ-globin and HbF in both in vitro and in vivo models, suggesting a promising disease-modifying potential for SCD.[1][5] this compound is currently being evaluated in Phase I/II clinical trials for patients with SCD.[1][4][6] This document provides an in-depth technical overview of the core preclinical data, mechanism of action, and representative experimental methodologies relevant to the characterization of this compound.
Introduction to Sickle Cell Disease and the Therapeutic Rationale for HbF Induction
Sickle cell disease is a debilitating genetic blood disorder caused by a point mutation in the β-globin gene, resulting in the production of abnormal hemoglobin S (HbS).[4] Under deoxygenated conditions, HbS polymerizes, leading to the characteristic sickling of red blood cells, hemolysis, vaso-occlusive crises (VOCs), and chronic organ damage.[4] The current standard of care, hydroxyurea, provides clinical benefit by inducing HbF, which interferes with HbS polymerization.[4] However, its efficacy is variable, and it is associated with tolerability and toxicity issues, highlighting the significant unmet medical need for novel, more effective therapies.[4]
The re-induction of HbF, composed of two alpha (α) and two gamma (γ) globin chains, is a clinically validated strategy for mitigating the pathophysiology of SCD.[4] Elevated levels of HbF are known to ameliorate the clinical severity of the disease. This compound represents a targeted approach to achieving this by degrading key transcriptional repressors of the γ-globin gene.
Mechanism of Action: A Dual Molecular Glue Degrader
This compound functions as a molecular glue, a class of small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent proteasomal degradation. Specifically, this compound is a Cereblon (CRBN) E3 ligase modulating drug (CELMoD) that promotes the degradation of ZBTB7A and WIZ, two key repressors of γ-globin transcription.[1][2][3]
By simultaneously degrading both ZBTB7A and WIZ, this compound effectively removes the repressive signals at the γ-globin promoter, leading to a robust induction of its expression and a subsequent increase in HbF levels.[1][5] Global proteomic profiling has confirmed that ZBTB7A and WIZ are the primary proteins regulated by this compound.[5]
Caption: Mechanism of action of this compound as a dual molecular glue degrader.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from in vitro and preclinical studies of this compound.
Table 1: In Vitro Activity and Selectivity
| Parameter | Value | Cell Line/Assay Condition |
| CRBN Binding IC50 | 0.54 µM | [1] |
| WIZ Degradation EC50 | 0.011 µM | Ymin=10%[1] |
| ZBTB7A Degradation EC50 | 0.009 µM | Ymin=5%[1] |
| Ikaros Degradation EC50 | 0.106 µM | Ymin=68%[1] |
| CK1α Degradation EC50 | 4.303 µM | Ymin=73%[1] |
| GSTP1 Degradation EC50 | >10 µM | Ymin=100%[1] |
| hERG Inhibition IC50 | >10 µM | [1] |
| PBMC Toxicity IC50 | >3 µM | [1] |
| Ames Test | Negative (with and without S9) | [1] |
Table 2: In Vitro Efficacy in Human CD34+ Derived Erythroid Cells
| Parameter | Result |
| γ-globin mRNA Increase | 73-fold[1] |
| Mean Fluorescence Intensity (MFI) | 12.5[1] |
| % F-cells | 93%[1] |
| γ-globin AUC (HiBiT assay) | 154[1] |
Table 3: Pharmacokinetic Parameters
| Species | Hepatic Clearance (mL/min/kg) | Plasma Free Fraction (%) |
| Mouse | 66[1] | 1.1%[1] |
| Rat | 55[1] | 5.8%[1] |
| Monkey | 29[1] | 2.2%[1] |
| Human | <15[1] | 5.8%[1] |
Table 4: Caco-2 Permeability
| Direction | Papp (nm/s) | Efflux Ratio (ER) |
| A-B | 76[1] | 6.3[1] |
| B-A | 343[1] |
Experimental Protocols (Representative Methodologies)
The following are representative protocols for key experiments used in the characterization of molecular glue degraders like this compound. These are based on publicly available methods and may not reflect the exact proprietary protocols used by Bristol Myers Squibb.
Phenotypic Screening for HbF Induction
This protocol outlines a general workflow for a phenotypic screen to identify compounds that induce HbF in human erythroid progenitor cells.
Caption: A representative workflow for a phenotypic screen to identify HbF inducers.
Protocol:
-
Cell Culture: Human CD34+ hematopoietic stem and progenitor cells are cultured in a specialized medium containing a cocktail of cytokines (e.g., SCF, IL-3, EPO) to promote differentiation into erythroid progenitor cells.
-
Compound Treatment: Differentiated erythroid progenitors are plated in 384-well plates and treated with a library of small molecules, including this compound, at various concentrations.
-
HbF Quantification: After a 3-day incubation period, the level of HbF is quantified. This can be achieved through various methods:
-
ELISA: Cell lysates are analyzed using an enzyme-linked immunosorbent assay with an antibody specific for HbF.
-
High-Content Imaging: Cells are stained with a fluorescently labeled anti-HbF antibody, and the fluorescence intensity is measured using an automated microscope.
-
Flow Cytometry: Cells are fixed, permeabilized, and stained with a fluorescently labeled anti-HbF antibody. The percentage of HbF-positive cells and the mean fluorescence intensity are determined.
-
-
Hit Identification and Confirmation: Compounds that induce a significant increase in HbF levels compared to controls are identified as hits and are further evaluated in secondary assays to confirm their activity and assess their toxicity.
CRBN Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a compound for the CRBN E3 ligase.
Protocol:
-
Reagents: Purified recombinant CRBN protein, a fluorescently labeled CRBN ligand (e.g., fluorescently tagged thalidomide), and the test compound (this compound).
-
Assay Principle: The assay is based on the principle of fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET). In the absence of a competitor, the fluorescent ligand binds to CRBN, resulting in a high FP or FRET signal.
-
Procedure:
-
A constant concentration of the fluorescent ligand and CRBN are incubated together in the wells of a microplate.
-
Serial dilutions of this compound are added to the wells.
-
The plate is incubated to allow the binding to reach equilibrium.
-
-
Data Analysis: The FP or FRET signal is measured using a plate reader. The signal will decrease as the concentration of this compound increases and displaces the fluorescent ligand. The IC50 value, the concentration of the compound that inhibits 50% of the fluorescent ligand binding, is calculated.
In Vitro Degradation Assay
This protocol details a method to quantify the degradation of target proteins (ZBTB7A and WIZ) in a cellular context.
Protocol:
-
Cell Culture and Treatment: A suitable human cell line (e.g., erythroid progenitor cells) is cultured and treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, the cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
Western Blotting or In-Cell Western:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for ZBTB7A, WIZ, and a loading control (e.g., GAPDH or β-actin).
-
The bands are visualized using a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a chemiluminescent substrate.
-
The band intensities are quantified, and the levels of ZBTB7A and WIZ are normalized to the loading control.
-
-
Data Analysis: The percentage of protein degradation is calculated relative to the vehicle-treated control. The EC50 value, the concentration of the compound that causes 50% of the maximal degradation, is determined.
In Vivo Efficacy in a Mouse Model of Sickle Cell Disease
This protocol describes a general approach to evaluate the in vivo efficacy of this compound in a transgenic mouse model of SCD.
Protocol:
-
Animal Model: A validated mouse model of SCD, such as the Townes mouse model, which expresses human α- and βS-globin genes, is used.
-
Drug Administration: this compound is administered to the mice, typically orally, at different dose levels for a specified treatment period (e.g., 14 days).
-
Sample Collection: Blood samples are collected at various time points during and after the treatment period.
-
Pharmacokinetic Analysis: Plasma concentrations of this compound are measured to determine its pharmacokinetic profile.
-
Pharmacodynamic Analysis:
-
HbF Levels: The percentage of F-cells and the amount of HbF in red blood cells are measured by flow cytometry or HPLC.
-
γ-globin mRNA: The expression of γ-globin mRNA in reticulocytes or bone marrow cells is quantified by RT-qPCR.
-
Target Degradation: The levels of ZBTB7A and WIZ in relevant tissues (e.g., bone marrow) are assessed by Western blotting or proteomics.
-
-
Efficacy Readouts: The effect of this compound on disease-related parameters, such as red blood cell sickling under hypoxic conditions, anemia, and organ damage, is evaluated.
Clinical Development
This compound is currently in a Phase I/II clinical trial (NCT06481306) to evaluate its safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy in healthy volunteers and patients with sickle cell disease.[1][7][8] The study is a first-in-human, randomized, double-blind, placebo-controlled, dose-finding study.[7]
Conclusion
This compound represents a promising and innovative approach to the treatment of sickle cell disease. As a first-in-class dual molecular glue degrader of ZBTB7A and WIZ, it has a novel mechanism of action that directly addresses the underlying pathophysiology of the disease by inducing fetal hemoglobin. The robust preclinical data package demonstrates its potential to be a transformative, disease-modifying therapy for patients with SCD. The ongoing clinical evaluation will be crucial in determining the safety and efficacy of this novel agent in humans.
References
- 1. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 2. Fetal Hemoglobin Assay | CYM [cytometry.mlsascp.com]
- 3. Erythroid differentiation [bio-protocol.org]
- 4. stemcell.com [stemcell.com]
- 5. In vivo HSC prime editing rescues sickle cell disease in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simplified flow cytometric method for fetal hemoglobin containing red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of human gamma globin genes and gamma globin mRNA with purified gamma globin complementary DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simplified G-CSF–free procedure allows for in vivo HSC gene therapy of sickle cell disease in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Dual Degradation of ZBTB7A and WIZ by BMS-986470: A Novel Approach for Fetal Hemoglobin Induction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-986470 is a first-in-class, orally bioavailable small molecule that functions as a molecular glue to induce the degradation of two transcriptional repressors, ZBTB7A (Zinc Finger and BTB Domain Containing 7A) and WIZ (Widely Interspaced Zinc Finger). By hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex, this compound marks ZBTB7A and WIZ for proteasomal degradation, leading to the reactivation of γ-globin expression and a subsequent increase in fetal hemoglobin (HbF) levels. This novel mechanism of action presents a promising therapeutic strategy for the treatment of β-hemoglobinopathies, such as sickle cell disease (SCD). This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies used to characterize this compound.
Introduction
Sickle cell disease is a genetic disorder characterized by a mutation in the β-globin gene, resulting in the production of abnormal hemoglobin (HbS).[1] Under deoxygenated conditions, HbS polymerizes, leading to red blood cell sickling, vaso-occlusive crises, and hemolysis.[1] Increasing the expression of fetal hemoglobin (HbF), which is naturally present during fetal development, can ameliorate the clinical manifestations of SCD by interfering with HbS polymerization.[2]
ZBTB7A, also known as Leukemia/Lymphoma-Related Factor (LRF), and WIZ have been identified as key transcriptional repressors of the γ-globin genes (HBG1 and HBG2).[2][3] this compound is a novel CELMoD™ (Cereblon E3 Ligase Modulator) agent that acts as a molecular glue, promoting the interaction between CRBN and the neosubstrates ZBTB7A and WIZ.[2] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of both proteins, thereby derepressing γ-globin transcription and increasing HbF production.[2]
Mechanism of Action
This compound mediates the dual degradation of ZBTB7A and WIZ through the ubiquitin-proteasome system. The molecule facilitates the formation of a ternary complex between the substrate recognition subunit of the CUL4ACRBN E3 ubiquitin ligase, CRBN, and either ZBTB7A or WIZ.[4] This complex formation leads to the polyubiquitination of ZBTB7A and WIZ, marking them for degradation by the 26S proteasome. The removal of these transcriptional repressors from the γ-globin promoter region results in the reactivation of γ-globin gene expression and a subsequent increase in the production of HbF.[2]
Signaling Pathway
Caption: Mechanism of action of this compound.
Quantitative Data
The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Degradation and HbF Induction
| Parameter | Cell Type | Value | Reference |
| WIZ Degradation (EC50) | Human CD34+-derived erythroid cells | 0.011 µM | [5] |
| ZBTB7A Degradation (EC50) | Human CD34+-derived erythroid cells | 0.009 µM | [5] |
| γ-globin mRNA Induction | Human CD34+-derived erythroid cells (14 days) | 73-fold increase | [5] |
| % F-cells | Primary erythroblasts from SCD patients | >90% | [2][4][6] |
| Total HbF | Primary erythroblasts from SCD patients | >40% | [2][4][6] |
| CRBN Binding (IC50) | Not specified | 0.54 µM | [5] |
Table 2: In Vivo Efficacy in Preclinical Models
| Model | Dosing | Key Findings | Reference |
| NBSGW Mouse Model of Human Erythropoiesis | 1, 5, and 6 mg/kg q.d. for 14 days | Dose-proportional PK/PD and HbF activation. | [5] |
| Townes Mice (expressing human CRBN) | Not specified | Significant induction of F-cells and γ-globin protein; reduced sickling under hypoxic conditions ex vivo. | [2][4][6] |
| Naïve Healthy Cynomolgus Monkeys | 0.3, 1.5, and 7.5 mg/kg for 16 days | Dose-dependent degradation of ZBTB7A and WIZ; increased HBG1/2 transcript and γ-globin protein. | [1][5] |
Table 3: Selectivity Profile of this compound
| Off-Target | Degradation (EC50) | Ymin | Reference |
| Ikaros | 0.106 µM | 68% | [5] |
| CK1α | 4.303 µM | 73% | [5] |
| GSTP1 | >10 µM | 100% | [5] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.
Phenotypic Screening for HbF Inducers
The discovery of this compound originated from a phenotypic screen of a library of CRBN E3 ligase modulating drugs (CELMoDs).[2][4]
Caption: Workflow for phenotypic screening and lead optimization.
Protocol:
-
Cell Culture: Primary human CD34+ hematopoietic stem and progenitor cells are cultured and differentiated into erythroblasts.
-
Compound Treatment: Differentiated erythroblasts are treated with compounds from a CELMoD library at various concentrations.
-
HbF Induction Measurement: After a defined incubation period, the percentage of F-cells and the mean fluorescence intensity of HbF are quantified using flow cytometry with an anti-HbF antibody.
-
Hit Identification: Compounds that robustly induce HbF with minimal cytotoxicity are selected as hits.
-
Target Deconvolution: Global proteomics (as described in section 4.2) is performed on cells treated with hit compounds to identify the protein targets that are selectively degraded.
-
Lead Optimization: Structure-activity relationship (SAR) studies are conducted to optimize the potency, selectivity, and pharmacokinetic properties of the hit compounds, leading to the identification of this compound.[5]
Global Proteomic Profiling
Global proteomic analysis is crucial for identifying the targets of molecular glue degraders and assessing their selectivity.[2][4]
Protocol:
-
Sample Preparation: Cells (e.g., primary erythroblasts) are treated with this compound or vehicle control for a specified time. Cells are then lysed, and proteins are extracted.
-
Protein Digestion: Proteins are reduced, alkylated, and digested into peptides, typically using trypsin.
-
Peptide Labeling (Optional): For quantitative analysis, peptides can be labeled with isobaric tags (e.g., TMT or iTRAQ).
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Peptides are separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: The resulting spectra are searched against a protein database to identify and quantify proteins. The abundance of each protein in the this compound-treated sample is compared to the vehicle control to identify degraded proteins.
Generation and Validation of Knockout Cell Lines
Genetically engineered HUDEP-2 cells with knockouts of ZBTB7A and/or WIZ were used to validate the dual degradation strategy.[4][6]
Caption: Workflow for generating and validating knockout cell lines.
Protocol:
-
gRNA Design and Cloning: Guide RNAs (gRNAs) targeting the exons of ZBTB7A and WIZ are designed and cloned into a CRISPR/Cas9 expression vector.
-
Transfection: HUDEP-2 cells are transfected with the CRISPR/Cas9-gRNA plasmids.
-
Single-Cell Cloning: Transfected cells are sorted into 96-well plates at a density of a single cell per well.
-
Clonal Expansion: Single-cell clones are expanded into larger populations.
-
Genomic Validation: Genomic DNA is extracted from the clones, and the targeted region is amplified by PCR and sequenced (Sanger sequencing) to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.
-
Proteomic Validation: Whole-cell lysates are analyzed by Western blot using antibodies against ZBTB7A and WIZ to confirm the absence of the target proteins.
-
Functional Validation: The effect of the knockout on γ-globin expression and HbF levels is assessed.
Ternary Complex Structural Analysis
The high-resolution structures of the ZBTB7A:this compound:CRBN/DDB1 and WIZ:this compound:CRBN/DDB1 ternary complexes were resolved to understand the molecular basis of the induced interactions.[4][6]
Protocol:
-
Protein Expression and Purification: The individual protein components (ZBTB7A or WIZ fragments, CRBN/DDB1 complex) are expressed and purified.
-
Complex Formation: The purified proteins are mixed with this compound to form the ternary complex.
-
Crystallization: The ternary complex is subjected to crystallization screening to obtain well-ordered crystals.
-
X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction data are collected.
-
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map and build the atomic model of the ternary complex. The model is then refined to fit the experimental data.
Conclusion
This compound represents a promising new therapeutic agent for sickle cell disease, acting through a novel mechanism of dual degradation of the γ-globin transcriptional repressors ZBTB7A and WIZ. The preclinical data demonstrate its high potency and selectivity in inducing fetal hemoglobin. The ongoing clinical trials will be crucial in determining the safety and efficacy of this innovative approach in patients.[7][8] The detailed methodologies provided in this guide offer a framework for the continued investigation of molecular glue degraders and their potential to address a wide range of diseases.
References
- 1. Discovery of Molecular Glue Degraders via Isogenic Morphological Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 3. How to Make a KO Cell Line | Ubigene | Ubigene [ubigene.us]
- 4. researchgate.net [researchgate.net]
- 5. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound for Sickle Cell Disease · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. tipranks.com [tipranks.com]
The Role of BMS-986470 in Fetal Hemoglobin Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986470 is a pioneering, orally bioavailable small molecule under investigation for the treatment of sickle cell disease (SCD).[1] It is classified as a first-in-class dual molecular glue degrader.[2] The primary mechanism of action of this compound is the induction of fetal hemoglobin (HbF), a potent modulator of SCD pathophysiology.[1][2] This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with this compound, with a focus on its role in fetal hemoglobin induction.
Mechanism of Action
This compound functions as a Cereblon E3 ligase modulator (CELMoD).[3] It acts as a molecular glue, facilitating the interaction between the E3 ubiquitin ligase Cereblon (CRBN) and two transcriptional repressors of γ-globin: Zinc finger and BTB domain-containing protein 7A (ZBTB7A) and Widely-interspaced zinc finger protein (WIZ).[2][4] By bringing ZBTB7A and WIZ into proximity with the E3 ligase complex, this compound triggers their ubiquitination and subsequent degradation by the proteasome.[4] The degradation of these repressors leads to the de-repression of the γ-globin gene (HBG), resulting in increased synthesis of γ-globin chains and consequently, elevated levels of fetal hemoglobin (HbF; α2γ2).[2][5]
Quantitative Data Summary
The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy in Human CD34+ Cell-Derived Erythroid Cells [4]
| Parameter | Value |
| Differentiating Time | 14 days |
| Mean Fluorescence Intensity (MFI) | 12.5 |
| % F-cells | 93% |
| γ-globin mRNA Fold Increase | 73-fold |
Table 2: Degradation Potency and Selectivity [4]
| Target Protein | EC50 (µM) | Ymin (%) |
| ZBTB7A | 0.009 | 5 |
| WIZ | 0.011 | 10 |
| Ikaros | 0.106 | 68 |
| CK1α | 4.303 | 73 |
| GSTP1 | >10 | 100 |
| Binding Affinity | IC50 (µM) | |
| Cereblon (CRBN) | 0.54 |
Table 3: In Vivo Efficacy in a 12-Week Engrafted NBSGW Mouse Model of Human Erythropoiesis [4]
| Dose (mg/kg, q.d. for 14 days) | Outcome |
| 1, 5, and 6 | Dose-dependent HbF activation |
| Minimal efficacious dose | Up to a 3-fold increase in total HbF levels compared to vehicle control[5] |
Table 4: In Vivo Efficacy and Target Engagement in Naïve Healthy Cynomolgus Monkeys [4]
| Dose (mg/kg, daily for 16 days) | Outcome |
| 0.3, 1.5, and 7.5 | Dose-dependent degradation of ZBTB7A and WIZ, and HbF activation |
Table 5: Pharmacokinetic Parameters of this compound in Preclinical Species [4]
| Species | Dose (mg/kg, i.v./p.o.) | Clearance (Clp) (mL/min/kg) | Volume of Distribution (Vss) (L/kg) | Half-life (h) | Bioavailability (F) (%) |
| Mouse | 1 | 16 | 1.1 | 1.2 | 19 |
| Rat | 2 | 17 | 1.7 | 5.6 | 72 |
| Cynomolgus Monkey | 1 | 1.5 | 0.8 | 14 | 100 |
Experimental Protocols
The following are representative protocols for key experiments cited in the preclinical evaluation of this compound.
In Vitro Differentiation of Human CD34+ Cells and HbF Induction
This protocol describes the differentiation of human CD34+ hematopoietic stem and progenitor cells into erythroid precursors and the assessment of this compound-mediated HbF induction.
a. Cell Culture and Differentiation:
-
Thaw cryopreserved human CD34+ cells and culture in a suitable hematopoietic stem cell expansion medium.
-
Initiate erythroid differentiation using a multi-phase culture system. A common approach involves a base medium such as IMDM or StemSpan™ SFEM II supplemented with a cocktail of cytokines that are varied over the differentiation period.
-
Phase 1 (Days 0-7): Culture CD34+ cells in base medium supplemented with SCF, IL-3, and EPO to promote erythroid lineage commitment and proliferation.
-
Phase 2 (Days 7-14): Increase the concentration of EPO and withdraw IL-3 to drive terminal erythroid differentiation. Holo-transferrin and insulin are also typically included.
-
-
Introduce this compound at various concentrations at a specified time point during the differentiation process (e.g., day 7) and continue incubation until day 14.
b. Analysis of HbF Induction:
-
Flow Cytometry for F-cells:
-
Harvest the differentiated erythroid cells.
-
Fix and permeabilize the cells to allow intracellular staining.
-
Stain with a fluorescently labeled anti-HbF antibody.
-
Analyze the percentage of HbF-positive cells (%F-cells) and the mean fluorescence intensity (MFI) using a flow cytometer.
-
-
Quantitative RT-PCR for γ-globin mRNA:
-
Isolate total RNA from the differentiated cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative PCR (qPCR) using primers specific for the γ-globin gene (HBG) and a reference housekeeping gene.
-
Calculate the fold change in γ-globin mRNA expression relative to a vehicle-treated control.
-
Western Blotting for ZBTB7A and WIZ Degradation
This protocol outlines a method to assess the degradation of ZBTB7A and WIZ in response to this compound treatment.
-
Culture a suitable cell line (e.g., HUDEP-2 cells or primary erythroid progenitors) and treat with varying concentrations of this compound for a specified duration.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for ZBTB7A, WIZ, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the extent of ZBTB7A and WIZ degradation relative to the loading control.
In Vivo Studies in a Humanized Mouse Model
This protocol provides a representative framework for evaluating the efficacy of this compound in a humanized mouse model of erythropoiesis.
-
Animal Model: Utilize immunodeficient mice (e.g., NBSGW) engrafted with human CD34+ cells to establish human erythropoiesis.
-
Drug Administration: Once human cell engraftment is confirmed, administer this compound orally (e.g., by gavage) at various dose levels (e.g., 1, 5, and 6 mg/kg) daily for a specified period (e.g., 14 days). Include a vehicle control group.
-
Sample Collection: Collect peripheral blood samples at predetermined time points to monitor human cell populations and HbF levels. At the end of the study, collect bone marrow and spleen for further analysis.
-
Endpoint Analysis:
-
Flow Cytometry: Analyze peripheral blood and bone marrow for the percentage of human CD45+ cells, erythroid lineage markers, and the percentage of F-cells within the human red blood cell population.
-
HPLC: Quantify the percentage of total HbF in red blood cell lysates.
-
Western Blotting/Proteomics: Analyze protein lysates from sorted human erythroid cells from the bone marrow to assess the degradation of ZBTB7A and WIZ.
-
Conclusion
This compound represents a novel and promising therapeutic strategy for sickle cell disease by targeting the degradation of ZBTB7A and WIZ to induce fetal hemoglobin. The preclinical data demonstrate its potent and selective activity in vitro and its efficacy in vivo. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this and similar molecular glue degraders. As this compound progresses through clinical trials, it holds the potential to become a significant disease-modifying therapy for patients with sickle cell disease.
References
- 1. This compound for Sickle Cell Disease · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. researchgate.net [researchgate.net]
- 3. BMS 986470 - AdisInsight [adisinsight.springer.com]
- 4. Discovery of dual molecular glue degrader this compound | BioWorld [bioworld.com]
- 5. ashpublications.org [ashpublications.org]
In-Depth Technical Guide: BMS-986470 and its Effect on γ-Globin Expression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-986470 is a novel, orally bioavailable small molecule that has demonstrated significant potential in the reactivation of fetal hemoglobin (HbF) by inducing the expression of γ-globin. This technical guide provides a comprehensive overview of the core science behind this compound, including its mechanism of action, preclinical data, and the experimental methodologies employed in its evaluation. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the therapeutic potential and scientific underpinnings of this promising compound for the treatment of hemoglobinopathies such as sickle cell disease (SCD).
Core Mechanism of Action: Dual Degradation of ZBTB7A and WIZ
This compound is a first-in-class molecular glue degrader that functions as a Cereblon (CRBN) E3 ligase modulator (CELMoD).[1][2] Its primary mechanism of action involves the targeted degradation of two key transcriptional repressors of γ-globin: Zinc finger and BTB domain-containing 7A (ZBTB7A) and Widely Interspaced Zinc Finger protein (WIZ).[3][4][5][6]
By binding to the CRBN E3 ubiquitin ligase complex, this compound effectively "glues" ZBTB7A and WIZ to the complex, leading to their ubiquitination and subsequent degradation by the proteasome. The removal of these repressors from the γ-globin gene promoter region results in the reactivation of γ-globin gene transcription and a subsequent increase in the production of fetal hemoglobin (HbF, α2γ2).
Quantitative Data Presentation
The following tables summarize the key quantitative data on the in vitro and in vivo effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Result | Citation |
| γ-globin mRNA Induction | Human CD34+ derived erythroid cells (14 days differentiation) | 73-fold increase | [3] |
| F-cell Percentage | Human CD34+ derived erythroid cells (14 days differentiation) | 93% F-cells | [3] |
| Mean Fluorescence Intensity (MFI) | Human CD34+ derived erythroid cells (14 days differentiation) | 12.5 | [3] |
| γ-globin AUC (HiBiT assay) | Not specified | 154 | [3] |
| ZBTB7A Degradation (EC50) | Not specified | 0.009 µM | [3] |
| WIZ Degradation (EC50) | Not specified | 0.011 µM | [3] |
| CRBN Binding (IC50) | Not specified | 0.54 µM | [3] |
Table 2: Preclinical In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Key Findings | Citation |
| NBSGW Mouse Model (engrafted with human erythropoiesis) | 1, 5, and 6 mg/kg q.d. for 14 days | Dose-proportional PK/PD, HbF activation | [3] |
| Townes Mice (expressing human CRBN) | Not specified | Significant induction of F-cells and γ-globin protein, reduced sickling under hypoxic conditions ex vivo | |
| Naïve Healthy Cynomolgus Monkeys | 0.3, 1.5, and 7.5 mg/kg daily for 16 days | Dose-dependent degradation of ZBTB7A and WIZ, increased circulating immature erythrocytes, increased HBG1/2 transcript and γ-globin protein | [3] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound.
In Vitro Cell-Based Assays
3.1.1. Human CD34+ Cell Culture and Erythroid Differentiation
-
Objective: To assess the effect of this compound on γ-globin expression in a primary human cell model.
-
Methodology:
-
Isolate CD34+ hematopoietic stem and progenitor cells from healthy donor cord blood or peripheral blood.
-
Culture the cells in a multi-phase differentiation medium to induce erythroid lineage commitment and maturation. This typically involves a serum-free medium supplemented with a cocktail of cytokines such as SCF, EPO, IL-3, and dexamethasone, with concentrations adjusted at different stages of differentiation.
-
Introduce this compound at various concentrations to the culture medium during the differentiation process.
-
After a defined period (e.g., 14 days), harvest the cells for downstream analysis.
-
3.1.2. HUDEP-2 Cell Culture and Differentiation
-
Objective: To utilize an immortalized human erythroid progenitor cell line for mechanistic studies and compound screening.
-
Methodology:
-
Maintain HUDEP-2 cells in an expansion medium containing StemSpan SFEM supplemented with SCF, EPO, dexamethasone, and doxycycline.
-
To induce differentiation, wash the cells and resuspend them in a differentiation medium containing Iscove's Modified Dulbecco's Medium (IMDM) with human serum, bovine serum albumin, EPO, and other supplements.
-
Treat the differentiating cells with this compound.
-
Collect cells at different time points for analysis of protein degradation and gene expression.
-
3.1.3. Quantitative Real-Time PCR (RT-qPCR) for γ-globin mRNA
-
Objective: To quantify the expression levels of γ-globin mRNA.
-
Methodology:
-
Isolate total RNA from treated and untreated cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using primers and probes specific for the γ-globin gene (HBG1/2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative fold change in γ-globin mRNA expression using the ΔΔCt method.
-
3.1.4. Western Blotting for ZBTB7A and WIZ
-
Objective: To determine the extent of ZBTB7A and WIZ protein degradation.
-
Methodology:
-
Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for ZBTB7A and WIZ. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities to determine the percentage of protein degradation.
-
3.1.5. Flow Cytometry for F-cell Analysis
-
Objective: To quantify the percentage of red blood cells expressing fetal hemoglobin (F-cells).
-
Methodology:
-
Harvest differentiated erythroid cells and fix and permeabilize them.
-
Stain the cells with a fluorescently labeled antibody specific for fetal hemoglobin (anti-HbF).
-
Analyze the stained cells using a flow cytometer to determine the percentage of HbF-positive cells.
-
3.1.6. High-Performance Liquid Chromatography (HPLC) for HbF Quantification
-
Objective: To accurately quantify the percentage of total fetal hemoglobin.
-
Methodology:
-
Prepare hemolysates from differentiated erythroid cells.
-
Separate the different hemoglobin variants (HbF, HbA, HbS) using cation-exchange HPLC.
-
Integrate the peak areas corresponding to each hemoglobin variant to calculate the percentage of HbF relative to total hemoglobin.
-
In Vivo Animal Models
3.2.1. Townes Mouse Model of Sickle Cell Disease
-
Objective: To evaluate the in vivo efficacy of this compound in a humanized mouse model of SCD.
-
Methodology:
-
Utilize Townes mice, which express human α- and βS-globin chains and exhibit key features of human SCD. For studies involving CELMoDs, mice expressing human CRBN are necessary.
-
Administer this compound orally at various doses and for a specified duration.
-
Collect peripheral blood samples at different time points to analyze hematological parameters, F-cell numbers, and HbF levels.
-
Perform ex vivo sickling assays by subjecting red blood cells to hypoxic conditions and quantifying the percentage of sickled cells.
-
3.2.2. Cynomolgus Monkey Studies
-
Objective: To assess the pharmacokinetics, pharmacodynamics, and safety of this compound in a non-human primate model.
-
Methodology:
-
Administer this compound to naïve healthy cynomolgus monkeys, typically via oral gavage.
-
Collect blood and bone marrow samples at various time points post-administration.
-
Analyze plasma concentrations of this compound to determine pharmacokinetic parameters.
-
Assess pharmacodynamic markers in blood and bone marrow, including the degradation of ZBTB7A and WIZ, and the expression of γ-globin mRNA and protein.
-
Monitor the animals for any adverse effects.
-
Mandatory Visualizations
References
- 1. This compound for Sickle Cell Disease · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. Trial Summary | NMDP℠ CTSS [ctsearchsupport.org]
- 3. Discovery of dual molecular glue degrader this compound | BioWorld [bioworld.com]
- 4. Discovery of this compound, a first-in-class molecular glue dual degrader of zinc finger and BTB domain containing 7A (ZBTB7A) and widely interspaced zinc finger protein (WIZ) for the treatment of treatment of Sickle Cell Disease - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Discovery of this compound, a first-in-class molecular glue dual degrader of zinc finger and BTB domain containing 7A (ZBTB7A) and widely interspaced zinc finger protein (WIZ) for the treatment of treatment of Sickle Cell Disease - American Chemical Society [acs.digitellinc.com]
BMS-986470: A Technical Guide to a Novel Dual Molecular Glue Degrader for Sickle Cell Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-986470 is a first-in-class, orally bioavailable small molecule that acts as a dual molecular glue degrader of the transcriptional repressors ZBTB7A (Zinc Finger and BTB Domain Containing 7A) and WIZ (Widely Interspaced Zinc Finger). By inducing the degradation of these two key proteins, this compound reactivates the expression of fetal hemoglobin (HbF), a critical therapeutic target for sickle cell disease (SCD). This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacokinetic properties, mechanism of action, and preclinical data for this compound. Detailed summaries of in vitro and in vivo studies are presented, along with available information on the experimental methodologies employed.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule. Its structure and key physicochemical properties are summarized below.
| Property | Value |
| IUPAC Name | Not publicly available |
| SMILES | CC1=NC=CC(C2=CC3=C(N(C(CC3)=O)C)C=C2NC4=CC=CC5=C4C(N(C5=O)[C@H]6CCC(NC6=O)=O)=O)=C1 |
| Molecular Formula | C₂₉H₂₅N₅O₅ |
| Molecular Weight | 523.54 g/mol |
| CAS Number | 3036554-12-5 |
| Appearance | Not publicly available |
| Solubility | Not publicly available |
| LogP | Not publicly available |
Mechanism of Action
This compound functions as a molecular glue, facilitating the interaction between the E3 ubiquitin ligase Cereblon (CRBN) and the neosubstrates ZBTB7A and WIZ. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of ZBTB7A and WIZ, which are transcriptional repressors of the γ-globin gene (HBG1/2). The degradation of these repressors results in the derepression of γ-globin gene transcription, leading to increased production of fetal hemoglobin (HbF; α₂γ₂). Elevated levels of HbF can effectively inhibit the polymerization of sickle hemoglobin (HbS), thereby reducing red blood cell sickling and its downstream pathological consequences.[1]
Pharmacokinetics
Pharmacokinetic properties of this compound have been evaluated in preclinical species. A summary of the available data is presented below.
| Parameter | Mouse | Rat | Monkey | Human |
| Plasma Protein Binding (%) | 98.9 | 94.2 | 97.8 | 94.2 |
| In Vitro Permeability (Papp A→B, 10⁻⁶ cm/s) | - | - | - | 0.76 |
| In Vitro Permeability (Papp B→A, 10⁻⁶ cm/s) | - | - | - | 3.43 |
| Efflux Ratio | - | - | - | 4.5 |
Data not available for all species is indicated by "-".
In Vitro Efficacy and Selectivity
The in vitro activity of this compound was assessed in various assays to determine its potency in degrading its target proteins and inducing γ-globin expression.
| Assay | Cell Line/System | Endpoint | Value (nM) |
| ZBTB7A Degradation | Not specified | DC₅₀ | 0.9 |
| WIZ Degradation | Not specified | DC₅₀ | 1.1 |
| γ-globin Induction | HUDEP-2 cells | EC₅₀ | Not specified |
| CRBN Binding | Biochemical assay | IC₅₀ | 540 |
| IKZF1 (Ikaros) Degradation | Not specified | DC₅₀ | 106 |
| CK1α Degradation | Not specified | DC₅₀ | 4303 |
| GSTP1 Degradation | Not specified | DC₅₀ | >10,000 |
DC₅₀: concentration for 50% of maximal degradation. EC₅₀: concentration for 50% of maximal effect. IC₅₀: concentration for 50% inhibition.
In Vivo Preclinical Studies
The efficacy and safety of this compound have been evaluated in murine and non-human primate models.
Efficacy in a Murine Model of Sickle Cell Disease
In a Townes mouse model of sickle cell disease, which expresses human globins, this compound demonstrated a dose-dependent degradation of ZBTB7A and WIZ, leading to a significant increase in F-cells and γ-globin expression.[1] Notably, treatment with this compound led to a reduction in red blood cell sickling under hypoxic conditions ex vivo.[2]
Pharmacodynamics in Cynomolgus Monkeys
Daily oral administration of this compound to healthy cynomolgus monkeys for 16 days resulted in a dose-dependent degradation of ZBTB7A and WIZ in peripheral blood.[2] This was accompanied by an increase in markers of erythropoiesis and γ-globin expression, demonstrating the translation of the mechanism of action to a non-human primate model.[2]
Safety and Toxicology
Preclinical safety studies have indicated that this compound is well-tolerated at efficacious doses.
| Study | System/Model | Result |
| hERG Inhibition | In vitro assay | No significant inhibition (IC₅₀ > 10 µM) |
| CYP450 Inhibition | Human liver microsomes | No significant inhibition |
| Genotoxicity (Ames test) | Salmonella typhimurium | Negative |
| In vivo tolerability | Cynomolgus monkeys | Well-tolerated at all doses tested |
Experimental Protocols
Detailed, step-by-step experimental protocols for the studies cited are not fully available in the public domain. The following descriptions are based on the information that has been disclosed.
Phenotypic Screen for HbF Induction
The discovery of this compound was initiated through a phenotypic screen designed to identify compounds that could induce fetal hemoglobin expression.[1]
-
Cell System: Primary erythroblasts derived from human CD34+ hematopoietic stem and progenitor cells.[1]
-
Methodology: A library of Cereblon E3 ligase modulating drugs (CELMoDs) was screened for their ability to increase HbF levels. The specific readout for HbF induction (e.g., flow cytometry, ELISA) has not been detailed. Proteomics analysis was subsequently used to identify the protein targets responsible for the observed phenotype.[1]
In Vivo Efficacy in Townes Mouse Model
-
Animal Model: Townes mice, which are genetically engineered to express human α- and β-globin genes, including the sickle cell mutation.[2]
-
Methodology: The specific formulation and route of administration of this compound have not been detailed. Efficacy was assessed by measuring the levels of ZBTB7A and WIZ protein in relevant tissues, the percentage of F-cells (erythrocytes expressing HbF) in peripheral blood, and the levels of γ-globin mRNA.[1][2] Red blood cell sickling was evaluated ex vivo under hypoxic conditions.[2]
Protein Degradation and γ-globin Induction Assays
-
Protein Degradation: The degradation of target proteins (ZBTB7A, WIZ) and off-target proteins was likely quantified using standard techniques such as Western blotting or mass spectrometry-based proteomics.
-
γ-globin mRNA Quantification: Quantitative real-time polymerase chain reaction (qRT-PCR) was likely used to measure the relative expression levels of HBG1/2 mRNA.
-
Fetal Hemoglobin Protein Quantification: Flow cytometry with an anti-HbF antibody is a standard method for quantifying the percentage of F-cells and the mean fluorescence intensity, which correlates with the amount of HbF per cell.
Conclusion
This compound is a promising clinical candidate for the treatment of sickle cell disease with a novel mechanism of action. As a dual degrader of ZBTB7A and WIZ, it directly addresses the underlying pathophysiology of the disease by reactivating fetal hemoglobin expression. Preclinical studies have demonstrated its potency, selectivity, and in vivo efficacy, supporting its ongoing clinical development. Further investigation in human clinical trials will be crucial to fully elucidate its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for BMS-986470 in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration of BMS-986470, a first-in-class, orally bioavailable molecular glue that dually degrades ZBTB7A and WIZ, leading to the induction of fetal hemoglobin (HbF).[1] The following sections detail the dosage regimens used in key animal models, experimental protocols for in vivo studies, and the underlying signaling pathway.
Quantitative Data Summary
The following tables summarize the reported dosages of this compound used in various preclinical animal models.
Table 1: Dosage of this compound in Mouse Models
| Animal Model | Dosing Regimen | Route of Administration | Duration | Key Findings |
| Engrafted NBSGW Mice | 1, 5, and 6 mg/kg | Once daily (q.d.) | 14 days | Dose-proportional pharmacokinetics/pharmacodynamics, HbF activation |
| Townes Mice (expressing human CRBN) | Not Specified | Not Specified | Not Specified | Significantly induced F-cells and γ-globin protein, reduced sickling under hypoxic conditions ex vivo |
Table 2: Dosage of this compound in Rat Models
| Animal Model | Dosing Regimen | Route of Administration | Duration | Key Findings |
| Rat | 2 mg/kg | Intravenous (i.v.) / Oral (p.o.) | Not Specified | Pharmacokinetic studies |
Table 3: Dosage of this compound in Non-Human Primate Models
| Animal Model | Dosing Regimen | Route of Administration | Duration | Key Findings |
| Cynomolgus Monkey | 1 mg/kg | Intravenous (i.v.) / Oral (p.o.) | Not Specified | Pharmacokinetic studies |
| Naïve Healthy Cynomolgus Monkey | 0.3, 1.5, and 7.5 mg/kg | Daily | 16 days | Dose-dependent degradation of WIZ and ZBTB7A, increased immature erythrocytes, and elevated HBG1/2 transcript and γ-globin protein. Well-tolerated at 7.5 mg/kg.[1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for preclinical evaluation.
References
Application Notes and Protocols for Measuring BMS-986470 In Vitro Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986470 is a first-in-class, orally bioavailable small molecule that functions as a dual molecular glue degrader.[1][2][3] It specifically targets the transcriptional repressors Zinc finger and BTB domain-containing protein 7A (ZBTB7A) and Widely-interspaced zinc finger protein (WIZ) for degradation via the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3] The degradation of these two repressors leads to the induction of γ-globin expression and a subsequent increase in fetal hemoglobin (HbF) levels.[2][4] This novel mechanism of action makes this compound a promising therapeutic candidate for the treatment of sickle cell disease (SCD).[1][2]
These application notes provide detailed protocols for a range of in vitro assays to characterize the activity, selectivity, and safety profile of this compound.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound from preclinical studies.
Table 1: Potency and Selectivity of this compound-Mediated Protein Degradation [2]
| Target Protein | Assay Type | Cell Line | Parameter | Value (µM) |
| ZBTB7A | Degradation | Human CD34+ derived erythroid cells | EC50 | 0.009 |
| WIZ | Degradation | Human CD34+ derived erythroid cells | EC50 | 0.011 |
| Ikaros | Degradation | Human CD34+ derived erythroid cells | EC50 | 0.106 |
| CK1α | Degradation | Human CD34+ derived erythroid cells | EC50 | 4.303 |
| GSTP1 | Degradation | Human CD34+ derived erythroid cells | EC50 | >10 |
Table 2: CRBN Binding Affinity of this compound [2]
| Target | Assay Type | Parameter | Value (µM) |
| CRBN | Binding | IC50 | 0.54 |
Table 3: In Vitro Permeability of this compound [2]
| Assay | Direction | Papp (nm/s) | Efflux Ratio |
| Caco-2 | A to B | 76 | 6.3 |
| Caco-2 | B to A | 343 |
Table 4: In Vitro Safety Profile of this compound [2]
| Assay | System | Parameter | Value (µM) |
| hERG Inhibition | Automated Patch Clamp | IC50 | >10 |
| PBMC Toxicity | Human PBMCs | IC50 | >3 |
| Ames Test | Bacterial Reverse Mutation Assay | - | Negative |
| CYP Inhibition | Human Liver Microsomes | IC50 | No significant inhibition |
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflows
Caption: HiBiT assay workflow for protein degradation.
Caption: Workflow for measuring HbF induction.
Detailed Experimental Protocols
ZBTB7A and WIZ Degradation Assay (HiBiT-based)
This protocol describes a method to quantify the degradation of ZBTB7A and WIZ induced by this compound using the HiBiT protein tagging system.[5][6][7][8]
Materials:
-
HEK293 cells with endogenous ZBTB7A or WIZ tagged with HiBiT (generated via CRISPR/Cas9)
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution in DMSO
-
Nano-Glo® HiBiT Lytic Detection System (Promega)
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend HiBiT-tagged cells in culture medium.
-
Seed the cells into a white, opaque assay plate at a density of 10,000 cells/well (for 96-well) or 2,500 cells/well (for 384-well).
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 0.001 nM to 10 µM. Include a DMSO vehicle control.
-
Remove the old medium from the cells and add the compound dilutions.
-
Incubate for the desired time (e.g., 2, 4, 8, 24 hours).
-
-
Lysis and Luminescence Measurement:
-
Equilibrate the Nano-Glo® HiBiT Lytic Detection Reagent to room temperature.
-
Add a volume of the lytic reagent equal to the volume of culture medium in each well.
-
Shake the plate on an orbital shaker for 10 minutes at room temperature to induce cell lysis and allow for the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the normalized luminescence against the log of the this compound concentration.
-
Calculate the EC50 value using a four-parameter logistic regression model.
-
Fetal Hemoglobin (HbF) Induction Assay
This protocol details the in vitro differentiation of human CD34+ cells into erythroblasts and the subsequent measurement of HbF induction by this compound.[9][10][11][12]
Materials:
-
Cryopreserved human CD34+ cells
-
StemSpan™ SFEM II medium (STEMCELL Technologies)
-
StemSpan™ Erythroid Expansion Supplement (STEMCELL Technologies)
-
Erythropoietin (EPO)
-
This compound stock solution in DMSO
-
Anti-HbF antibody (FITC or PE conjugated) for flow cytometry
-
TRIzol reagent for RNA extraction
-
qRT-PCR reagents for γ-globin mRNA quantification
Procedure:
-
Erythroid Differentiation:
-
Compound Treatment:
-
On day 7 of differentiation, add this compound at various concentrations (e.g., 1 nM to 1 µM) to the culture. Include a DMSO vehicle control.
-
Continue the culture for another 7 days.
-
-
Flow Cytometry for F-cell Analysis:
-
On day 14, harvest the cells and wash with PBS.
-
Fix and permeabilize the cells using a commercial kit (e.g., BD Cytofix/Cytoperm™).
-
Stain the cells with an anti-HbF antibody.
-
Analyze the cells by flow cytometry to determine the percentage of HbF-positive cells (F-cells).
-
-
qRT-PCR for γ-globin mRNA:
-
On day 14, harvest a separate aliquot of cells and extract total RNA using TRIzol.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR using primers specific for γ-globin (HBG1/HBG2) and a housekeeping gene (e.g., GAPDH).
-
Calculate the fold change in γ-globin mRNA expression relative to the vehicle control.
-
In Vitro Safety and ADME Assays
The following are brief descriptions of standard protocols for assessing the in vitro safety and ADME properties of this compound.
-
Caco-2 Permeability Assay:
-
Caco-2 cells are seeded on Transwell inserts and allowed to differentiate into a monolayer for 21 days.[13][14][15][16]
-
The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).[13][14]
-
This compound is added to either the apical (A) or basolateral (B) side of the monolayer.
-
The concentration of the compound in the opposite chamber is measured over time by LC-MS/MS to determine the apparent permeability coefficient (Papp) in both directions (A to B and B to A).[13][16]
-
The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to assess active transport.[14][16]
-
-
CYP450 Inhibition Assay:
-
This compound is incubated with human liver microsomes, a NADPH regenerating system, and a specific probe substrate for each major CYP isoform (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4).[17][18][19][20][21]
-
The formation of the metabolite of the probe substrate is measured by LC-MS/MS.[19][21]
-
The concentration of this compound that causes 50% inhibition of metabolite formation (IC50) is determined.[17][18]
-
-
hERG Inhibition Assay:
-
The effect of this compound on the hERG potassium channel is assessed using automated patch-clamp electrophysiology on a cell line stably expressing the hERG channel (e.g., HEK293).[22][23][24][25][26]
-
The hERG current is measured in the presence of increasing concentrations of the compound.
-
The IC50 value for hERG channel inhibition is calculated.[22]
-
-
PBMC Cytotoxicity Assay:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.[27][28][29][30]
-
The PBMCs are incubated with a range of concentrations of this compound for 24-72 hours.
-
Cell viability is assessed by measuring ATP levels (e.g., CellTiter-Glo®) or LDH release.
-
The IC50 value for cytotoxicity is determined.
-
-
Ames Test (Bacterial Reverse Mutation Assay):
-
Histidine-dependent strains of Salmonella typhimurium are exposed to this compound with and without a metabolic activation system (S9 fraction from rat liver).[31][32][33][34][35]
-
The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted.[32][35]
-
A significant increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.[32]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of dual molecular glue degrader this compound | BioWorld [bioworld.com]
- 3. drughunter.com [drughunter.com]
- 4. This compound for Sickle Cell Disease · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 6. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Target Degradation [worldwide.promega.com]
- 9. encodeproject.org [encodeproject.org]
- 10. stemcell.com [stemcell.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel, High-Yield Red Blood Cell Production Methods from CD34-Positive Cells Derived from Human Embryonic Stem, Yolk Sac, Fetal Liver, Cord Blood, and Peripheral Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. enamine.net [enamine.net]
- 14. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 16. Caco-2 Permeability | Evotec [evotec.com]
- 17. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 20. criver.com [criver.com]
- 21. lnhlifesciences.org [lnhlifesciences.org]
- 22. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. Best Practice hERG Assay | Advanced Solutions| Testing & Service | Mediford Corporation [mediford.com]
- 25. evotec.com [evotec.com]
- 26. researchgate.net [researchgate.net]
- 27. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 28. PBMC Proliferation Assay | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 29. bpsbioscience.com [bpsbioscience.com]
- 30. Cytotoxicity assay in vitro [bio-protocol.org]
- 31. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 32. Ames test - Wikipedia [en.wikipedia.org]
- 33. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 34. Microbial Mutagenicity Assay: Ames Test [en.bio-protocol.org]
- 35. microbiologyinfo.com [microbiologyinfo.com]
Application Notes and Protocols for Studying BMS-986470-Induced Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for studying the effects of BMS-986470, a novel dual molecular glue degrader. This compound induces the degradation of two transcriptional repressors, Zinc Finger and BTB Domain Containing 7A (ZBTB7A) and Widely Interspaced Zinc Finger Protein (WIZ), leading to the reactivation of fetal hemoglobin (HbF) expression.[1][2][3] This compound is under investigation as a potential therapeutic for sickle cell disease.[1][2][4] The protocols outlined below are designed to enable researchers to assess the on-target and off-target effects of this compound in relevant cellular models.
Signaling Pathway of this compound Action
This compound functions as a molecular glue, bringing together the E3 ubiquitin ligase Cereblon (CRBN) and the target proteins ZBTB7A and WIZ.[2][5] This induced proximity leads to the polyubiquitination of ZBTB7A and WIZ, marking them for degradation by the proteasome. The degradation of these transcriptional repressors results in the upregulation of γ-globin gene expression, leading to increased production of fetal hemoglobin (HbF).
Caption: Signaling pathway of this compound-induced protein degradation and subsequent fetal hemoglobin induction.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound.
Table 1: In Vitro Degradation Potency of this compound
| Target Protein | EC50 (µM) | Ymin (%) |
| ZBTB7A | 0.009 | 5 |
| WIZ | 0.011 | 10 |
| Ikaros | 0.106 | 68 |
| CK1α | 4.303 | 73 |
| GSTP1 | >10 | 100 |
Data obtained from studies in human CD34+-derived erythroid cells.[1]
Table 2: In Vitro Induction of Fetal Hemoglobin by this compound
| Parameter | Value |
| γ-globin mRNA Fold Increase | 73-fold |
| Mean Fluorescence Intensity (MFI) of HbF | 12.5 |
| %F-cells | >90% |
| Total HbF | >40% |
Data from studies in human CD34+-derived erythroid cells and primary erythroblasts from SCD patients.[1][3]
Experimental Protocols
Western Blotting for ZBTB7A and WIZ Degradation
This protocol details the immunodetection of ZBTB7A and WIZ proteins to confirm their degradation upon treatment with this compound.
Caption: Experimental workflow for Western blotting to detect protein degradation.
Materials:
-
HUDEP-2 cells or other relevant erythroid cell line
-
This compound
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-ZBTB7A, anti-WIZ, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed HUDEP-2 cells at an appropriate density and treat with varying concentrations of this compound or DMSO for the desired time course (e.g., 24, 48, 72 hours).
-
Cell Lysis: Harvest cells and lyse in RIPA buffer on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against ZBTB7A, WIZ, and β-actin overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
Quantitative Real-Time PCR (qPCR) for γ-globin mRNA Expression
This protocol measures the change in γ-globin mRNA levels following treatment with this compound.
Caption: Experimental workflow for quantitative real-time PCR.
Materials:
-
Treated and control cells
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for γ-globin (HBG1/HBG2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Cell Treatment and RNA Isolation: Treat cells as described in the Western blot protocol and isolate total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA.
-
qPCR: Perform qPCR using primers for γ-globin and a housekeeping gene.
-
Data Analysis: Calculate the relative expression of γ-globin mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the vehicle control.
Flow Cytometry for F-cell Quantification
This protocol quantifies the percentage of erythrocytes expressing fetal hemoglobin (F-cells).
Caption: Experimental workflow for F-cell quantification by flow cytometry.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Fixation/Permeabilization solution
-
Anti-HbF antibody (conjugated to a fluorophore)
-
Flow cytometer
Protocol:
-
Cell Preparation: Treat and harvest cells. Wash with PBS.
-
Fixation and Permeabilization: Fix and permeabilize the cells to allow intracellular staining.
-
Staining: Stain the cells with a fluorescently labeled anti-HbF antibody.
-
Acquisition: Acquire data on a flow cytometer.
-
Analysis: Gate on the cell population of interest and quantify the percentage of HbF-positive cells (F-cells).
Global Proteomic Profiling for Off-Target Analysis
This protocol uses mass spectrometry to identify unintended protein degradation targets of this compound.
Caption: Experimental workflow for global proteomic profiling.
Materials:
-
Treated and control cells
-
Lysis buffer and digestive enzymes (e.g., trypsin)
-
Isobaric labeling reagents (e.g., TMT)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Proteomics data analysis software
Protocol:
-
Sample Preparation: Treat cells, lyse, and digest proteins into peptides.
-
Labeling: Label peptides from different treatment conditions with isobaric tags.
-
LC-MS/MS: Separate and analyze the labeled peptides by LC-MS/MS.
-
Data Analysis: Identify and quantify proteins across all samples.
-
Off-Target Identification: Identify proteins that show a significant, dose-dependent decrease in abundance in this compound-treated samples compared to controls.
Erythroblast Viability and Differentiation Assays
These assays assess the impact of this compound on the health and maturation of erythroid progenitor cells.
Viability Assay (e.g., Trypan Blue Exclusion or CellTiter-Glo®):
-
Culture primary human CD34+ cells or an erythroid cell line in the presence of various concentrations of this compound.
-
At different time points, collect cell aliquots.
-
For Trypan Blue, mix cells with Trypan Blue dye and count viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
For CellTiter-Glo®, follow the manufacturer's protocol to measure ATP levels as an indicator of cell viability.
Differentiation Assay (Flow Cytometry):
-
Culture erythroid progenitors with this compound over a time course of differentiation (e.g., 14-21 days).
-
At various time points, stain cells with antibodies against erythroid surface markers such as CD71 (transferrin receptor) and CD235a (Glycophorin A).
-
Analyze the expression of these markers by flow cytometry to monitor the progression of erythroid differentiation. A decrease in CD71 and an increase in CD235a expression are indicative of terminal erythroid differentiation.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative analysis of globin gene induction in single human erythroleukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Degrader [proteomics.com]
- 4. POTENTIAL CLINICAL APPLICATION OF A FLOW CYTOMETRY METHOD FOR QUANTIFICATION OF FETAL HEMOGLOBIN (HBF) CONTENT IN RED BLOOD CELLS (RBCS) IN SICKLE CELL DISEASE (SCD) | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Measuring Fetal Hemoglobin Levels in Response to BMS-986470
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for measuring fetal hemoglobin (HbF) levels in response to treatment with BMS-986470, a novel therapeutic agent for sickle cell disease.
Introduction to this compound
This compound is an investigational, orally administered small molecule that acts as a dual molecular glue degrader.[1][2] It is designed to induce the degradation of two transcriptional repressors, Zinc finger and BTB domain-containing 7A (ZBTB7A) and WIZ, leading to the reactivation of gamma-globin gene expression and subsequent increase in fetal hemoglobin (HbF) production.[1][3][4] By elevating HbF levels, this compound has the potential to ameliorate the pathophysiology of sickle cell disease, as HbF can interfere with the polymerization of sickle hemoglobin (HbS).[5][6] Preclinical studies have demonstrated the potent ability of this compound to induce HbF in human-derived erythroid cells and in cynomolgus monkeys.[1][7] A Phase 1/2 clinical trial is currently underway to evaluate its safety and efficacy in humans.[5][8][9]
Signaling Pathway of this compound in HbF Induction
Caption: Mechanism of Action of this compound.
Quantitative Data Presentation
The following tables summarize the expected quantitative data from preclinical studies of this compound. These tables can be used as a reference for expected outcomes in similar experimental setups.
Table 1: In Vitro HbF Induction by this compound in Human CD34+ Derived Erythroid Cells
| Parameter | Result | Fold Increase |
| Mean Fluorescence Intensity (MFI) | 12.5 | - |
| %F-cells | 93% | - |
| γ-globin mRNA | - | 73-fold |
Data sourced from BioWorld article on this compound discovery.[1]
Table 2: In Vivo Effects of this compound in Cynomolgus Monkeys
| Dosage | Effect |
| 0.3, 1.5, 7.5 mg/kg | Dose-dependent degradation of ZBTB7A and WIZ |
| 0.3, 1.5, 7.5 mg/kg | Dose-dependent activation of HbF |
Data sourced from BioWorld article on this compound discovery.[1]
Experimental Protocols
This section provides detailed protocols for the primary methods used to quantify HbF levels.
High-Performance Liquid Chromatography (HPLC) for HbF Quantification
HPLC is a highly accurate and widely used method for separating and quantifying different hemoglobin variants, including HbF.[10][11][12]
Principle: This method utilizes cation-exchange HPLC to separate hemoglobin types based on their charge differences. The separated hemoglobins are then detected and quantified by their absorbance.
Materials:
-
Whole blood collected in EDTA tubes
-
Hemolysate preparation reagent
-
HPLC system with a cation-exchange column suitable for hemoglobin analysis
-
Mobile phases (as per manufacturer's instructions)
-
Calibrators and controls with known HbF concentrations
Protocol:
-
Sample Preparation (Hemolysate):
-
Collect 1-2 mL of whole blood in an EDTA tube.
-
Prepare a hemolysate by lysing the red blood cells according to the HPLC manufacturer's instructions. This typically involves mixing a small volume of whole blood with a lysing reagent.
-
-
HPLC System Setup:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Calibrate the instrument using commercially available hemoglobin calibrators.
-
-
Sample Analysis:
-
Inject the prepared hemolysate into the HPLC system.
-
Run the separation program as per the manufacturer's protocol.
-
The different hemoglobin fractions (HbF, HbA, HbS, etc.) will elute at different retention times.
-
-
Data Analysis:
-
Integrate the peak areas for each hemoglobin variant.
-
Calculate the percentage of HbF relative to the total hemoglobin.
-
Run quality control samples to ensure the accuracy and precision of the results.
-
Flow Cytometry for F-cell Enumeration
Flow cytometry allows for the quantification of HbF within individual red blood cells (F-cells), providing a distribution of HbF expression in the red blood cell population.[11][13]
Principle: This technique uses a fluorescently labeled monoclonal antibody that specifically binds to intracellular HbF. The fluorescence intensity of individual cells is then measured by a flow cytometer.
Materials:
-
Whole blood collected in EDTA tubes
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 0.05% glutaraldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100)
-
Fluorescently labeled anti-HbF antibody (e.g., FITC- or PE-conjugated)
-
Isotype control antibody
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Dilute whole blood in PBS.
-
Fix the red blood cells by incubating with fixation buffer.
-
Wash the cells with PBS.
-
Permeabilize the cells by incubating with permeabilization buffer. This allows the antibody to access the intracellular HbF.
-
-
Antibody Staining:
-
Incubate the permeabilized cells with the fluorescently labeled anti-HbF antibody.
-
In a separate tube, stain cells with an isotype control antibody to assess non-specific binding.
-
Wash the cells to remove unbound antibody.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate the red blood cell population based on forward and side scatter properties.
-
Measure the fluorescence intensity of the gated population.
-
-
Data Analysis:
-
Determine the percentage of F-cells (cells with fluorescence above the isotype control).
-
Analyze the mean fluorescence intensity (MFI) of the F-cell population as a measure of the average HbF content per cell.
-
Experimental Workflow
The following diagram illustrates the general workflow for assessing the in vitro and in vivo effects of this compound on HbF levels.
References
- 1. Discovery of dual molecular glue degrader this compound | BioWorld [bioworld.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 5. This compound for Sickle Cell Disease · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. Increasing fetal hemoglobin in sickle cell disease fact sheet – Bristol Myers Squibb [bms.com]
- 7. This compound / BMS [delta.larvol.com]
- 8. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 9. tipranks.com [tipranks.com]
- 10. Accurate measurements of fetal hemoglobin for neonates with different gestational ages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fetal Hemoglobin Assay | CYM [cytometry.mlsascp.com]
- 12. Methods for determination of fetal hemoglobin | Górska | Acta Haematologica Polonica [journals.viamedica.pl]
- 13. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Evaluating BMS-986470 Efficacy in Cell-Based Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986470 is a first-in-class, orally bioavailable small molecule that functions as a molecular glue, promoting the degradation of specific target proteins.[1][2] It is currently under clinical investigation for the treatment of sickle cell disease (SCD).[1][3] this compound modulates the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted ubiquitination and subsequent proteasomal degradation of the transcriptional repressors ZBTB7A (Zinc Finger and BTB Domain Containing 7A) and WIZ (Widely Interspaced Zinc Finger Protein).[1][2][3] The degradation of these two proteins alleviates the repression of γ-globin gene expression, resulting in the re-induction of fetal hemoglobin (HbF) production.[1][3][4] Elevated HbF levels can inhibit the polymerization of sickle hemoglobin, thereby reducing the sickling of red blood cells and ameliorating the clinical manifestations of SCD.[1][4]
These application notes provide an overview of the cell-based models and experimental protocols that can be utilized to evaluate the efficacy of this compound.
Signaling Pathway of this compound
The mechanism of action of this compound involves hijacking the CRBN E3 ligase complex to induce the degradation of ZBTB7A and WIZ, which are transcriptional repressors of the γ-globin gene. This leads to increased expression of γ-globin and subsequent production of fetal hemoglobin (HbF).
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the quantitative data on the efficacy of this compound from in vitro studies.
| Parameter | Cell Model | Concentration/Dose | Result | Reference |
| Target Degradation | ||||
| ZBTB7A Degradation (EC50) | Not Specified | 0.009 µM | Ymin=5% | [1] |
| WIZ Degradation (EC50) | Not Specified | 0.011 µM | Ymin=10% | [1] |
| HbF Induction | ||||
| γ-globin mRNA Increase | Human CD34+ derived erythroid cells | Not Specified | 73-fold increase | [1] |
| Mean Fluorescence Intensity (MFI) | Human CD34+ derived erythroid cells | Not Specified | 12.5 | [1] |
| %F-cells | Human CD34+ derived erythroid cells | Not Specified | 93% | [1] |
| %F-cells | Primary erythroblasts from SCD patients | Not Specified | >90% | [3] |
| Total HbF | Primary erythroblasts from SCD patients | Not Specified | >40% | [3] |
| CRBN Binding | ||||
| IC50 | Not Specified | 0.54 µM | - | [1] |
| Off-Target Effects | ||||
| Ikaros Degradation (EC50) | Not Specified | 0.106 µM | Ymin=68% | [1] |
| CK1α Degradation (EC50) | Not Specified | 4.303 µM | Ymin=73% | [1] |
| GSTP1 Degradation (EC50) | Not Specified | >10 µM | Ymin=100% | [1] |
| In Vitro Safety | ||||
| hERG Inhibition (IC50) | Not Specified | >10 µM | No significant inhibition | [1] |
| PBMC Toxicity (IC50) | Peripheral Blood Mononuclear Cells | >3 µM | No toxicity | [1] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate this compound efficacy are provided below.
Cell Culture and Differentiation of CD34+ Hematopoietic Stem Cells
This protocol is foundational for generating erythroblasts, the primary cell type for evaluating HbF induction.
-
Objective: To differentiate human CD34+ hematopoietic stem cells into a homogenous population of erythroblasts.
-
Materials:
-
Cryopreserved human CD34+ cells
-
Expansion medium (e.g., StemSpan™ SFEM II) supplemented with hematopoietic cytokines (e.g., SCF, IL-3, EPO, dexamethasone, and IGF-1)
-
Differentiation medium (e.g., Iscove's Modified Dulbecco's Medium) with supplements (e.g., human serum, holo-transferrin, heparin, and EPO)
-
Cell culture plates and flasks
-
Incubator (37°C, 5% CO2)
-
-
Protocol:
-
Thaw cryopreserved CD34+ cells according to the supplier's instructions.
-
Culture the cells in expansion medium for an initial period (e.g., 7 days) to increase cell numbers.
-
Monitor cell expansion and viability using a cell counter and trypan blue exclusion.
-
After the expansion phase, transfer the cells to the differentiation medium.
-
Culture for an additional period (e.g., 14 days) to induce erythroid differentiation.
-
Confirm differentiation by monitoring cell morphology and the expression of erythroid-specific markers (e.g., CD71, CD235a) using flow cytometry.
-
Western Blotting for ZBTB7A and WIZ Degradation
This protocol allows for the direct measurement of the degradation of the target proteins, ZBTB7A and WIZ.
-
Objective: To quantify the levels of ZBTB7A and WIZ proteins in cells treated with this compound.
-
Materials:
-
Differentiated erythroblasts
-
This compound (at various concentrations)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against ZBTB7A, WIZ, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Plate differentiated erythroblasts and treat with a dose range of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
-
Flow Cytometry for Fetal Hemoglobin (HbF) Induction
This protocol is used to quantify the percentage of cells expressing HbF (%F-cells) and the amount of HbF per cell.
-
Objective: To measure the induction of HbF in erythroblasts following treatment with this compound.
-
Materials:
-
Treated and untreated erythroblasts
-
Fixation and permeabilization buffers
-
Anti-HbF antibody conjugated to a fluorophore (e.g., FITC or PE)
-
Flow cytometer
-
-
Protocol:
-
Harvest erythroblasts after treatment with this compound.
-
Fix the cells to preserve their structure.
-
Permeabilize the cell membranes to allow intracellular staining.
-
Stain the cells with a fluorescently labeled anti-HbF antibody.
-
Analyze the stained cells using a flow cytometer.
-
Gate on the erythroblast population and quantify the percentage of HbF-positive cells (%F-cells) and the mean fluorescence intensity (MFI), which is proportional to the amount of HbF per cell.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a cell-based model.
Caption: Workflow for evaluating this compound efficacy.
Conclusion
The cell-based models and protocols described in these application notes provide a robust framework for the preclinical evaluation of this compound. By utilizing primary human CD34+ derived erythroblasts, researchers can assess the on-target activity, potency, and efficacy of this compound in a physiologically relevant context. These assays are crucial for understanding the molecular mechanism of action and for the continued development of this promising therapeutic for sickle cell disease.
References
- 1. Discovery of dual molecular glue degrader this compound | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound for Sickle Cell Disease · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Analysis of BMS-986470
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986470 is a first-in-class, orally bioavailable small molecule that functions as a dual molecular glue degrader.[1] It selectively targets and induces the degradation of the transcriptional repressors Zinc Finger and BTB Domain Containing 7A (ZBTB7A) and Widely Interspaced Zinc Finger Protein (WIZ).[1][2] This mechanism of action leads to the reactivation of fetal hemoglobin (HbF) expression, presenting a promising therapeutic strategy for the treatment of sickle cell disease (SCD).[1][2] These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, along with detailed protocols for key in vitro and in vivo assays.
Pharmacokinetic Properties
This compound has been evaluated in several preclinical species to determine its pharmacokinetic profile. The following tables summarize the key in vitro and in vivo pharmacokinetic parameters.
Table 1: In Vitro Pharmacokinetic Properties of this compound
| Parameter | Species/System | Value | Reference |
| Permeability (Papp A-B) | Caco-2 | 76 nm/s | [1] |
| Efflux Ratio | Caco-2 | 6.3 | [1] |
| Hepatic Clearance (Clint) | Mouse | 66 mL/min/kg | [1] |
| Rat | 55 mL/min/kg | [1] | |
| Monkey | 29 mL/min/kg | [1] | |
| Human | < 15 mL/min/kg | [1] | |
| Plasma Protein Binding (free fraction) | Mouse | 1.1% | [1] |
| Rat | 5.8% | [1] | |
| Monkey | 2.2% | [1] | |
| Human | 5.8% | [1] | |
| CYP Inhibition (IC50) | Human Liver Microsomes | > 1 (ratio) for all major CYPs | [1] |
| hERG Inhibition (IC50) | > 10 µM | [1] | |
| PBMC Toxicity (IC50) | > 3 µM | [1] | |
| Ames Test | Negative (with and without S9) | [1] |
Table 2: In Vivo Pharmacokinetic Properties of this compound
| Parameter | Mouse | Rat | Cynomolgus Monkey | Reference |
| Dose (IV/PO) | 1 mg/kg / 1 mg/kg | 2 mg/kg / 2 mg/kg | 1 mg/kg / 1 mg/kg | [1] |
| Clearance (Clp) | 16 mL/min/kg | 17 mL/min/kg | 1.5 mL/min/kg | [1] |
| Volume of Distribution (Vss) | 1.1 L/kg | 1.7 L/kg | 0.8 L/kg | [1] |
| Half-life (t1/2) | 1.2 h | 5.6 h | 14 h | [1] |
| Mean Residence Time (MRT) | 1.1 h | 1.7 h | 18 h | [1] |
| Bioavailability (F) | 19% | 72% | 100% | [1] |
Pharmacodynamic Properties
The primary pharmacodynamic effect of this compound is the induction of fetal hemoglobin (HbF) through the degradation of ZBTB7A and WIZ.
Table 3: In Vitro Pharmacodynamic Properties of this compound
| Parameter | System | Value | Reference |
| CRBN Binding (IC50) | 0.54 µM | [1] | |
| WIZ Degradation (EC50) | 0.011 µM | [1] | |
| ZBTB7A Degradation (EC50) | 0.009 µM | [1] | |
| Ikaros Degradation (EC50) | 0.106 µM | [1] | |
| CK1α Degradation (EC50) | 4.303 µM | [1] | |
| GSTP1 Degradation (EC50) | > 10 µM | [1] | |
| γ-globin mRNA Induction | Human CD34+ derived erythroid cells | 73-fold increase | [1] |
| HbF Induction (MFI) | Human CD34+ derived erythroid cells | 12.5 | [1] |
| %F cells | Human CD34+ derived erythroid cells | 93% | [1] |
Table 4: In Vivo Pharmacodynamic Effects of this compound
| Species | Doses | Key Findings | Reference |
| NBSGW Mouse Model | 1, 5, and 6 mg/kg q.d. for 14 days | Dose-proportional PK/PD, HbF activation | [1] |
| Cynomolgus Monkey | 0.3, 1.5, and 7.5 mg/kg | Dose-dependent degradation of ZBTB7A and WIZ, HbF activation. Well tolerated at 7.5 mg/kg for 16 days. | [1] |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of this compound.
Caption: In vitro assay workflow for this compound.
Experimental Protocols
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with high glucose, supplemented with FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
This compound
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS system for analysis
Protocol:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer. Additionally, assess the permeability of a low-permeability marker, such as Lucifer yellow.
-
Compound Preparation: Prepare a dosing solution of this compound in the transport buffer.
-
Permeability Assessment (Apical to Basolateral): a. Wash the Caco-2 monolayers with pre-warmed transport buffer. b. Add the this compound dosing solution to the apical (donor) compartment. c. Add fresh transport buffer to the basolateral (receiver) compartment. d. Incubate at 37°C with gentle shaking. e. Collect samples from the receiver compartment at specified time points.
-
Permeability Assessment (Basolateral to Apical for Efflux Ratio): a. Add the this compound dosing solution to the basolateral (donor) compartment. b. Add fresh transport buffer to the apical (receiver) compartment. c. Follow the incubation and sampling procedure as described above.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Human Liver Microsome (HLM) CYP Inhibition Assay
Objective: To evaluate the potential of this compound to inhibit major cytochrome P450 enzymes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system
-
Specific CYP isoform probe substrates
-
This compound
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
LC-MS/MS system for analysis
Protocol:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing HLMs, the NADPH regenerating system, and the specific CYP probe substrate in the incubation buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the incubation mixtures. Include a vehicle control (without this compound).
-
Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile).
-
Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.
-
Sample Analysis: Analyze the formation of the specific metabolite from the probe substrate in the supernatant using LC-MS/MS.
-
Data Analysis: Determine the percent inhibition of metabolite formation at each this compound concentration and calculate the IC50 value.
hERG Inhibition Assay (Automated Patch Clamp)
Objective: To assess the potential of this compound to inhibit the hERG potassium channel.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Automated patch-clamp system (e.g., QPatch)
-
Extracellular and intracellular recording solutions
-
This compound
-
Positive control (e.g., E-4031)
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of the hERG-expressing HEK293 cells.
-
Automated Patch Clamp Procedure: a. Load the cells, recording solutions, and this compound onto the automated patch-clamp system. b. The system will automatically establish whole-cell patch-clamp recordings.
-
Baseline Recording: Record baseline hERG currents in the absence of the compound.
-
Compound Application: Apply increasing concentrations of this compound to the cells and record the hERG currents at each concentration.
-
Data Acquisition: The system records the ion channel currents in response to a specific voltage protocol.
-
Data Analysis: Measure the peak tail current at each this compound concentration and calculate the percent inhibition relative to the baseline. Determine the IC50 value.
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To evaluate the mutagenic potential of this compound.
Materials:
-
Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and tryptophan-dependent Escherichia coli (e.g., WP2 uvrA)
-
Minimal glucose agar plates
-
Top agar
-
This compound
-
Positive and negative controls
-
S9 fraction from rat liver for metabolic activation
Protocol:
-
Preparation: Prepare dilutions of this compound.
-
Plate Incorporation Method: a. To molten top agar, add the bacterial tester strain, this compound, and either the S9 mix (for metabolic activation) or a buffer (without S9). b. Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: Compare the number of revertant colonies on the this compound-treated plates to the negative control plates. A significant, dose-dependent increase in revertant colonies indicates a positive mutagenic response.
In Vitro Degradation and HbF Induction Assay
Objective: To determine the potency of this compound in degrading ZBTB7A and WIZ and inducing HbF in primary human erythroid cells.
Materials:
-
Human CD34+ hematopoietic stem and progenitor cells
-
Erythroid differentiation medium
-
This compound
-
Antibodies for ZBTB7A, WIZ, and γ-globin (for Western blot or flow cytometry)
-
Reagents for qRT-PCR
-
Flow cytometer
-
Western blotting equipment
Protocol:
-
Erythroid Differentiation: Culture human CD34+ cells in a two-phase liquid culture system to induce erythroid differentiation.
-
Compound Treatment: On a specific day of differentiation (e.g., day 7 or 11), treat the erythroid progenitor cells with varying concentrations of this compound for a defined period (e.g., 24-72 hours).
-
Target Degradation Analysis (Western Blot): a. Lyse the cells and quantify protein concentration. b. Perform SDS-PAGE and transfer proteins to a membrane. c. Probe the membrane with primary antibodies against ZBTB7A and WIZ, followed by a secondary antibody. d. Visualize and quantify the protein bands to determine the extent of degradation.
-
γ-globin mRNA Expression (qRT-PCR): a. Isolate total RNA from the treated cells. b. Perform reverse transcription to generate cDNA. c. Quantify γ-globin mRNA levels using qRT-PCR, normalizing to a housekeeping gene.
-
HbF Protein Expression (Flow Cytometry): a. Fix and permeabilize the cells. b. Stain the cells with a fluorescently labeled anti-HbF antibody. c. Analyze the cells using a flow cytometer to determine the percentage of HbF-positive cells (%F-cells) and the mean fluorescence intensity (MFI).
-
Data Analysis: Determine the EC50 for ZBTB7A and WIZ degradation and quantify the fold-change in γ-globin mRNA and the increase in %F-cells and MFI for HbF induction.
References
Application Notes and Protocols for CRISPR-Mediated Validation of BMS-986470 Targets: ZBTB7A and WIZ
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CRISPR-Cas9 technology to validate the molecular targets of BMS-986470, the transcriptional repressors ZBTB7A and WIZ. This compound is an oral, CRBN-recruiting molecular glue degrader that dually targets ZBTB7A and WIZ to induce fetal hemoglobin (HbF) as a potential disease-modifying approach for Sickle Cell Disease (SCD).[1][2] This document outlines the underlying signaling pathway, detailed experimental protocols for target validation, and expected outcomes based on preclinical data.
Introduction to this compound and its Targets
This compound is a first-in-class molecular glue that induces the degradation of Zinc Finger and BTB Domain Containing 7A (ZBTB7A) and Widely Interspaced Zinc Finger (WIZ) proteins.[2][3][4] Both ZBTB7A and WIZ function as transcriptional repressors of γ-globin, a key component of fetal hemoglobin (HbF).[1][2] In individuals with SCD, elevated levels of HbF can mitigate the detrimental effects of sickle hemoglobin (HbS) polymerization.[2] this compound acts by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to ZBTB7A and WIZ, leading to their ubiquitination and subsequent proteasomal degradation.[1][5][6] The degradation of these repressors results in the reactivation of γ-globin expression and a subsequent increase in HbF levels.[2]
Signaling Pathway
ZBTB7A and WIZ are key components of a transcriptional repressor complex that silences the expression of the γ-globin genes (HBG1 and HBG2) in adult erythroid cells.[7] WIZ is known to be a component of the G9A/GLP H3K9 methyltransferase complex and can interact with the co-repressor CtBP.[8][9] ZBTB7A, a pleiotropic transcription factor, can also recruit chromatin remodeling complexes like NuRD to repress gene expression.[7] The degradation of both ZBTB7A and WIZ by this compound disrupts this repressive complex, leading to a more permissive chromatin state at the γ-globin locus and subsequent gene transcription.
Experimental Workflow for Target Validation using CRISPR-Cas9
This workflow outlines the key steps to validate that the effects of this compound are mediated through the degradation of ZBTB7A and WIZ.
Quantitative Data Summary
The following tables summarize preclinical data for this compound, providing a baseline for expected experimental outcomes.
Table 1: In Vitro Potency of this compound [2]
| Parameter | Target | EC50 / IC50 (µM) |
|---|---|---|
| Degradation | ZBTB7A | 0.009 |
| WIZ | 0.011 | |
| Ikaros | 0.106 | |
| CK1α | 4.303 | |
| GSTP1 | >10 |
| CRBN Binding | CRBN | 0.54 |
Table 2: In Vitro Efficacy of this compound in Human CD34+ Derived Erythroid Cells [2]
| Parameter | Result |
|---|---|
| γ-globin mRNA induction | 73-fold increase |
| Mean Fluorescence Intensity (MFI) | 12.5 |
| % F-cells | 93% |
Table 3: Effects of ZBTB7A and WIZ Knockout in HUDEP-2 Cells [10]
| Genetic Modification | Effect on γ-globin Expression | % F-cells | % Total HbF Tetramer |
|---|---|---|---|
| ZBTB7A Knockout | Significant induction | - | - |
| WIZ Knockout | Significant induction | - | - |
| Dual ZBTB7A/WIZ Knockout | Synergistic enhancement | >95% | >80% |
Detailed Experimental Protocols
CRISPR-Cas9 Mediated Knockout of ZBTB7A and WIZ
This protocol is adapted for generating knockout cancer cell lines and can be applied to erythroid progenitor cell lines.[11][12]
-
gRNA Design and Cloning:
-
Design at least two unique gRNAs targeting coding exons of ZBTB7A and WIZ using a reputable online tool to minimize off-target effects.
-
Design a non-targeting control gRNA.
-
Synthesize and clone the gRNAs into a suitable Cas9 expression vector (e.g., pX459, which contains a puromycin resistance marker).
-
-
Cell Culture and Transfection:
-
Culture the selected erythroid progenitor cell line (e.g., HUDEP-2) under appropriate conditions.
-
Transfect the cells with the gRNA/Cas9 plasmids using a suitable method (e.g., electroporation or lipid-based transfection like Lipofectamine 3000).[12]
-
For double knockouts, co-transfect plasmids containing gRNAs for both ZBTB7A and WIZ.
-
-
Selection and Clonal Isolation:
-
If using a selection marker, apply the selection agent (e.g., puromycin) 24-48 hours post-transfection.
-
After selection, expand the surviving cell population.
-
For clonal cell lines, perform single-cell sorting or limiting dilution to isolate individual clones.
-
-
Knockout Validation:
-
Western Blot: Lyse a portion of the cells and perform a Western blot to confirm the absence of ZBTB7A and/or WIZ protein.
-
qPCR: Extract RNA and perform quantitative real-time PCR to measure the transcript levels of ZBTB7A and WIZ.
-
Sanger Sequencing: Amplify the targeted genomic region by PCR and perform Sanger sequencing to confirm the presence of insertions or deletions (indels).
-
Western Blot for Protein Expression Analysis
This protocol provides a general guideline for Western blotting.[13][14][15]
-
Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.[16]
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
-
SDS-PAGE and Transfer:
-
Separate the protein samples on a polyacrylamide gel by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ZBTB7A, WIZ, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol outlines the steps for quantifying mRNA levels.[17][18][19][20]
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cell pellets using a suitable kit (e.g., RNeasy from Qiagen) or TRIzol reagent.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1-2 µg of RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (ZBTB7A, WIZ, HBG1/2) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.
-
Perform the qPCR reaction in a real-time PCR cycler. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
-
Cell Viability Assay
The CellTiter-Glo® Luminescent Cell Viability Assay is a common method for assessing cell viability.[21][22][23][24][25]
-
Cell Plating:
-
Plate cells in an opaque-walled 96-well or 384-well plate at a predetermined optimal density.
-
Include wells with medium only for background luminescence measurement.
-
-
Compound Treatment:
-
Add various concentrations of this compound to the appropriate wells.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background.
-
Expected Results and Interpretation
-
Successful Knockout: Western blot and qPCR will confirm the absence of ZBTB7A and/or WIZ protein and significantly reduced mRNA levels in the respective knockout cell lines compared to the wild-type and non-targeting control cells.
-
Phenotypic Rescue: Wild-type cells treated with this compound should show a dose-dependent increase in γ-globin expression. In contrast, ZBTB7A and/or WIZ knockout cells should exhibit elevated basal levels of γ-globin and a significantly blunted response to this compound, as the drug's targets are already absent. The dual knockout is expected to show the most significant basal increase in γ-globin, mimicking the maximal effect of the drug.
-
Specificity: The non-targeting control cells should respond to this compound similarly to wild-type cells.
-
Viability: The cell viability assay will determine the cytotoxic profile of this compound. Ideally, the induction of γ-globin should occur at non-toxic concentrations of the compound.
By following these protocols, researchers can effectively validate that the pharmacological activity of this compound is directly mediated through the degradation of its intended targets, ZBTB7A and WIZ, providing crucial evidence for its mechanism of action.
References
- 1. drughunter.com [drughunter.com]
- 2. Discovery of dual molecular glue degrader this compound | BioWorld [bioworld.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BMS 986470 - AdisInsight [adisinsight.springer.com]
- 6. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 7. The multi-faceted functioning portrait of LRF/ZBTB7A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zinc finger TFs | Other protein targets | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
- 15. cusabio.com [cusabio.com]
- 16. addgene.org [addgene.org]
- 17. stackscientific.nd.edu [stackscientific.nd.edu]
- 18. Quantitative PCR Basics [sigmaaldrich.com]
- 19. gene-quantification.de [gene-quantification.de]
- 20. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 22. ch.promega.com [ch.promega.com]
- 23. scribd.com [scribd.com]
- 24. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 25. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
Application Notes and Protocols for Studying BMS-986470 Resistance Using Lentiviral Transduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986470 is a first-in-class, orally active dual molecular glue degrader that targets the transcriptional repressors ZBTB7A and WIZ for proteasomal degradation.[1][2][3][4] This degradation is mediated by the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the induction of fetal hemoglobin (HbF), a promising therapeutic strategy for sickle cell disease (SCD).[1][2][5] As with any targeted therapy, the development of drug resistance is a potential clinical challenge. This document provides detailed application notes and protocols for utilizing lentiviral transduction to investigate potential mechanisms of resistance to this compound.
Lentiviral vectors are efficient tools for stable gene delivery to a wide range of mammalian cells, including primary and non-dividing cells.[6][7][8] They enable long-term gene expression or knockout, making them ideal for creating cellular models of drug resistance. The protocols outlined below describe the use of lentiviral systems for both gain-of-function (overexpression of candidate resistance genes) and loss-of-function (CRISPR/Cas9-mediated gene knockout) screens to identify genes and pathways that may confer resistance to this compound.
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound involves hijacking the CRBN E3 ligase to induce the degradation of ZBTB7A and WIZ, which normally repress the expression of the γ-globin gene. Understanding this pathway is crucial for designing experiments to study resistance.
The following workflow outlines the general steps for identifying resistance mechanisms to this compound using lentiviral-based approaches.
Quantitative Data Summary
The following tables present hypothetical data that could be generated during the study of this compound resistance.
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Description | IC50 (nM) of this compound | Fold Resistance |
| HUDEP-2 (Parental) | Sensitive parental cell line | 10 | 1 |
| HUDEP-2-BR1 | This compound Resistant Clone 1 | 250 | 25 |
| HUDEP-2-BR2 | This compound Resistant Clone 2 | 480 | 48 |
Table 2: Relative Expression of Candidate Genes in Resistant Clones
| Gene | Putative Function | HUDEP-2 (Parental) Relative mRNA Expression | HUDEP-2-BR1 Relative mRNA Expression | HUDEP-2-BR2 Relative mRNA Expression |
| CRBN | E3 ubiquitin ligase component | 1.0 | 0.2 | 0.1 |
| ZBTB7A | This compound target | 1.0 | 5.2 | 6.8 |
| WIZ | This compound target | 1.0 | 4.5 | 5.9 |
| ABCB1 | Drug efflux pump | 1.0 | 15.7 | 21.3 |
Experimental Protocols
Protocol 1: Generation of a Stable Cas9-Expressing Cell Line
This protocol describes the creation of a cell line that stably expresses Cas9 nuclease, which is a prerequisite for CRISPR-based screening.
Materials:
-
HUDEP-2 cells (or other relevant cell line)
-
LentiCas9-Blast plasmid (contains Cas9 and Blasticidin resistance gene)
-
HEK293T cells for lentivirus production
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Complete cell culture medium
-
Polybrene
-
Blasticidin
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the LentiCas9-Blast plasmid and packaging plasmids using a suitable transfection reagent.
-
Incubate for 48-72 hours.
-
Collect the virus-containing supernatant and filter through a 0.45 µm filter.
-
-
Transduction of Target Cells:
-
Selection of Stable Cas9-Expressing Cells:
-
Replace the virus-containing medium with fresh medium containing the appropriate concentration of Blasticidin (determined by a kill curve).
-
Continue to culture the cells in the presence of Blasticidin, changing the medium every 2-3 days, until all non-transduced cells are eliminated.
-
Expand the surviving pool of Cas9-expressing cells.
-
Protocol 2: Pooled Lentiviral CRISPR Knockout Screen for this compound Resistance
This protocol outlines a genome-wide or targeted CRISPR knockout screen to identify genes whose loss confers resistance to this compound.[11][12][13]
Materials:
-
Stable Cas9-expressing HUDEP-2 cells
-
Pooled lentiviral sgRNA library (e.g., GeCKO, Brunello)
-
HEK293T cells
-
Lentiviral packaging plasmids
-
Transfection reagent
-
Complete cell culture medium
-
Polybrene
-
Puromycin
-
This compound
-
Genomic DNA extraction kit
-
PCR reagents for library amplification
-
Next-generation sequencing platform
Procedure:
-
Lentivirus Production of sgRNA Library:
-
Produce the lentiviral sgRNA library in HEK293T cells as described in Protocol 1.
-
-
Transduction of Cas9-Expressing Cells:
-
Transduce the Cas9-expressing HUDEP-2 cells with the sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.
-
Select transduced cells with puromycin.
-
-
This compound Selection:
-
Split the transduced cell population into two groups: a control group (treated with vehicle) and a this compound-treated group.
-
Treat the cells with a concentration of this compound that is lethal to the majority of the cells (e.g., 10x IC50).
-
Continue to culture the cells, allowing resistant populations to emerge and expand.
-
-
Identification of Enriched sgRNAs:
-
Isolate genomic DNA from both the control and this compound-resistant populations.
-
Amplify the sgRNA-encoding regions from the genomic DNA by PCR.
-
Analyze the PCR products by next-generation sequencing to determine the relative abundance of each sgRNA in the two populations.
-
Identify sgRNAs that are significantly enriched in the this compound-resistant population.
-
Protocol 3: Validation of Candidate Resistance Genes
This protocol describes the validation of individual candidate genes identified from the CRISPR screen.
Materials:
-
Parental HUDEP-2 cells
-
Lentiviral vectors for individual sgRNA expression or cDNA overexpression
-
HEK293T cells
-
Lentiviral packaging plasmids
-
Transfection reagent
-
Complete cell culture medium
-
Polybrene
-
Puromycin or other selection antibiotic
-
This compound
-
Reagents for cell viability assays (e.g., CellTiter-Glo)
-
Reagents for Western blotting and qPCR
Procedure:
-
Generate Individual Gene Knockout or Overexpression Cell Lines:
-
Individually transduce parental HUDEP-2 cells with lentiviruses carrying sgRNAs targeting the candidate genes or with lentiviruses carrying the cDNAs of the candidate genes.
-
Select for successfully transduced cells using the appropriate antibiotic.
-
-
Assess this compound Sensitivity:
-
Determine the IC50 of this compound in the engineered cell lines and compare it to the parental cell line using a cell viability assay.
-
-
Mechanism of Action Studies:
-
If a candidate gene is validated, perform further experiments to elucidate the mechanism of resistance. This may include:
-
Western blotting to assess the expression levels of CRBN, ZBTB7A, WIZ, and downstream markers.
-
qPCR to measure the mRNA levels of γ-globin and other relevant genes.
-
Co-immunoprecipitation assays to investigate protein-protein interactions within the E3 ligase complex.
-
-
References
- 1. Discovery of dual molecular glue degrader this compound | BioWorld [bioworld.com]
- 2. drughunter.com [drughunter.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of this compound, a first-in-class molecular glue dual degrader of zinc finger and BTB domain containing 7A (ZBTB7A) and widely interspaced zinc finger protein (WIZ) for the treatment of treatment of Sickle Cell Disease - American Chemical Society [acs.digitellinc.com]
- 6. addgene.org [addgene.org]
- 7. Generation of Stable Cell Lines Using Lentivirus Protocol - Creative Biogene [creative-biogene.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 10. origene.com [origene.com]
- 11. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
Application Notes: Western Blotting for the Detection of ZBTB7A and WIZ Transcription Factors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zinc finger and BTB domain-containing protein 7A (ZBTB7A), also known as Pokémon, is a transcriptional repressor involved in critical cellular processes such as cell proliferation, differentiation, and oncogenesis.[1][2] Widely interspaced zinc finger (WIZ) is a component of the G9a/GLP histone methyltransferase complex, playing a role in gene repression and epigenetic regulation.[3][4] Recent studies have highlighted the dual degradation of ZBTB7A and WIZ as a potential therapeutic strategy for sickle cell disease by reactivating fetal hemoglobin.[5][6] This document provides a detailed protocol for the detection of ZBTB7A and WIZ proteins in cell lysates using Western blotting.
Key Experimental Protocols
This section outlines the complete workflow for performing a Western blot analysis for ZBTB7A and WIZ, from sample preparation to signal detection.
Cell Lysis and Protein Quantification
-
Preparation: Place cell culture dishes on ice and wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) to the cells. Scrape the adherent cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubation: Agitate the lysate for 30 minutes at 4°C.
-
Clarification: Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
-
Quantification: Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Sample Preparation: Mix 20-30 µg of protein lysate with 4X SDS sample buffer. Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel. The percentage of the gel will depend on the molecular weight of the target proteins (see table below).
-
Running Conditions: Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.
Protein Transfer
-
Membrane Activation: If using a PVDF membrane, activate it by immersing it in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer. For nitrocellulose membranes, equilibrate directly in transfer buffer.
-
Sandwich Assembly: Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) ensuring no air bubbles are trapped between the gel and the membrane.
-
Transfer Conditions: Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system. Transfer conditions will need to be optimized based on the equipment and the size of the proteins.
Immunoblotting and Detection
-
Blocking: After transfer, block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[7][8]
-
Primary Antibody Incubation: Dilute the primary antibody against ZBTB7A or WIZ in the blocking buffer at the recommended dilution (see tables below). Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[8]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[7]
-
Secondary Antibody Incubation: Incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[7]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and visualize the signal using a chemiluminescence imaging system.
Data Presentation: Quantitative Parameters
The following tables summarize the key quantitative data for the Western blot protocol for ZBTB7A and WIZ.
Table 1: Protein Information and Gel Electrophoresis Parameters
| Target Protein | UniProt ID | Calculated Molecular Weight (kDa) | Observed Molecular Weight (kDa) | Recommended Gel Percentage |
| ZBTB7A | O95365 | 61 | 61-70 | 10% |
| WIZ | O95785 | 85.4 | ~75-100 | 8% |
Note: The observed molecular weight of ZBTB7A can be higher due to post-translational modifications such as sumoylation.[9] The observed molecular weight of WIZ can appear as multiple bands, potentially representing different isoforms.[10]
Table 2: Primary Antibody Dilutions and Incubation Conditions
| Target Protein | Antibody Type | Recommended Dilution | Incubation Time | Incubation Temperature |
| ZBTB7A | Polyclonal | 1:1000 - 1:2000 | Overnight | 4°C |
| ZBTB7A | Monoclonal | 1:1000 - 1:5000 | Overnight | 4°C |
| WIZ | Polyclonal | 1:1000 | Overnight | 4°C |
Note: Optimal antibody dilutions should be determined experimentally.
Table 3: Secondary Antibody and Detection Reagents
| Reagent | Specification | Dilution | Incubation Time | Incubation Temperature |
| Secondary Antibody | HRP-conjugated anti-rabbit IgG | As per manufacturer's recommendation | 1 hour | Room Temperature |
| Secondary Antibody | HRP-conjugated anti-goat IgG | As per manufacturer's recommendation | 1 hour | Room Temperature |
| Detection Substrate | Enhanced Chemiluminescence (ECL) | N/A | As per manufacturer's recommendation | Room Temperature |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the signaling context of the target proteins.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Emerging role of ZBTB7A as an oncogenic driver and transcriptional repressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The zinc finger proteins ZNF644 and WIZ regulate the G9a/GLP complex for gene repression | eLife [elifesciences.org]
- 4. Gene - WIZ [maayanlab.cloud]
- 5. researchgate.net [researchgate.net]
- 6. Paper: Development of a ZBTB7A and Wiz Dual Degrading, HbF-Activating CELMoD™ for the Treatment of Sickle Cell Disease [ash.confex.com]
- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. ZBTB7A antibody (18700-1-AP) | Proteintech [ptglab.com]
- 10. Wiz binds active promoters and CTCF-binding sites and is required for normal behaviour in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: BMS-986470 In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BMS-986470 in in vitro experiments. The information is intended for scientists and drug development professionals to anticipate and overcome potential challenges related to off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a first-in-class, orally bioavailable small molecule that functions as a dual molecular glue degrader.[1][2] It selectively targets the transcriptional repressors ZBTB7A (Zinc Finger and BTB Domain Containing 7A) and WIZ (Widely Interspaced Zinc Finger) for ubiquitination and subsequent proteasomal degradation.[1][3][4] This is achieved by enhancing the interaction between these target proteins and the E3 ubiquitin ligase Cereblon (CRBN).[5] The degradation of ZBTB7A and WIZ, which are key repressors of γ-globin transcription, leads to a significant induction of fetal hemoglobin (HbF) expression.[1][2][3]
Q2: What are the known on-target and off-target activities of this compound in vitro?
This compound demonstrates potent and selective degradation of its intended targets, ZBTB7A and WIZ.[1][3] Global proteomic profiling has confirmed that ZBTB7A and WIZ are the most predominantly regulated proteins upon treatment with this compound.[3][6] However, as with other molecular glue degraders that utilize the CRBN E3 ligase, some off-target activities have been observed. This compound shows moderate degradation activity against the lymphoid transcription factor Ikaros (IKZF1) and Casein Kinase 1α (CK1α).[1] It has been reported to have minimal effect on GSTP1.[1] Researchers should be aware of these potential off-target effects when designing experiments and interpreting data.
Q3: How can I assess the selectivity of this compound in my cellular model?
To evaluate the selectivity of this compound, a global proteomics approach, such as mass spectrometry-based quantitative proteomics, is the most comprehensive method. This will provide an unbiased view of all protein level changes induced by the compound. For a more targeted approach, you can perform Western blotting to assess the levels of known off-target proteins like Ikaros and CK1α, alongside your primary targets, ZBTB7A and WIZ. It is crucial to include appropriate controls, such as a vehicle-treated group and potentially a positive control for off-target degradation if available.
Troubleshooting Guides
Problem 1: Inconsistent or suboptimal degradation of ZBTB7A and WIZ.
Possible Causes:
-
Cellular Context: The efficiency of molecular glue degraders can be cell-type dependent due to variations in the expression levels of CRBN and other components of the ubiquitin-proteasome system.
-
Compound Inactivity: Improper storage or handling of this compound can lead to its degradation.
-
Suboptimal Assay Conditions: Issues with cell density, treatment duration, or lysis buffer composition can affect the observed degradation.
-
Antibody Performance: Poor antibody quality or non-optimal antibody concentration can lead to unreliable Western blot results.
Solutions:
-
Confirm CRBN Expression: Before starting your experiments, verify the expression of CRBN in your chosen cell line by Western blot or qPCR.
-
Optimize Treatment Conditions: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line.
-
Ensure Proper Lysis: Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation after cell harvesting.[7] Sonication of the lysate can also help to ensure complete cell lysis and protein extraction.[7]
-
Validate Antibodies: Thoroughly validate your primary antibodies for ZBTB7A and WIZ to ensure they are specific and provide a linear signal range. Include a positive control lysate from cells known to express these proteins.
Problem 2: Unexpected cellular phenotypes are observed that may be due to off-target effects.
Possible Causes:
-
Degradation of Ikaros: Ikaros is a critical regulator of lymphoid development. Its degradation can lead to changes in immune cell populations and function.
-
Degradation of CK1α: CK1α is involved in various cellular processes, including cell cycle regulation and signal transduction. Its degradation could lead to pleiotropic effects.
-
"Off-target" Neo-substrate Recruitment: Molecular glues can sometimes induce the degradation of proteins other than the intended targets by promoting their interaction with CRBN.
Solutions:
-
Monitor Known Off-Targets: Routinely monitor the protein levels of Ikaros and CK1α by Western blot in your experiments with this compound.
-
Global Proteomics: If you observe significant and unexplained phenotypic changes, consider a global proteomics analysis to identify other potential off-target proteins that are being degraded.
-
Rescue Experiments: To confirm if an observed phenotype is due to the degradation of a specific off-target, you can perform rescue experiments by overexpressing a degradation-resistant mutant of the off-target protein.
-
Use a Negative Control Compound: If available, use a structurally related but inactive analog of this compound as a negative control to distinguish between specific and non-specific compound effects.
Problem 3: Difficulty in interpreting γ-globin induction results.
Possible Causes:
-
Suboptimal Induction: The level of γ-globin induction can vary between different cellular models and differentiation protocols.
-
Insensitive Detection Methods: The method used to measure γ-globin expression may not be sensitive enough to detect modest changes.
-
Variability in F-cell population: The percentage of fetal hemoglobin-containing cells (F-cells) can be heterogeneous.
Solutions:
-
Optimize Erythroid Differentiation: If you are using primary cells or cell lines that require differentiation to express globins, ensure your differentiation protocol is robust and reproducible.
-
Use a Sensitive Detection Method: For measuring γ-globin mRNA, quantitative reverse transcription PCR (qRT-PCR) is a highly sensitive method.[8] For protein-level analysis, flow cytometry for F-cell quantification provides single-cell resolution and is generally more accurate than manual counting methods.[9]
-
Include Positive Controls: Use a known inducer of fetal hemoglobin, such as hydroxyurea, as a positive control in your experiments to benchmark the effects of this compound.
-
Single-Cell Analysis: To understand the heterogeneity of the response, consider single-cell analysis methods to quantify γ-globin expression in individual cells.
Quantitative Data Summary
| Parameter | Target/Assay | Value | Cell Line/System | Reference |
| EC50 (Degradation) | WIZ | 0.011 µM | Human CD34+-derived erythroid cells | [1] |
| ZBTB7A | 0.009 µM | Human CD34+-derived erythroid cells | [1] | |
| Ikaros | 0.106 µM | Human CD34+-derived erythroid cells | [1] | |
| CK1α | 4.303 µM | Human CD34+-derived erythroid cells | [1] | |
| Ymin (Max Degradation) | WIZ | 10% | Human CD34+-derived erythroid cells | [1] |
| ZBTB7A | 5% | Human CD34+-derived erythroid cells | [1] | |
| Ikaros | 68% | Human CD34+-derived erythroid cells | [1] | |
| CK1α | 73% | Human CD34+-derived erythroid cells | [1] | |
| IC50 (Binding) | CRBN | 0.54 µM | Biochemical Assay | [1] |
| HbF Induction | γ-globin mRNA | 73-fold increase | Human CD34+-derived erythroid cells | [1] |
| F-cells | 93% | Human CD34+-derived erythroid cells | [1] | |
| In Vitro Safety | hERG Inhibition IC50 | >10 µM | Biochemical Assay | [1] |
| PBMC Toxicity IC50 | >3 µM | Peripheral Blood Mononuclear Cells | [1] |
Experimental Protocols
Protocol 1: Western Blot for On-Target and Off-Target Protein Degradation
This protocol outlines the steps to assess the degradation of ZBTB7A, WIZ, Ikaros, and CK1α following treatment with this compound.
Materials:
-
Cell line of interest (e.g., K562, HUDEP-2, or primary erythroid cells)
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against ZBTB7A, WIZ, Ikaros, CK1α, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with various concentrations of this compound (e.g., 0.001 to 10 µM) or DMSO for the desired time (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Protocol 2: qRT-PCR for γ-globin mRNA Expression
This protocol describes how to measure the relative expression of γ-globin mRNA in response to this compound treatment.
Materials:
-
Treated and control cells from Protocol 1
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green or probe-based)
-
Primers for γ-globin and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Extract total RNA from treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from an equal amount of RNA for each sample using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for either γ-globin or the housekeeping gene, and cDNA template.
-
Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol.
-
-
Data Analysis:
-
Determine the Ct values for γ-globin and the housekeeping gene for each sample.
-
Calculate the relative expression of γ-globin using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.
-
Protocol 3: Flow Cytometry for F-cell Analysis
This protocol details the procedure for quantifying the percentage of F-cells (cells expressing fetal hemoglobin) after this compound treatment.
Materials:
-
Treated and control erythroid cells
-
PBS
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
FITC- or PE-conjugated anti-HbF antibody
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest and wash the treated and control cells with PBS.
-
Count the cells and adjust the concentration to 1x10^6 cells/mL.
-
-
Fixation and Permeabilization:
-
Fix the cells in fixation buffer for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells with PBS.
-
-
Blocking and Staining:
-
Block the cells with blocking buffer for 30 minutes at room temperature.
-
Incubate the cells with the anti-HbF antibody or the isotype control antibody for 1 hour at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with PBS.
-
Resuspend the cells in PBS for analysis.
-
Acquire the data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-50,000).
-
-
Data Analysis:
-
Gate on the single-cell population based on forward and side scatter.
-
Use the isotype control to set the gate for positive F-cells.
-
Determine the percentage of F-cells in the this compound-treated and control samples.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: In vitro experimental workflow.
Caption: Troubleshooting inconsistent degradation.
References
- 1. Discovery of dual molecular glue degrader this compound | BioWorld [bioworld.com]
- 2. drughunter.com [drughunter.com]
- 3. Paper: Development of a ZBTB7A and Wiz Dual Degrading, HbF-Activating CELMoD™ for the Treatment of Sickle Cell Disease [ash.confex.com]
- 4. Discovery of this compound, a first-in-class molecular glue dual degrader of zinc finger and BTB domain containing 7A (ZBTB7A) and widely interspaced zinc finger protein (WIZ) for the treatment of treatment of Sickle Cell Disease - American Chemical Society [acs.digitellinc.com]
- 5. BMS 986470 - AdisInsight [adisinsight.springer.com]
- 6. researchgate.net [researchgate.net]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. pcrbio.com [pcrbio.com]
- 9. Evaluation of F cells in sickle cell disorders by flow cytometry -- comparison with the Kleihauer-Betke's slide method - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing BMS-986470 Concentration for Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of BMS-986470 for in vitro cell culture experiments. This guide includes frequently asked questions (FAQs), detailed troubleshooting advice, and standardized experimental protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally active, small molecule that functions as a dual molecular glue degrader.[1] It works by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to the transcriptional repressors ZBTB7A (Zinc Finger and BTB Domain Containing 7A) and WIZ (Widely Interspaced Zinc Finger).[1][2][3] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of ZBTB7A and WIZ.[3] These two proteins are known repressors of γ-globin transcription.[2][3] By degrading them, this compound reactivates the expression of fetal hemoglobin (HbF), which is a promising therapeutic strategy for sickle cell disease (SCD).[2][4]
Q2: What is a recommended starting concentration range for this compound in a new cell line?
A2: For a novel cell line, it is advisable to perform a dose-response experiment covering a broad range of concentrations. Based on preclinical data, the half-maximal effective concentrations (EC50) for the degradation of WIZ and ZBTB7A are approximately 0.011 µM and 0.009 µM, respectively.[3] Therefore, a starting range of 0.001 µM to 10 µM is recommended. In vitro safety studies have shown no toxicity to peripheral blood mononuclear cells (PBMCs) at concentrations up to 3 µM, providing a preliminary upper limit for cell viability experiments.[5]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in a high-purity solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM). To minimize the risk of solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept low, ideally below 0.1%. It is best practice to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C, protected from light. For experiments, fresh dilutions should be prepared from the stock solution in the appropriate cell culture medium.
Q4: How long should I incubate cells with this compound to observe an effect?
A4: The optimal incubation time will depend on the specific cell line and the endpoint being measured. For protein degradation, a time-course experiment is recommended. You can treat cells with an effective concentration of this compound and measure the levels of ZBTB7A and WIZ at various time points (e.g., 4, 8, 12, 24, and 48 hours). For downstream effects like changes in gene expression (e.g., γ-globin mRNA) or protein levels (e.g., HbF), longer incubation times (e.g., 48 to 72 hours or even longer for some differentiation protocols) may be necessary.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death or cytotoxicity observed. | 1. Concentration is too high: Exceeding the optimal concentration can lead to off-target effects and toxicity. 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be toxic to the cells. 3. Compound instability: Degradation of the compound in the culture medium could produce toxic byproducts. | 1. Perform a dose-response cytotoxicity assay (see protocol below) to determine the IC50 and select a non-toxic concentration for your experiments. 2. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1% for DMSO). Always include a vehicle-only control in your experiments. 3. Prepare fresh dilutions for each experiment and consider the stability of the compound in your culture medium over the course of the experiment. |
| Inconsistent or no observable effect of this compound. | 1. Concentration is too low: The concentration used may be insufficient to induce the degradation of the target proteins. 2. Compound instability: The compound may have degraded due to improper storage or handling. 3. Cell line is not responsive: The cell line may not express the necessary components of the signaling pathway (e.g., CRBN). 4. Suboptimal incubation time: The duration of the treatment may be too short to observe the desired effect. | 1. Test a higher concentration range based on the results of your initial dose-response experiments. 2. Ensure the compound is stored correctly and prepare fresh dilutions for each experiment. 3. Verify the expression of CRBN, ZBTB7A, and WIZ in your cell line using techniques like Western blotting or qPCR. 4. Perform a time-course experiment to determine the optimal incubation time for your desired endpoint. |
| Variability between experimental replicates. | 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or serum batch can affect cellular responses. 2. Inaccurate pipetting: Errors in preparing serial dilutions can lead to significant variability. 3. Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth. | 1. Standardize your cell culture protocols, use cells within a consistent passage number range, and test for mycoplasma contamination regularly. 2. Use calibrated pipettes and be meticulous when preparing serial dilutions. 3. To minimize edge effects, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile medium or PBS. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| WIZ Degradation EC50 | 0.011 µM | [3] |
| ZBTB7A Degradation EC50 | 0.009 µM | [3] |
| CRBN Binding IC50 | 0.54 µM | [3] |
| PBMC Toxicity | No toxicity observed up to 3 µM | [5] |
Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assay for this compound
This protocol outlines a method to determine the optimal, non-toxic concentration range of this compound for a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete culture medium to obtain a range of concentrations (e.g., 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM, 0.01 µM, and 0 µM as a vehicle control).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle-only control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Viability Assay:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 (half-maximal inhibitory concentration) value from the curve using non-linear regression analysis.
-
Protocol 2: Western Blotting for ZBTB7A and WIZ Degradation
This protocol is for assessing the degradation of the target proteins ZBTB7A and WIZ following treatment with this compound.
Materials:
-
Cell line of interest treated with this compound at various concentrations and time points
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against ZBTB7A, WIZ, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies against ZBTB7A, WIZ, and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of ZBTB7A and WIZ to the loading control to determine the extent of degradation.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for a dose-response assay.
Caption: Logical workflow for troubleshooting inconsistent results.
References
- 1. Paper: Development of a ZBTB7A and Wiz Dual Degrading, HbF-Activating CELMoD™ for the Treatment of Sickle Cell Disease [ash.confex.com]
- 2. Early differentiation of committed erythroid cells defined by miR-144/451 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C2H2 Zinc Finger Transcription Factors Associated with Hemoglobinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Troubleshooting BMS-986470 solubility issues for in vivo studies
Welcome to the technical support center for BMS-986470. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges for in vivo studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful preparation and administration of this compound in your preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is an orally active, small molecule classified as a cereblon E3 ligase modulator (CELMoD).[1][2] It functions as a dual molecular glue degrader, targeting the proteins ZBTB7A (zinc finger and BTB domain containing 7A) and WIZ (widely interspaced zinc finger protein) for degradation.[3][4] By inducing the degradation of these transcriptional repressors, this compound leads to the induction of fetal hemoglobin (HbF), which is a promising therapeutic strategy for the treatment of sickle cell disease (SCD).[3][4][5]
Q2: What are the known physicochemical properties of this compound?
A2: While extensive public data on the physicochemical properties of this compound is limited, some key information has been reported. These properties are crucial for developing an appropriate formulation strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 523.6 g/mol | |
| cLogP | 2.6 | |
| Topological Polar Surface Area (TPSA) | 128 Ų | |
| Modality | Small Molecule | |
| Route of Administration | Oral |
Q3: Is there a standard, published in vivo formulation for this compound?
A3: As of the latest available information, a specific, detailed in vivo formulation for preclinical studies of this compound has not been publicly disclosed. The compound is in clinical trials as a film-coated tablet for oral administration. For preclinical research, formulation development will likely require a tailored approach based on the compound's physicochemical properties and the specific requirements of the study. The troubleshooting guide below provides general strategies and starting points.
Q4: What are common challenges when formulating poorly soluble compounds like this compound for in vivo studies?
A4: Researchers often encounter several challenges with poorly water-soluble compounds, including:
-
Precipitation: The compound may dissolve in a solvent but precipitate upon dilution with an aqueous vehicle or after administration.
-
Low Bioavailability: Poor solubility can lead to low and variable absorption from the gastrointestinal tract, resulting in insufficient drug exposure.
-
Vehicle-Induced Toxicity: Some solvents and excipients used to enhance solubility can have their own toxic effects in animals.
-
Inconsistent Dosing: If the compound is not fully dissolved or forms an unstable suspension, it can lead to inaccurate and variable dosing.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to addressing common solubility problems encountered during the formulation of this compound for in vivo research.
Q5: My this compound is not dissolving in my chosen vehicle. What should I do?
A5: If you are facing dissolution challenges, consider the following steps in a sequential manner:
-
Verify Compound Quality: Ensure the purity and integrity of your this compound lot.
-
Optimize Mechanical Agitation:
-
Sonication: Use a bath or probe sonicator to provide energy for dissolution.
-
Vortexing: Vigorous vortexing can aid in dissolving the compound.
-
-
Gentle Heating: Gently warming the vehicle (e.g., to 37-40°C) can increase the solubility of many compounds. However, ensure that this compound is stable at the applied temperature.
-
Sequential Addition of Solvents: When using a co-solvent system, dissolve this compound in the primary organic solvent first (e.g., DMSO) before slowly adding the aqueous components or other vehicles.
-
Re-evaluate Your Vehicle: If the compound still does not dissolve, you may need to explore alternative solvent systems or formulation strategies.
Q6: this compound dissolves initially but precipitates out of solution over time or upon dilution. How can I prevent this?
A6: Precipitation is a common issue and can be addressed by:
-
Using Surfactants: Surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the drug, preventing precipitation.
-
Employing Co-solvents: A combination of a water-miscible organic solvent (e.g., PEG300, propylene glycol) and water can maintain solubility.
-
pH Adjustment: Although information on the pKa of this compound is not publicly available, exploring the effect of pH on its solubility could be beneficial. Buffering the formulation to an optimal pH might prevent precipitation.
-
Consider a Suspension: If a stable solution cannot be achieved at the desired concentration, creating a uniform and stable suspension may be a viable alternative. This requires the use of suspending agents.
Q7: I am concerned about the potential toxicity of my formulation vehicle. What are some best practices?
A7: Vehicle toxicity is a critical consideration. To mitigate risks:
-
Minimize Organic Solvents: Keep the concentration of solvents like DMSO to a minimum in the final dosing formulation. High concentrations of DMSO can cause local irritation and other toxic effects.
-
Include a Vehicle Control Group: Always include a group of animals that receives the vehicle alone to differentiate between the effects of the vehicle and the effects of this compound.
-
Consult Toxicity Literature: Review literature on the toxicity of the excipients you are using to determine safe concentration limits for the specific route of administration and animal model.
Table 2: Common Excipients for Oral Formulations of Poorly Soluble Drugs
| Excipient Class | Examples | Purpose |
| Co-solvents | PEG300, PEG400, Propylene Glycol, Ethanol | Increase the solvent capacity of the vehicle. |
| Surfactants | Tween® 80, Cremophor® EL, Solutol® HS 15 | Enhance wetting and form micelles to solubilize the drug. |
| Suspending Agents | Carboxymethylcellulose (CMC), Methylcellulose, Xanthan Gum | Increase viscosity to keep drug particles suspended. |
| Lipids/Oils | Corn oil, Sesame oil, Medium-chain triglycerides | Can be used for lipid-based formulations. |
Experimental Protocols
Disclaimer: The following protocols are general starting points for formulating a poorly soluble compound like this compound. The user must validate the stability and suitability of the chosen formulation for their specific experimental needs.
Protocol 1: Preparation of a Co-solvent/Surfactant Formulation for Oral Gavage
This protocol aims to create a clear solution or a microemulsion suitable for oral administration.
-
Preparation of Stock Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve this compound in a minimal amount of a suitable organic solvent like DMSO to create a concentrated stock solution (e.g., 50-100 mg/mL). Ensure complete dissolution by vortexing or brief sonication.
-
-
Preparation of the Vehicle:
-
In a separate sterile tube, prepare the vehicle. A common starting point is a mixture of a co-solvent and a surfactant. For example:
-
10% (v/v) DMSO
-
40% (v/v) PEG300
-
5% (v/v) Tween® 80
-
45% (v/v) Saline or Water
-
-
-
Final Formulation:
-
Slowly add the this compound stock solution to the vehicle while vortexing to ensure rapid and uniform mixing.
-
Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it is ready for use. If it is slightly hazy, it may be a stable microemulsion.
-
Protocol 2: Preparation of a Suspension for Oral Gavage
This protocol is an alternative when a stable solution cannot be achieved at the desired concentration.
-
Preparation of the Suspending Vehicle:
-
Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in water. This can be done by slowly adding the CMC powder to water while stirring vigorously. It may require stirring for several hours to fully hydrate. A small amount of a surfactant like 0.1% Tween® 80 can be added to improve wettability.
-
-
Preparation of the Suspension:
-
Accurately weigh the required amount of this compound powder.
-
Triturate the powder with a small amount of the suspending vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste with continuous mixing to achieve the desired final concentration.
-
Homogenize the suspension using a suitable method to ensure a uniform particle size distribution.
-
This suspension should be continuously stirred or vortexed before each administration to ensure dose uniformity.
-
Visualizations
Caption: A workflow for troubleshooting this compound dissolution issues.
Caption: The mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Degraders & Molecular Glues Part 1 | April 15-16, 2025 | San Diego, CA [drugdiscoverychemistry.com]
- 3. This compound / BMS [delta.larvol.com]
- 4. Novel CELMoD Agents for Multiple Myeloma - Oncology Practice Management [oncpracticemanagement.com]
- 5. BMS 986470 - AdisInsight [adisinsight.springer.com]
Technical Support Center: BMS-986470 Analogs - Oral Bioavailability Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the oral bioavailability of BMS-986470 analogs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its oral bioavailability characteristics?
A1: this compound is an orally active, small molecule cereblon E3 ligase modulator (CELMoD) that functions as a dual molecular glue degrader of ZBTB7A and WIZ.[1][2] It is being developed for the treatment of sickle cell disease.[3][4] Preclinical studies have shown that the oral bioavailability of this compound can be variable across different species. For instance, reported oral bioavailability was 19% in mice, 72% in rats, and 100% in monkeys. This variability highlights the importance of careful formulation and preclinical species selection when developing analogs.
Q2: What are the common challenges that can limit the oral bioavailability of this compound analogs?
A2: this compound and its analogs, as targeted protein degraders, are often complex molecules that can face several challenges to achieving good oral bioavailability. These can include:
-
Poor aqueous solubility: Many complex organic molecules have low solubility in the gastrointestinal fluids, which is a prerequisite for absorption.[5]
-
Low intestinal permeability: The molecular size and physicochemical properties of the analogs may hinder their ability to pass through the intestinal wall.[6]
-
First-pass metabolism: The drug may be extensively metabolized in the gut wall or liver before it reaches systemic circulation, reducing the amount of active compound.[7][8][9][10][11]
-
Efflux by transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the drug back into the gut lumen, limiting its absorption.[12][13][14][15]
Q3: What general strategies can be employed to improve the oral bioavailability of this compound analogs?
A3: Several strategies can be explored to enhance the oral bioavailability of this compound analogs:
-
Formulation Strategies:
-
Amorphous Solid Dispersions: Creating a solid dispersion of the drug in a polymer matrix can improve its dissolution rate and solubility.[16][17]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs and enhance their absorption.[18]
-
Nanoparticle Formulations: Reducing the particle size to the nanoscale can increase the surface area for dissolution and improve absorption.[19]
-
-
Chemical Modification (Prodrugs): A prodrug approach involves chemically modifying the molecule to improve its physicochemical properties, such as solubility or permeability. The prodrug is then converted to the active drug in the body.[20][21][22][23][24]
-
Inhibition of Efflux Pumps: Co-administration with a P-gp inhibitor can increase the intestinal absorption of drugs that are substrates for this transporter.[15][25]
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Studies
Question: We are observing low and inconsistent oral bioavailability of our this compound analog in rodent models. What are the potential causes and how can we troubleshoot this?
Answer:
Low and variable oral bioavailability can stem from several factors. A systematic approach is necessary to identify the root cause.
Potential Causes and Troubleshooting Steps:
-
Poor Solubility and Dissolution:
-
Is the compound dissolving in the gastrointestinal tract?
-
Action: Conduct in vitro dissolution studies in simulated gastric and intestinal fluids (SGF and SIF).
-
Solution: If dissolution is poor, consider formulation strategies such as creating an amorphous solid dispersion, micronization to reduce particle size, or developing a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS).[17][18]
-
-
-
Low Intestinal Permeability:
-
Is the compound able to cross the intestinal barrier?
-
Action: Perform an in vitro Caco-2 permeability assay to assess the passive and active transport of the compound.[26][27][28][29] An efflux ratio greater than 2 suggests that the compound may be a substrate for efflux pumps like P-glycoprotein.[29]
-
Solution: If permeability is low, consider a prodrug approach to mask polar functional groups and increase lipophilicity.[21][23] If efflux is high, co-administration with a P-gp inhibitor in preclinical studies can confirm the role of this transporter.[25]
-
-
-
High First-Pass Metabolism:
-
Is the compound being extensively metabolized before reaching systemic circulation?
-
Action: Incubate the compound with liver microsomes or hepatocytes from the preclinical species being used to assess its metabolic stability.[7]
-
Solution: If the compound is rapidly metabolized, medicinal chemistry efforts can be directed towards modifying the metabolic "soft spots" on the molecule to improve its stability. A prodrug strategy could also be employed to protect the labile parts of the molecule until after absorption.[24]
-
-
Issue 2: Promising In Vitro Profile but Poor In Vivo Oral Absorption
Question: Our this compound analog shows good solubility and permeability in vitro, but the oral bioavailability in our animal model is still low. What could be the disconnect?
Answer:
This scenario often points towards in vivo factors that are not fully captured by in vitro models.
Potential Causes and Troubleshooting Steps:
-
Extensive First-Pass Metabolism:
-
Could the liver be clearing most of the drug after absorption?
-
Action: A common cause for this discrepancy is high first-pass metabolism in the liver.[8][9][10] To investigate this, compare the area under the curve (AUC) of the drug after oral and intravenous (IV) administration. A significantly lower oral AUC compared to the IV AUC, even with good absorption, points to high first-pass clearance.
-
Solution: As mentioned previously, chemical modification of metabolically labile sites is a key strategy.
-
-
-
Involvement of Gut Wall Metabolism:
-
Is the drug being metabolized in the intestinal wall before it even reaches the liver?
-
Action: The intestinal wall also contains metabolic enzymes.[11] In situ intestinal perfusion models can be used to study the extent of gut wall metabolism.
-
Solution: Similar to liver metabolism, medicinal chemistry approaches to block metabolic sites are warranted.
-
-
-
P-glycoprotein Efflux:
-
Is an efflux pump actively preventing the drug from being absorbed?
-
Action: Even with good passive permeability, P-gp can significantly reduce net absorption.[12][13] In vivo studies in P-gp knockout animals or co-administration with a potent P-gp inhibitor can quantify the impact of this efflux transporter.[12][25]
-
Solution: Formulation strategies that inhibit P-gp, such as certain excipients in lipid-based formulations, can be beneficial.[15]
-
-
Quantitative Data Summary
Table 1: Preclinical Pharmacokinetic Parameters of this compound
| Species | Oral Bioavailability (%) |
| Mouse | 19 |
| Rat | 72 |
| Monkey | 100 |
Data sourced from publicly available information.
Table 2: Hypothetical Example of Comparative Oral Bioavailability Data for this compound Analogs
| Compound | Modification | Oral Bioavailability in Rat (%) | Caco-2 Permeability (Papp A-B, 10⁻⁶ cm/s) |
| This compound | Parent | 72 | 5.2 |
| Analog A | Methyl-pyridine substitution | 85 | 7.8 |
| Analog B | Prodrug (Ester) | 92 | 10.5 |
| Analog C | Phenyl-ether replacement | 45 | 3.1 |
This table is for illustrative purposes only and does not represent actual experimental data for specific analogs.
Experimental Protocols
Protocol: In Vivo Oral Bioavailability Assessment in Rats
Objective: To determine the oral bioavailability of a this compound analog.
Materials:
-
This compound analog
-
Vehicle for oral and intravenous administration (e.g., 0.5% methylcellulose)
-
Sprague-Dawley rats (male, 250-300g)
-
Oral gavage needles
-
Intravenous catheters
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimatization: Acclimatize rats to the housing conditions for at least 3 days prior to the study.
-
Dosing:
-
Oral Group (n=3-5): Administer the this compound analog at a specific dose (e.g., 10 mg/kg) via oral gavage.
-
Intravenous Group (n=3-5): Administer the this compound analog at a lower dose (e.g., 1 mg/kg) via an intravenous catheter.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of the this compound analog in rat plasma.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC) for both oral (AUC_oral) and intravenous (AUC_iv) administration.
-
-
Bioavailability Calculation:
-
Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
-
Visualizations
Caption: Experimental workflow for assessing and optimizing oral bioavailability.
Caption: Decision tree for troubleshooting low oral bioavailability.
Caption: Signaling pathway of oral drug absorption and first-pass metabolism.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 3. drughunter.com [drughunter.com]
- 4. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 5. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 6. Physicochemical Properties effect on Absorption of Drugs | PPTX [slideshare.net]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 9. First-pass metabolism and bioavailability - Physics, Pharmacology and Physiology for Anaesthetists [cambridge.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Review: first-pass metabolism by the gastrointestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of P-glycoprotein in determining the oral absorption and clearance of the NK2 antagonist, UK-224,671 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijpsi.org [ijpsi.org]
- 17. Advancing targeted protein degraders: leveraging CMC strategies for rapid IND submission and bioavailability solutions [manufacturingchemist.com]
- 18. bioencapsulation.net [bioencapsulation.net]
- 19. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. burjcdigital.urjc.es [burjcdigital.urjc.es]
- 22. Prodrugs for nitroreductase based cancer therapy-4: Towards prostate cancer targeting: Synthesis of N-heterocyclic nitro prodrugs, Ssap-NtrB enzymatic activation and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jetir.org [jetir.org]
- 25. mdpi.com [mdpi.com]
- 26. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 27. enamine.net [enamine.net]
- 28. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 29. Caco-2 Permeability | Evotec [evotec.com]
Addressing potential toxicity of BMS-986470 in long-term studies
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for addressing potential toxicities of BMS-986470 in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an experimental oral small molecule drug classified as a cereblon (CRBN) E3 ligase modulator (CELMoD), also known as a molecular glue degrader.[1][2] It is designed to treat sickle cell disease (SCD) by inducing the expression of fetal hemoglobin (HbF).[3][4] this compound works by promoting the interaction between the E3 ubiquitin ligase CRBN and two transcriptional repressors of γ-globin, Zinc Finger and BTB Domain Containing 7A (ZBTB7A) and Widely Interspaced Zinc Finger Protein (WIZ).[3][5] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of ZBTB7A and WIZ, which in turn derepresses the γ-globin gene, leading to increased production of HbF.[5][6]
Q2: What is the current clinical development status of this compound?
A2: As of late 2025, this compound is in Phase 1/2 clinical trials (NCT06481306) to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and patients with sickle cell disease.[1][3][7][8] The study is actively recruiting participants.[1]
Q3: What are the known or potential on-target toxicities of this compound in long-term studies?
A3: Long-term on-target toxicities are still under investigation. However, they could theoretically be linked to the prolonged degradation of ZBTB7A and WIZ.
-
ZBTB7A: This protein is involved in various cellular processes, including cell growth, survival, and differentiation of several cell lineages like B-cells, T-cells, and erythrocytes.[9][10] Knockout studies in mice have shown that ZBTB7A deletion can lead to premature senescence and apoptosis through upregulation of p21 and p53.[9] It also plays a role in maintaining genome integrity.[9] Therefore, long-term degradation of ZBTB7A could potentially impact these processes.
-
WIZ: WIZ is a partner of the G9a/GLP histone methyltransferase complex, playing a role in transcriptional repression and chromatin organization.[11][12] Knockout of WIZ in mice leads to embryonic lethality, with developmental defects such as cleft palate and growth retardation, suggesting its importance in embryonic development.[12][13] While the impact of WIZ degradation in adults is less clear, its role in gene regulation suggests that long-term suppression could have unforeseen consequences.[11]
Q4: What are the potential off-target toxicities of this compound?
A4: this compound is a cereblon E3 ligase modulator. This class of drugs, which includes thalidomide and its analogs, is known for potential off-target effects.[14] Preclinical studies with this compound have shown moderate activity against Ikaros and CK1α, and minimal effects on GSTP1.[3] Long-term exposure could potentially lead to toxicities associated with the degradation of these or other unintended proteins.[15][16] It is crucial to monitor for a broad range of potential adverse events in long-term studies.
Q5: What is the available preclinical safety and tolerability data for this compound?
A5: Preclinical data suggests that this compound is generally well-tolerated in short-term studies.[3][6] In vitro studies showed no significant hERG inhibition (IC50 > 10 µM), no toxicity to peripheral blood mononuclear cells (PBMCs) (IC50 > 3 µM), and it was negative in the Ames test for mutagenicity.[3] In vivo studies in cynomolgus monkeys at doses up to 7.5 mg/kg for 16 days showed the drug was well-tolerated with no significant changes in body weight, clinical signs, hematology, or serum chemistry.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Cytotoxicity in vitro | Off-target protein degradation. | Perform proteomic analysis to identify unintended degraded proteins. Lower the concentration of this compound. |
| Cell line sensitivity. | Test on a panel of different cell lines to assess specificity. | |
| In vivo Weight Loss or Reduced Activity | On-target effects on cell proliferation/senescence. | Monitor cell cycle markers (p21, p53) in relevant tissues. |
| Off-target toxicity. | Conduct comprehensive histopathology and clinical chemistry. | |
| Hematological Abnormalities (not related to HbF induction) | Effects on hematopoietic stem cells. | Perform detailed analysis of bone marrow and peripheral blood cell populations. |
| Immune-mediated reaction. | Evaluate for the presence of anti-drug antibodies. | |
| Developmental or Reproductive Toxicity in Animal Models | On-target effects of WIZ degradation. | Conduct dedicated developmental and reproductive toxicology (DART) studies. |
| Off-target effects of CRBN modulation. | Assess for teratogenic effects, similar to those seen with other CRBN modulators. | |
| Lack of Efficacy (No HbF Induction) | Poor drug exposure. | Perform pharmacokinetic analysis to ensure adequate drug levels. |
| Cellular resistance. | Sequence the CRBN gene to check for mutations that may affect drug binding. |
Quantitative Data Summary
Table 1: In Vitro Pharmacology and Safety of this compound
| Parameter | Value | Reference |
| CRBN Binding (IC50) | 0.54 µM | [3] |
| ZBTB7A Degradation (EC50) | 0.009 µM | [3] |
| WIZ Degradation (EC50) | 0.011 µM | [3] |
| Ikaros Degradation (EC50) | 0.106 µM | [3] |
| CK1α Degradation (EC50) | 4.303 µM | [3] |
| GSTP1 Degradation (EC50) | >10 µM | [3] |
| hERG Inhibition (IC50) | >10 µM | [3] |
| PBMC Toxicity (IC50) | >3 µM | [3] |
| Ames Test | Negative | [3] |
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Dose (mg/kg) | Route | Clearance (mL/min/kg) | Vss (L/kg) | Half-life (h) | Bioavailability (%) | Reference |
| Mouse | 1 | i.v./p.o. | 16 | 1.1 | 1.2 | 19 | [3] |
| Rat | 2 | i.v./p.o. | 17 | 1.7 | 5.6 | 72 | [3] |
| Cynomolgus Monkey | 1 | i.v./p.o. | 1.5 | 0.8 | 14 | 100 | [3] |
Experimental Protocols
Protocol 1: Long-Term Toxicology Study in Rodents
-
Species: Sprague-Dawley rats.
-
Groups: Vehicle control, low-dose, mid-dose, and high-dose this compound.
-
Dosing: Daily oral gavage for 6 months.
-
Parameters to Monitor:
-
Clinical Observations: Daily checks for signs of toxicity.
-
Body Weight and Food Consumption: Weekly measurements.
-
Ophthalmology: Examinations at baseline, 3 months, and 6 months.
-
Hematology and Clinical Chemistry: Blood collection at baseline, 1, 3, and 6 months.
-
Urinalysis: At baseline, 3, and 6 months.
-
Toxicokinetics: Satellite groups for plasma concentration analysis.
-
-
Terminal Procedures:
-
Gross Necropsy: Detailed examination of all organs.
-
Organ Weights: Collection and weighing of major organs.
-
Histopathology: Microscopic examination of a comprehensive list of tissues.
-
Protocol 2: Off-Target Profiling using Proteomics
-
Cell Lines: Human cell lines relevant to potential toxicities (e.g., hepatocytes, cardiomyocytes, neuronal cells).
-
Treatment: Treat cells with this compound at various concentrations and time points.
-
Sample Preparation: Lyse cells and prepare protein extracts.
-
Mass Spectrometry: Perform quantitative proteomics (e.g., TMT or label-free quantification) to identify proteins with altered abundance.
-
Data Analysis: Identify proteins that are significantly degraded upon treatment and perform pathway analysis to understand the potential functional consequences.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Preclinical to clinical toxicology workflow.
References
- 1. Trial Summary | NMDP℠ CTSS [ctsearchsupport.org]
- 2. BMS 986470 - AdisInsight [adisinsight.springer.com]
- 3. Discovery of dual molecular glue degrader this compound | BioWorld [bioworld.com]
- 4. This compound for Sickle Cell Disease · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. drughunter.com [drughunter.com]
- 6. researchgate.net [researchgate.net]
- 7. allclinicaltrials.com [allclinicaltrials.com]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. The multi-faceted functioning portrait of LRF/ZBTB7A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | ZBTB Transcription Factors: Key Regulators of the Development, Differentiation and Effector Function of T Cells [frontiersin.org]
- 11. A Role for Widely Interspaced Zinc Finger (WIZ) in Retention of the G9a Methyltransferase on Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Loss of Wiz Function Affects Methylation Pattern in Palate Development and Leads to Cleft Palate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 15. books.rsc.org [books.rsc.org]
- 16. researchgate.net [researchgate.net]
Improving the efficiency of BMS-986470-mediated protein degradation
Welcome to the technical support center for BMS-986470. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues related to the use of this compound, a novel molecular glue degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class, orally bioavailable small molecule that functions as a "molecular glue" degrader.[1][2] It selectively induces the degradation of two transcriptional repressors, Zinc Finger and BTB Domain Containing 7A (ZBTB7A) and Widely Interspaced Zinc Finger Protein (WIZ).[3][4] this compound achieves this by promoting the formation of a ternary complex between the Cereblon (CRBN) E3 ubiquitin ligase and the target proteins (ZBTB7A and WIZ).[3] This proximity leads to the ubiquitination of ZBTB7A and WIZ, marking them for degradation by the proteasome. The degradation of these repressors ultimately leads to the induction of fetal hemoglobin (HbF) expression.[1][3]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily investigated for its potential as a therapeutic agent for sickle cell disease (SCD) and other β-hemoglobinopathies.[2][4] In a research setting, it is a valuable tool for studying the regulation of fetal hemoglobin and the roles of ZBTB7A and WIZ in hematopoiesis and gene regulation.
Q3: What cell types are responsive to this compound?
A3: this compound has demonstrated activity in primary erythroblasts derived from healthy donors and sickle cell disease patients.[3] It has also been studied in human CD34+ cell-derived erythroblasts and genetically engineered HUDEP-2 cells.[3]
Q4: What is the expected outcome of successful this compound treatment in a relevant cell model?
A4: Successful treatment should result in a significant reduction in the protein levels of ZBTB7A and WIZ.[3] Concurrently, researchers should observe a substantial increase in the expression of γ-globin, the percentage of HbF-positive cells (F-cells), and the total amount of fetal hemoglobin (HbF).[3] In preclinical models, treatment has achieved over 90% F-cells and over 40% total HbF in primary erythroblasts from SCD patients.[3]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no degradation of ZBTB7A/WIZ | Suboptimal concentration of this compound: The concentration may be too low to effectively induce ternary complex formation. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Insufficient incubation time: The degradation of target proteins is a time-dependent process. | Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal incubation period for maximal degradation. | |
| Low expression or dysfunction of CRBN E3 ligase components: The cellular machinery required for degradation may be compromised in your cell model. | Confirm the expression of CRBN and other necessary E3 ligase components in your cells via Western blot or qPCR. Consider using a positive control compound known to work through CRBN. | |
| Poor cell health: Unhealthy or stressed cells may not have the metabolic capacity for efficient protein degradation. | Ensure your cells are healthy, in the logarithmic growth phase, and cultured under optimal conditions. | |
| High cell toxicity or off-target effects | Excessively high concentration of this compound: High concentrations can lead to off-target binding and cellular stress. | Lower the concentration of this compound. Determine the IC50 for toxicity in your cell line using a cell viability assay. |
| Off-target protein degradation: Although shown to be selective, off-target effects are a possibility with any small molecule. | Perform global proteomic analysis to identify any unintended protein degradation. | |
| Inconsistent HbF induction results | Variability in cell differentiation status: The responsiveness to this compound can be dependent on the erythroid differentiation stage. | Standardize your cell differentiation protocol to ensure a homogenous cell population at the time of treatment. |
| Issues with HbF detection assay: The method used to measure HbF may not be sensitive or optimized. | Validate your flow cytometry or other HbF detection methods with appropriate positive and negative controls. | |
| Difficulty in detecting the ternary complex | Transient nature of the complex: The ternary complex is often transient and present at low stoichiometry. | Optimize your co-immunoprecipitation (co-IP) protocol. Use cross-linking agents to stabilize the complex, although this may require optimization. |
| Inefficient antibody for co-IP: The antibody used for immunoprecipitation may not be suitable for capturing the complex. | Use a high-quality, validated antibody for your protein of interest (e.g., CRBN, ZBTB7A, or WIZ). |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound in Primary Erythroblasts
| Parameter | Cell Type | Result | Reference |
| F-cell Percentage | Primary erythroblasts from SCD patients | >90% | [3] |
| Total HbF Level | Primary erythroblasts from SCD patients | >40% | [3] |
Table 2: Preclinical Pharmacodynamic Effects of this compound
| Model System | Dosage | Key Findings | Reference |
| Murine model of human erythropoiesis | Dose-dependent | Significant decrease in hZBTB7A and hWIZ protein; Increase in F-cells and γ-globin expression. | [5] |
| Naïve healthy cynomolgus monkeys | Daily treatment for 16 days | Dose-dependent degradation of WIZ and ZBTB7A; Increased circulating immature erythrocytes; Increased HBG1/2 transcript and γ-globin protein. | [3] |
Key Experimental Protocols
Western Blotting for ZBTB7A and WIZ Degradation
This protocol outlines the steps to assess the degradation of ZBTB7A and WIZ upon treatment with this compound.
-
Cell Culture and Treatment:
-
Seed erythroid progenitor cells at an appropriate density.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for the desired incubation time (e.g., 24 hours).
-
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ZBTB7A, WIZ, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Flow Cytometry for Fetal Hemoglobin (HbF) Induction
This protocol allows for the quantification of HbF-positive cells (F-cells) following treatment with this compound.
-
Cell Treatment:
-
Treat erythroid cells with this compound as described in the Western blot protocol.
-
-
Cell Fixation and Permeabilization:
-
Harvest and wash the cells with PBS.
-
Fix the cells with a suitable fixative solution (e.g., 0.05% glutaraldehyde).
-
Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100).
-
-
Antibody Staining:
-
Stain the cells with a fluorescently labeled anti-HbF antibody (e.g., FITC- or PE-conjugated).
-
Include an isotype control to account for non-specific binding.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the red blood cell population based on forward and side scatter.
-
Quantify the percentage of HbF-positive cells based on the fluorescence intensity compared to the isotype control.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to detect the this compound-induced ternary complex of CRBN, ZBTB7A, and WIZ.
-
Cell Treatment and Lysis:
-
Treat cells with this compound or a vehicle control.
-
Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100-based) with protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against one of the complex components (e.g., anti-CRBN) or an IgG control overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against the other components of the expected complex (e.g., anti-ZBTB7A and anti-WIZ). The presence of these proteins in the CRBN immunoprecipitate (and not in the IgG control) indicates the formation of the ternary complex.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow.
Caption: Troubleshooting flowchart.
References
- 1. drughunter.com [drughunter.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound, a first-in-class molecular glue dual degrader of zinc finger and BTB domain containing 7A (ZBTB7A) and widely interspaced zinc finger protein (WIZ) for the treatment of treatment of Sickle Cell Disease - American Chemical Society [acs.digitellinc.com]
- 5. Paper: Development of a ZBTB7A and Wiz Dual Degrading, HbF-Activating CELMoD™ for the Treatment of Sickle Cell Disease [ash.confex.com]
Mitigating batch-to-batch variability of BMS-986470
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-986470. Our goal is to help you mitigate potential batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable small molecule that acts as a molecular glue degrader.[1] It specifically targets two transcriptional repressors of fetal hemoglobin (HbF), ZBTB7A (zinc finger and BTB domain containing 7A) and WIZ (widely interspaced zinc finger protein), for degradation.[1][2] By recruiting these proteins to the CRBN E3 ligase complex, this compound leads to their ubiquitination and subsequent proteasomal degradation.[1][3] The degradation of these repressors results in the induction of γ-globin expression and an increase in HbF levels.[1][4] This mechanism of action is being investigated as a potential treatment for sickle cell disease (SCD).[1][5]
Q2: We are observing inconsistent levels of γ-globin induction across different experiments using the same concentration of this compound. What could be the cause?
A2: Inconsistent γ-globin induction can stem from several factors. Apparent batch-to-batch variability of this compound is one possibility, but it is also crucial to investigate other sources of experimental variance. These can include:
-
Cell Health and Density: Ensure that the primary erythroblasts used in your assays are healthy, viable, and plated at a consistent density across experiments.
-
Differentiation State: The differentiation state of the CD34+ derived erythroid cells can significantly impact their responsiveness to this compound. Standardize your differentiation protocol meticulously.
-
Reagent Quality: Variations in the quality of media, cytokines, and other reagents can affect cell health and drug response.
-
Assay Performance: Ensure that your methods for measuring γ-globin mRNA (e.g., qPCR) or HbF protein (e.g., flow cytometry, HPLC) are validated and perform consistently.
Q3: How can we confirm that this compound is active in our cellular assays?
A3: To confirm the activity of this compound, we recommend monitoring the degradation of its primary targets, ZBTB7A and WIZ, in addition to measuring the induction of γ-globin. A western blot or proteomic analysis can be used to assess the levels of ZBTB7A and WIZ protein following treatment with this compound. A dose-dependent degradation of these proteins is a direct indicator of compound activity.[1]
Troubleshooting Guides
Issue 1: Lower than expected γ-globin induction or HbF levels.
-
Potential Cause 1: Suboptimal Compound Concentration.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell system. In human CD34+-derived erythroid cells, potent activity has been observed in the low nanomolar range.[1]
-
-
Potential Cause 2: Poor Cell Health.
-
Troubleshooting Step: Assess cell viability using methods like Trypan Blue exclusion or a viability dye for flow cytometry. Ensure that cell viability is high (>90%) before and during the experiment. This compound has been shown to not affect erythroblast viability.[6]
-
-
Potential Cause 3: Inefficient Erythroid Differentiation.
-
Troubleshooting Step: Monitor the expression of key erythroid markers (e.g., CD71, CD235a) throughout your differentiation protocol to ensure a homogenous and appropriately differentiated cell population.
-
Issue 2: High variability in ZBTB7A and WIZ degradation between replicates.
-
Potential Cause 1: Inconsistent Lysis and Protein Extraction.
-
Troubleshooting Step: Standardize your protein extraction protocol. Ensure complete cell lysis and consistent protein solubilization. Use protease and phosphatase inhibitors in your lysis buffer.
-
-
Potential Cause 2: Issues with Western Blotting.
-
Troubleshooting Step: Optimize your western blot protocol, including protein transfer, antibody concentrations, and incubation times. Always include a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
-
Potential Cause 3: Inconsistent Dosing.
-
Troubleshooting Step: Ensure accurate and consistent addition of this compound to each well or flask. Use calibrated pipettes and perform serial dilutions carefully.
-
Quantitative Data Summary
Table 1: In Vitro Activity of this compound [1]
| Parameter | Value | Cell System |
| WIZ Degradation EC50 | 0.011 µM | Human CD34+-derived erythroid cells |
| ZBTB7A Degradation EC50 | 0.009 µM | Human CD34+-derived erythroid cells |
| γ-globin mRNA Induction | 73-fold increase | Human CD34+-derived erythroid cells |
| Mean Fluorescence Intensity (MFI) of HbF | 12.5 | Human CD34+-derived erythroid cells |
| % F-cells | 93% | Human CD34+-derived erythroid cells |
| CRBN Binding IC50 | 0.54 µM | Biochemical Assay |
Table 2: Pharmacokinetic Properties of this compound [1]
| Species | Clearance (Clp) (mL/min/kg) | Volume of Distribution (Vss) (L/kg) | Half-life (h) | Bioavailability (F) (%) |
| Mouse | 16 | 1.1 | 1.2 | 19 |
| Rat | 17 | 1.7 | 5.6 | 72 |
| Cynomolgus Monkey | 1.5 | 0.8 | 14 | 100 |
Experimental Protocols
Protocol 1: In Vitro Differentiation and Treatment of Human CD34+ Cells
-
Cell Culture: Culture human CD34+ hematopoietic stem cells in a suitable erythroid differentiation medium supplemented with appropriate cytokines (e.g., SCF, EPO, IL-3).
-
Differentiation: Differentiate the cells for 14 days, monitoring the expression of erythroid markers by flow cytometry.[1]
-
Treatment: On day 11 of differentiation, add this compound at the desired concentrations.
-
Harvesting: After 72 hours of treatment (day 14), harvest the cells for downstream analysis.
Protocol 2: Western Blot for ZBTB7A and WIZ Degradation
-
Cell Lysis: Lyse harvested cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ZBTB7A, WIZ, and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. Discovery of dual molecular glue degrader this compound | BioWorld [bioworld.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. drughunter.com [drughunter.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound for Sickle Cell Disease · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. Paper: Development of a ZBTB7A and Wiz Dual Degrading, HbF-Activating CELMoD™ for the Treatment of Sickle Cell Disease [ash.confex.com]
Technical Support Center: BMS-986470 Animal Model Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing animal models in the study of BMS-986470, a novel dual molecular glue degrader for the treatment of Sickle Cell Disease (SCD).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally bioavailable small molecule that acts as a cereblon (CRBN) E3 ligase modulator (CELMoD).[1] It functions as a molecular glue to induce the selective degradation of two transcriptional repressors of fetal hemoglobin (HbF), ZBTB7A (zinc finger and BTB domain containing 7A) and WIZ (widely interspaced zinc finger protein).[1][2] By degrading these repressors, this compound leads to the reactivation of γ-globin expression and subsequent induction of HbF.[1][3]
Q2: Which animal models are most appropriate for preclinical studies of this compound?
A2: The most relevant animal models for studying the efficacy of this compound are humanized mouse models of sickle cell disease, such as the Townes model.[3][4] These mice express human α- and βS-globin chains and exhibit a phenotype that mimics human SCD, including red blood cell sickling and anemia.[4][5] For pharmacokinetic and toxicological studies, cynomolgus monkeys are a suitable non-human primate model.[2][3]
Q3: What are the expected outcomes of this compound treatment in the Townes mouse model?
A3: In the Townes mouse model, treatment with this compound is expected to result in a dose-dependent increase in F-cells (red blood cells containing fetal hemoglobin) and γ-globin protein in the peripheral blood.[3] This leads to a reduction in red blood cell sickling under hypoxic conditions ex vivo.[3] A significant increase in total HbF levels, potentially up to a 3-fold increase compared to vehicle control, has been observed.[1]
Q4: How should I administer this compound to mice and what is a typical dose range?
A4: this compound is orally bioavailable.[1] In a 12-week engrafted NBSGW mouse model of human erythropoiesis, dose-proportional pharmacokinetic and pharmacodynamic effects were observed with daily oral administration of 1, 5, and 6 mg/kg for 14 days.[6]
Q5: What are the key pharmacodynamic markers to measure in response to this compound treatment?
A5: The primary pharmacodynamic markers to assess the activity of this compound include the degradation of ZBTB7A and WIZ proteins, an increase in γ-globin mRNA and protein levels, and an increase in the percentage of F-cells.[2][3] In cynomolgus monkeys, an increase in circulating immature erythrocytes and erythroid progenitor markers in the peripheral blood and bone marrow can also be observed.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant increase in fetal hemoglobin (HbF) levels in Townes mice. | Insufficient drug exposure. | Verify the formulation and administration of this compound. Confirm the dose and dosing frequency are adequate. Consider conducting a pharmacokinetic study to assess drug levels in plasma. |
| Animal model variability. | Ensure the genetic background and health status of the Townes mice are consistent. Use age- and sex-matched animals for treatment and control groups. | |
| High variability in F-cell measurements. | Inconsistent sample collection and processing. | Standardize the blood collection procedure. Ensure red blood cell lysis is complete and consistent across all samples before flow cytometry analysis. |
| Flow cytometry gating strategy is not optimal. | Optimize the gating strategy for identifying the F-cell population. Use appropriate isotype controls and compensation settings. | |
| Inconsistent degradation of ZBTB7A and WIZ proteins. | Inefficient protein extraction. | Use a lysis buffer optimized for nuclear proteins. Ensure complete cell lysis and protein solubilization. |
| Western blot transfer issues. | Verify the efficiency of protein transfer from the gel to the membrane. Use appropriate molecular weight markers to confirm the location of ZBTB7A and WIZ. | |
| Unexpected toxicity or adverse effects in animal models. | Off-target effects of the compound. | Reduce the dose of this compound. Monitor animals closely for clinical signs of toxicity. Conduct a comprehensive toxicology assessment. |
| Vehicle-related toxicity. | Run a vehicle-only control group to assess any effects of the delivery vehicle. Consider alternative, less toxic vehicle formulations. |
Data Presentation
Table 1: Preclinical Efficacy of this compound in a Murine Model of Human Erythropoiesis
| Parameter | Observation | Reference |
| ZBTB7A and WIZ Protein Levels | Significant dose-dependent decrease | [1] |
| F-cells | Significant increase | [1] |
| γ-globin Expression | Significant increase | [1] |
| Total Fetal Hemoglobin (HbF) | Up to a 3-fold increase compared to vehicle control | [1] |
Table 2: Pharmacodynamic Effects of this compound in Naïve Healthy Cynomolgus Monkeys (16-day daily treatment)
| Parameter | Observation | Reference |
| WIZ and ZBTB7A Degradation | Significant, dose-dependent | [3] |
| Circulating Immature Erythrocytes | Increase | [3] |
| HBG1/2 Transcript Levels | Increase | [3] |
| γ-globin Protein | Increase | [3] |
| Erythroid Progenitor Markers | Increase in peripheral blood and bone marrow | [3] |
Table 3: In Vitro Activity of this compound in Primary Erythroblasts
| Cell Type | Effect | Observation | Reference |
| Healthy Donor and SCD Patient Samples | F-cells | >90% | [1] |
| Total HbF | >40% | [1] | |
| Erythroblast Viability | No effect | [1] | |
| Erythroid Differentiation | No effect | [1] |
Experimental Protocols
Protocol 1: Quantification of F-cells by Flow Cytometry
-
Blood Collection: Collect 50-100 µL of peripheral blood from Townes mice via retro-orbital or submandibular bleeding into tubes containing an anticoagulant (e.g., EDTA).
-
Red Blood Cell Fixation: Wash the cells with Phosphate Buffered Saline (PBS). Fix the red blood cells in a 0.05% glutaraldehyde solution for 10 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS containing 0.1% Triton X-100 to permeabilize the cell membrane.
-
Antibody Staining: Incubate the permeabilized cells with a fluorescently labeled anti-HbF antibody (e.g., FITC-conjugated) for 30 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with PBS to remove unbound antibody.
-
Data Acquisition: Resuspend the cells in PBS and acquire data on a flow cytometer.
-
Analysis: Gate on the red blood cell population based on forward and side scatter. Quantify the percentage of HbF-positive cells (F-cells) based on fluorescence intensity compared to an isotype control.
Protocol 2: Western Blot for ZBTB7A and WIZ Degradation
-
Tissue/Cell Lysis: Lyse cells or homogenized tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for ZBTB7A and WIZ overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of ZBTB7A and WIZ to the loading control.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound, a first-in-class molecular glue dual degrader of zinc finger and BTB domain containing 7A (ZBTB7A) and widely interspaced zinc finger protein (WIZ) for the treatment of treatment of Sickle Cell Disease - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 3. Paper: Development of a ZBTB7A and Wiz Dual Degrading, HbF-Activating CELMoD™ for the Treatment of Sickle Cell Disease [ash.confex.com]
- 4. Mouse models of sickle cell disease: imperfect and yet very informative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From early development to maturity: a phenotypic analysis of the Townes sickle cell disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of dual molecular glue degrader this compound | BioWorld [bioworld.com]
Technical Support Center: Overcoming Resistance to BMS-986470 in Cell Lines
Welcome to the technical support center for BMS-986470. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential resistance to this compound in cell line experiments. The information provided is based on general principles of drug resistance observed with targeted therapies and molecular glue degraders, as specific resistance mechanisms to this compound have not yet been clinically reported.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally active, first-in-class dual molecular glue degrader.[1][2][3] It functions by modulating the Cereblon (CRBN) E3 ligase complex, leading to the targeted degradation of two transcriptional repressors: Zinc finger and BTB domain containing 7A (ZBTB7A) and widely interspaced zinc finger protein (WIZ).[1][4] The degradation of these two proteins leads to the induction of fetal hemoglobin (HbF) expression.[1][2][5] This mechanism is being explored for the treatment of sickle cell disease (SCD).[1][3][5]
Q2: What are the potential mechanisms of acquired resistance to molecular glue degraders like this compound?
While specific resistance mechanisms to this compound are not yet documented, potential mechanisms can be extrapolated from other molecular glue degraders and targeted therapies. These may include:
-
Mutations in the Drug Target or E3 Ligase Components:
-
Alterations in Protein Expression:
-
Downregulation of CRBN expression would reduce the availability of the E3 ligase for the drug to act upon.
-
Upregulation or stabilization of the target proteins (ZBTB7A and WIZ) through other pathways could counteract the degradation induced by this compound.
-
-
Activation of Bypass Signaling Pathways: Cells may develop resistance by activating alternative signaling pathways that compensate for the effects of ZBTB7A and WIZ degradation.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), could reduce the intracellular concentration of this compound.
Q3: How can I determine if my cell line has developed resistance to this compound?
Resistance can be confirmed by a rightward shift in the dose-response curve, indicating a higher concentration of this compound is required to achieve the same biological effect (e.g., target degradation or HbF induction). A significant increase in the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) compared to the parental, sensitive cell line is a clear indication of resistance.
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing potential resistance to this compound in your cell line experiments.
Issue 1: Decreased or Loss of this compound Potency (Higher EC50/IC50)
Possible Causes and Solutions
| Possible Cause | Suggested Experiment(s) | Expected Outcome if Cause is Valid | Potential Solution(s) |
| Mutation in Target Proteins (ZBTB7A/WIZ) or CRBN | Sanger sequencing or next-generation sequencing (NGS) of the coding regions of ZBTB7A, WIZ, and CRBN genes. | Identification of mutations in the resistant cell line that are absent in the parental line. | - Use cell lines with known genetic backgrounds.- If mutations are confirmed, this cell line may serve as a model for resistance studies. |
| Altered Protein Expression Levels | - Western Blot: Analyze the expression levels of ZBTB7A, WIZ, and CRBN in sensitive vs. resistant cells.- qRT-PCR: Measure the mRNA levels of ZBTB7A, WIZ, and CRBN. | - Decreased CRBN protein/mRNA in resistant cells.- Increased basal levels of ZBTB7A/WIZ protein/mRNA in resistant cells. | - Overexpress CRBN in the resistant cell line to see if sensitivity is restored.- Investigate upstream regulators of ZBTB7A and WIZ. |
| Activation of Bypass Pathways | - Phospho-proteomic screening: Compare the phosphorylation status of key signaling proteins between sensitive and resistant cells.- Western Blot: Analyze activation of known compensatory pathways (e.g., AKT, ERK signaling). | Increased activation of pro-survival or parallel signaling pathways in resistant cells upon treatment with this compound. | Combine this compound with an inhibitor of the identified bypass pathway. |
| Increased Drug Efflux | - Rhodamine 123 or Calcein-AM efflux assay: Measure the activity of drug efflux pumps.- Western Blot: Check for overexpression of efflux pumps like MDR1. | Increased efflux of fluorescent dyes in resistant cells, which is reversible by known efflux pump inhibitors (e.g., verapamil). | Co-administer this compound with a known inhibitor of the overexpressed efflux pump. |
| Compound Instability or Degradation | - LC-MS/MS analysis: Measure the concentration of this compound in the cell culture medium over time. | A rapid decrease in the concentration of this compound in the medium of resistant cells. | - Replenish the compound more frequently.- Investigate potential metabolic enzymes that may be overexpressed in resistant cells. |
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (and/or combination treatments) for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® Reagent to room temperature.
-
Add CellTiter-Glo® Reagent to each well (typically in a 1:1 ratio with the cell culture medium).
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blotting for Protein Expression and Degradation
-
Cell Lysis: Treat sensitive and resistant cells with this compound at various concentrations and time points. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ZBTB7A, WIZ, CRBN, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Investigating Resistance
Caption: Troubleshooting workflow for resistance.
Logical Relationships of Potential Resistance Mechanisms
References
- 1. Discovery of dual molecular glue degrader this compound | BioWorld [bioworld.com]
- 2. drughunter.com [drughunter.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound for Sickle Cell Disease · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. Paper: Development of a ZBTB7A and Wiz Dual Degrading, HbF-Activating CELMoD™ for the Treatment of Sickle Cell Disease [ash.confex.com]
Validation & Comparative
A Comparative Analysis of BMS-986470 and Hydroxyurea for Sickle Cell Disease
A new investigational drug, BMS-986470, is emerging as a potential therapeutic for Sickle Cell Disease (SCD), offering a novel mechanism of action compared to the long-standing standard of care, hydroxyurea. This guide provides a detailed comparison of their efficacy, mechanisms of action, and the experimental data available to date for researchers, scientists, and drug development professionals.
This compound, a product of Bristol Myers Squibb, is a first-in-class oral molecular glue degrader currently in Phase 1/2 clinical trials.[1][2][3] In contrast, hydroxyurea, a myelosuppressive agent, has been the cornerstone of SCD treatment for decades, with extensive clinical data supporting its efficacy.[4][5][6] While direct head-to-head clinical trial data is not yet available, this comparison will draw upon preclinical data for this compound and established clinical findings for hydroxyurea.
Mechanism of Action: A Tale of Two Pathways
The fundamental therapeutic goal in SCD is to increase the production of fetal hemoglobin (HbF), which interferes with the polymerization of sickle hemoglobin (HbS) and reduces red blood cell sickling.[7] this compound and hydroxyurea achieve this through distinct molecular pathways.
This compound functions as a dual degrader of two transcriptional repressors, ZBTB7A and WIZ, which are key drivers of γ-globin silencing.[1][8][9] By targeting these proteins for degradation via the cereblon (CRBN) E3 ligase pathway, this compound effectively removes the brakes on γ-globin gene expression, leading to a robust induction of HbF.[3][10]
Hydroxyurea , on the other hand, has a more multifaceted mechanism of action.[4] Its primary effect is the induction of HbF, although the exact mechanism is not fully elucidated.[7] It is known to be a ribonucleotide reductase inhibitor, which causes a temporary halt in hematopoiesis followed by "stress erythropoiesis," leading to increased HbF production.[4] Additionally, hydroxyurea reduces leukocyte and platelet counts, decreases the expression of endothelial adhesion molecules, and may increase nitric oxide levels, contributing to its overall clinical benefit.[4]
Efficacy Data: A Preclinical vs. Clinical Snapshot
Direct comparison of efficacy is challenging due to the different stages of development. This compound data is from preclinical models, while hydroxyurea's efficacy is well-documented in numerous clinical trials.
| Efficacy Parameter | This compound (Preclinical Data) | Hydroxyurea (Clinical Data) |
| Fetal Hemoglobin (HbF) Induction | - >90% F-cells and >40% total HbF in primary erythroblasts from healthy donors and SCD patients.[8][10]- Up to a 3-fold increase in total HbF levels in a murine model.[8][10] | - Significant increases in percentage HbF.[11] |
| Vaso-occlusive Crises (VOCs) | - Reduced sickling under hypoxic conditions ex vivo.[8][10] | - Reduces the frequency of painful episodes by approximately 50% in adults.[5][12] |
| Anemia | - Not directly reported. | - Improves anemia.[6] |
| Hospitalizations & Transfusions | - Not applicable. | - Reduces hospitalizations and the need for blood transfusions by ~50% in adults.[5][12] |
| Acute Chest Syndrome (ACS) | - Not applicable. | - Decreases the rate of ACS episodes by ~50% in adults.[5][12] |
Experimental Protocols
This compound: Preclinical Evaluation
The preclinical efficacy of this compound was established through a series of in vitro and in vivo experiments. A key experimental workflow involved a phenotypic screen to identify HbF-activating compounds.
-
Phenotypic Screening: A library of cereblon E3 ligase modulator (CELMoD™) compounds was screened using primary erythroblasts derived from human CD34+ cells to identify molecules that could induce HbF.[3][10]
-
Target Identification: Global proteomic profiling was used to identify the specific proteins being degraded by the hit compounds, leading to the discovery of ZBTB7A and WIZ as the key targets.[10]
-
In Vivo Models: The efficacy of this compound was tested in a murine model of human erythropoiesis and in Townes mice, a transgenic model of SCD.[8][10] These studies assessed the compound's ability to increase HbF levels and reduce red blood cell sickling.
-
Ex Vivo Studies: The drug was also evaluated in primary erythroblasts derived from SCD patient samples to confirm its activity in a more clinically relevant context.[8][10]
Hydroxyurea: Key Clinical Trials
The efficacy of hydroxyurea in SCD has been established through numerous clinical trials over the past few decades. A landmark study was the Multicenter Study of Hydroxyurea in Sickle Cell Anemia (MSH).
-
Study Design: The MSH was a randomized, double-blind, placebo-controlled trial involving adults with a history of frequent painful crises.[11]
-
Intervention: Patients were randomized to receive either hydroxyurea or a placebo. The dose of hydroxyurea was escalated to the maximum tolerated dose.
-
Primary Endpoint: The primary endpoint was the frequency of painful crises.
-
Key Findings: The trial demonstrated that hydroxyurea significantly reduced the frequency of painful crises, acute chest syndrome, and the need for blood transfusions. Long-term follow-up studies of the MSH cohort have shown a reduction in mortality.[13]
Conclusion
This compound represents a promising, targeted approach to increasing HbF in SCD patients with a novel mechanism of action. Preclinical data suggests it may be a potent inducer of HbF, potentially exceeding the levels achieved with hydroxyurea.[8][10] However, it is important to note that this compound is still in the early stages of clinical development, and its safety and efficacy in humans are yet to be fully established.[14][15]
Hydroxyurea remains the established standard of care for SCD, with a well-documented safety and efficacy profile from extensive clinical use.[4][6] It offers broad benefits beyond simply increasing HbF. The ongoing clinical trials of this compound will be crucial in determining its ultimate role in the management of Sickle Cell Disease and how it compares to the established efficacy of hydroxyurea. Researchers and clinicians eagerly await the results of these trials to understand the full therapeutic potential of this novel agent.
References
- 1. drughunter.com [drughunter.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of dual molecular glue degrader this compound | BioWorld [bioworld.com]
- 4. The Current Role of Hydroxyurea in the Treatment of Sickle Cell Anemia | MDPI [mdpi.com]
- 5. Hydroxyurea in Sickle Cell Disease: Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hematology.org [hematology.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Discovery of this compound, a first-in-class molecular glue dual degrader of zinc finger and BTB domain containing 7A (ZBTB7A) and widely interspaced zinc finger protein (WIZ) for the treatment of treatment of Sickle Cell Disease - American Chemical Society [acs.digitellinc.com]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. droracle.ai [droracle.ai]
- 13. Hydroxyurea for the Treatment of Sickle Cell Disease: Efficacy, Barriers, Toxicity, and Management in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound for Sickle Cell Disease · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 15. clinicaltrials.eu [clinicaltrials.eu]
A Head-to-Head Comparison of BMS-986470 and Other Fetal Hemoglobin Inducers for Sickle Cell Disease and β-Thalassemia
For Researchers, Scientists, and Drug Development Professionals
The induction of fetal hemoglobin (HbF) represents a promising therapeutic strategy for sickle cell disease (SCD) and β-thalassemia. Increased HbF levels can mitigate the clinical severity of these disorders by inhibiting hemoglobin S polymerization in SCD and improving the balance of α- and non-α-globin chains in β-thalassemia. This guide provides a head-to-head comparison of a novel investigational agent, BMS-986470, with other notable HbF inducers, supported by available preclinical and clinical data.
Overview of Compared HbF Inducers
This comparison focuses on this compound, a clinical-stage molecule, and two established HbF inducers, Hydroxyurea and Pomalidomide.
-
This compound: An orally administered small molecule that functions as a dual molecular glue degrader of ZBTB7A and WIZ, which are transcriptional repressors of γ-globin.[1][2][3] This novel mechanism of action has shown potent HbF induction in preclinical models.[1][4]
-
Hydroxyurea: The first and only FDA-approved drug for SCD, it has been a cornerstone of treatment for decades.[5] Its mechanisms of HbF induction are complex and not fully elucidated but are known to involve the nitric oxide (NO)-cGMP signaling pathway.[5][6][7]
-
Pomalidomide: An immunomodulatory agent also under investigation for its HbF-inducing properties. It is a derivative of thalidomide and is thought to reverse γ-globin silencing by targeting transcription factors such as BCL11A and SOX6.[8]
Quantitative Performance Data
The following tables summarize the quantitative data on the HbF induction capacity of this compound, Hydroxyurea, and Pomalidomide from in vitro and in vivo studies.
Table 1: In Vitro HbF Induction
| Inducer | Cell Type | Concentration | % F-cells (Fold Increase) | % HbF (Fold Increase) | Citation(s) |
| This compound | Primary Erythroblasts (SCD patient-derived) | Not specified | >90% | >40% | [4] |
| Hydroxyurea | CD34+ derived erythroblasts | 10 µM | From 52% to 75% (1.44-fold) | - | [9] |
| CD34+ progenitors | 30 µM | - | ~1.7-fold | [6] | |
| Pomalidomide | CD34+ progenitors | 10 µM | 3-fold | - | [10] |
| CD34+ progenitors (SCD patient-derived) | 0.1 µM (+ 10 µM HU) | From 22.3% to 64% | - | [10] | |
| β-thalassemia/HbE erythroblasts | 4.0 µmol/l | - | Δ%HbF = 36.7 ± 1.3 | [11] |
Table 2: In Vivo HbF Induction
| Inducer | Animal Model | Dose | % HbF (Fold Increase) | % F-cells | Citation(s) |
| This compound | Murine model of human erythropoiesis | Not specified | Up to 3-fold | Significant increase | [4] |
| Hydroxyurea | Transgenic Sickle Cell Mice | Not specified | Comparable to Pomalidomide | - | [12][13] |
| Pomalidomide | Transgenic Sickle Cell Mice | Not specified | From 6.24% to 9.51% | - | [12] |
Signaling Pathways and Mechanisms of Action
The mechanisms by which these agents induce HbF differ significantly, offering potential for combination therapies.
This compound Signaling Pathway
This compound acts as a molecular glue, bringing together the E3 ubiquitin ligase Cereblon (CRBN) and the transcriptional repressors ZBTB7A and WIZ. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of ZBTB7A and WIZ. The degradation of these repressors results in the de-repression of the γ-globin gene, leading to increased HbF production.
Caption: Mechanism of Action of this compound.
Hydroxyurea Signaling Pathway
Hydroxyurea is believed to induce HbF through multiple pathways. A prominent mechanism involves the generation of nitric oxide (NO), which activates soluble guanylyl cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP).[5][6] Increased cGMP levels are thought to modulate gene expression, leading to an increase in γ-globin transcription. Other proposed mechanisms include the inhibition of ribonucleotide reductase and the generation of reactive oxygen species.[14][15]
Caption: Nitric Oxide-cGMP Pathway of Hydroxyurea.
Pomalidomide Signaling Pathway
Pomalidomide's mechanism of HbF induction is thought to involve the downregulation of key transcriptional repressors of the γ-globin gene, notably BCL11A and SOX6.[8] By reducing the levels of these repressors, pomalidomide alleviates the silencing of the γ-globin gene, thereby promoting HbF synthesis.
Caption: Mechanism of Action of Pomalidomide.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of HbF inducers.
In Vitro HbF Induction Assay using CD34+ Hematopoietic Stem and Progenitor Cells (HSPCs)
This two-phase liquid culture system is a standard method for evaluating the effects of compounds on erythroid differentiation and HbF production.
Phase 1: Erythroid Progenitor Expansion
-
Thaw cryopreserved human CD34+ HSPCs and culture them in a serum-free expansion medium supplemented with stem cell factor (SCF), FMS-like tyrosine kinase 3 ligand (Flt-3L), and thrombopoietin (TPO).
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Expand the cells for 7 days, adding fresh media as needed.
Phase 2: Erythroid Differentiation and HbF Induction
-
Wash the expanded cells and resuspend them in a serum-free differentiation medium containing erythropoietin (EPO), SCF, insulin, and transferrin.
-
Plate the cells in appropriate culture vessels.
-
Add the test compounds (this compound, Hydroxyurea, Pomalidomide) at various concentrations. A vehicle control (e.g., DMSO) should be included.
-
Culture the cells for an additional 14-18 days.
-
Harvest cells at various time points for analysis of cell differentiation (e.g., by flow cytometry for CD71 and CD235a markers) and HbF levels.
Caption: Workflow for In Vitro HbF Induction Assay.
Quantification of Fetal Hemoglobin by High-Performance Liquid Chromatography (HPLC)
Cation-exchange HPLC is the gold standard for the accurate quantification of different hemoglobin variants, including HbF.[16]
-
Sample Preparation: Prepare a hemolysate from cultured erythroid cells or whole blood by lysing the red blood cells with a lysis reagent and filtering to remove cell debris.
-
Instrumentation: Use a dedicated HPLC system equipped with a cation-exchange column suitable for hemoglobin analysis.
-
Mobile Phase: Employ a salt gradient (e.g., using two different buffer solutions with varying ionic strength and/or pH) to elute the different hemoglobin fractions from the column.
-
Detection: Monitor the eluate at 415 nm, the characteristic absorbance wavelength for heme.
-
Quantification: Integrate the area under the peak corresponding to HbF and express it as a percentage of the total hemoglobin area. Commercially available standards and controls should be used for calibration and quality control.
Animal Models for Preclinical Evaluation
Transgenic mouse models that express human globin genes are invaluable tools for the in vivo assessment of HbF inducers.[17]
-
Townes Sickle Cell Mice: These mice express human α- and βS-globin genes and no mouse β-globin, leading to a phenotype that closely mimics human SCD. They are widely used to test the efficacy of new therapies.[17]
-
Berkeley Sickle Cell Mice: Another well-established model that expresses human sickle hemoglobin and develops many of the pathologies seen in human SCD.[18]
Experimental Workflow in Animal Models:
-
Dosing: Administer the test compounds (e.g., this compound) to the mice via an appropriate route (e.g., oral gavage) for a specified duration.
-
Monitoring: Regularly monitor the animals for general health, body weight, and hematological parameters.
-
Sample Collection: Collect peripheral blood samples at various time points to assess HbF levels, F-cell numbers, and other hematological indices.
-
Analysis: At the end of the study, tissues such as bone marrow and spleen may be harvested for further analysis of erythropoiesis and gene expression.
Conclusion
This compound represents a promising novel approach to HbF induction with a distinct mechanism of action compared to established agents like hydroxyurea and pomalidomide. Preclinical data suggest a potent induction of HbF to levels that could be clinically transformative for patients with sickle cell disease and β-thalassemia.[1][4] Further clinical investigation is necessary to establish its safety and efficacy profile in humans and to determine its ultimate place in the therapeutic landscape for these hemoglobinopathies. The diverse mechanisms of these HbF inducers also open up exciting possibilities for future combination therapies that could lead to even greater and more sustained clinical benefits.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Paper: Development of a ZBTB7A and Wiz Dual Degrading, HbF-Activating CELMoD™ for the Treatment of Sickle Cell Disease [ash.confex.com]
- 5. A Systematic Review of Known Mechanisms of Hydroxyurea-induced Foetal Haemoglobin for Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxyurea induces fetal hemoglobin by the nitric oxide–dependent activation of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and pharmacological evaluation of pomalidomide derivatives useful for Sickle Cell Disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. JCI - Pomalidomide and lenalidomide regulate erythropoiesis and fetal hemoglobin production in human CD34+ cells [jci.org]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
- 13. Pomalidomide augments fetal hemoglobin production without the myelosuppressive effects of hydroxyurea in transgenic sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell signaling pathways involved in drug-mediated fetal hemoglobin induction: Strategies to treat sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. HPLC and flow cytometry combined approach for HbF analysis in fetomaternal haemorrhage evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mouse models of sickle cell disease: imperfect and yet very informative - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Berkeley Scientists Develop Mouse Model For Sickle Cell Research [www2.lbl.gov]
Validating the Dual-Target Engagement of BMS-986470 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
BMS-986470 is a pioneering, orally bioavailable small molecule that operates as a dual-target molecular glue degrader.[1] Developed by Bristol Myers Squibb, it is engineered to address sickle cell disease (SCD) by simultaneously inducing the degradation of two transcriptional repressors: Zinc finger and BTB domain-containing protein 7A (ZBTB7A) and Widely-interspaced zinc finger protein (WIZ).[2][3] This dual degradation reactivates the expression of fetal hemoglobin (HbF), a potent inhibitor of sickle hemoglobin (HbS) polymerization, thereby offering a promising therapeutic strategy for SCD.[2][3]
This guide provides an objective comparison of this compound's in vivo performance with alternative therapeutic strategies, supported by available preclinical experimental data.
Mechanism of Action: A Two-Pronged Approach to Elevating Fetal Hemoglobin
This compound functions as a Cereblon (CRBN) E3 ligase modulator (CELMoD).[1] It facilitates the interaction between the E3 ubiquitin ligase complex and the target proteins ZBTB7A and WIZ, leading to their ubiquitination and subsequent proteasomal degradation. The removal of these two repressors synergistically derepresses the γ-globin gene, resulting in robust induction of HbF synthesis.[2]
Comparative In Vivo Performance
This compound: Dual-Target Degradation and HbF Induction
In vivo studies have demonstrated a clear dose-dependent engagement of both ZBTB7A and WIZ by this compound, leading to a significant increase in HbF levels.
Table 1: In Vivo Performance of this compound
| Animal Model | Dose | Key Findings |
| Townes Mice | Not specified | Significant dose-dependent decrease in human ZBTB7A and WIZ protein.[4][5] |
| Minimal efficacious dose | Up to a 3-fold increase in total HbF levels compared to vehicle control.[1] | |
| Not specified | Reduced sickling under hypoxic conditions ex vivo.[2][6] | |
| Cynomolgus Monkeys | 0.3, 1.5, and 7.5 mg/kg (daily for 16 days) | Dose-dependent degradation of ZBTB7A and WIZ.[3][7] |
| 7.5 mg/kg | Well-tolerated with no significant changes in body weight, clinical signs, hematology, or serum chemistry.[3] | |
| Not specified | Increased circulating immature erythrocytes, HBG1/2 transcripts, and γ-globin protein.[2][7] |
Alternative Agents: A Spectrum of Mechanisms and Targets
1. dWIZ-2 (ITU512 - Novartis): A Single-Target WIZ Degrader
dWIZ-2 is a molecular glue degrader that specifically targets WIZ for degradation.[8] Preclinical data indicate its potential as a therapeutic for SCD.
Table 2: In Vivo Performance of dWIZ-2
| Animal Model | Dose | Key Findings |
| Humanized Mice | Not specified | Significantly degraded WIZ and increased HbF-positive erythroblasts in the bone marrow.[8] |
| Cynomolgus Monkeys | 30 mg/kg/day (for 28 days) | Recovery of over 90% of HbF.[9] |
| Not specified | Well-tolerated without impacting other blood parameters or causing toxicity.[8][10] |
2. ZBTB7A/BCL11A Dual Degrader (Mass General Brigham)
Research is ongoing for a dual degrader targeting both ZBTB7A and BCL11A, another key repressor of γ-globin. Publicly available in vivo data for this compound is currently limited.
3. Hydroxyurea: The Standard of Care
Hydroxyurea is the established first-line treatment for SCD. Its mechanism of action is multifactorial, including the induction of HbF, though it is not a targeted degrader.[4][11][12]
Table 3: In Vivo Performance of Hydroxyurea
| Animal Model/Study Population | Dose | Key Findings |
| Children with SCD | 20 mg/kg/day | Significant reduction in hospitalizations for painful episodes.[11] |
| Adults with SCD | Variable | Relative increase in fetal hemoglobin of 4% to 20%.[13] |
| Variable | Relative reduction in crisis rates by 68% to 84%.[13] |
Experimental Protocols
Detailed protocols for the in vivo validation of these compounds are proprietary. However, based on published literature, a generalizable experimental workflow can be outlined.
Key Methodologies:
-
Animal Models:
-
Townes Mice: These mice are transgenic for the human α- and γ-globin genes and the sickle β-globin gene, providing a relevant model to study HbF induction.[14][15][16]
-
Humanized Mice: Immunodeficient mice engrafted with human hematopoietic stem cells are used to study the effects of compounds on human erythropoiesis in vivo.[17][18][19]
-
Cynomolgus Monkeys: This non-human primate model is used for toxicology and pharmacodynamic studies due to its physiological similarity to humans.[20][21][22][23][24][25][26][27][28]
-
-
Target Engagement Assays:
-
Western Blotting/Immunoblotting: To quantify the levels of ZBTB7A and WIZ proteins in peripheral blood mononuclear cells (PBMCs) or bone marrow aspirates to confirm target degradation.
-
Proteomics: Global proteomic analysis to confirm the selectivity of the degrader and identify any off-target effects.
-
-
Pharmacodynamic Biomarker Assays:
-
Flow Cytometry: To measure the percentage of F-cells (red blood cells containing HbF).
-
High-Performance Liquid Chromatography (HPLC): To quantify the percentage of total HbF.
-
Quantitative Polymerase Chain Reaction (qPCR): To measure the mRNA levels of γ-globin (HBG1/2).
-
-
Efficacy Readouts:
-
Complete Blood Count (CBC): To monitor hematological parameters.
-
Reticulocyte Counts: To assess erythropoietic activity.
-
Ex vivo Sickling Assays: To evaluate the functional impact of increased HbF on red blood cell morphology under hypoxic conditions.
-
Comparative Analysis and Future Outlook
The development of molecular glue degraders represents a significant advancement in the potential treatment of sickle cell disease.
This compound, with its dual-target mechanism, has demonstrated robust preclinical efficacy in degrading both ZBTB7A and WIZ, leading to significant HbF induction. The rationale for dual targeting is supported by evidence suggesting a synergistic effect on derepressing the γ-globin gene.[2]
dWIZ-2 offers a more targeted approach by focusing solely on WIZ degradation. While preclinical data are promising, the necessity of degrading ZBTB7A in addition to WIZ for maximal therapeutic benefit remains a key question that ongoing clinical trials will help to answer.
Hydroxyurea, while effective in many patients, has a broader, less specific mechanism of action and is associated with a different side-effect profile.[4][11][12] The targeted nature of molecular glue degraders like this compound and dWIZ-2 may offer an improved safety and efficacy profile.
The progression of this compound and dWIZ-2 into clinical trials will provide crucial data to fully elucidate their therapeutic potential and comparative effectiveness in patients with sickle cell disease. These novel agents hold the promise of a new era of targeted, disease-modifying therapies for this debilitating condition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of dual molecular glue degrader this compound | BioWorld [bioworld.com]
- 4. Hydroxyurea induces fetal hemoglobin by the nitric oxide–dependent activation of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Paper: Development of a ZBTB7A and Wiz Dual Degrading, HbF-Activating CELMoD™ for the Treatment of Sickle Cell Disease [ash.confex.com]
- 7. Discovery of this compound, a first-in-class molecular glue dual degrader of zinc finger and BTB domain containing 7A (ZBTB7A) and widely interspaced zinc finger protein (WIZ) for the treatment of treatment of Sickle Cell Disease - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 8. marinbio.com [marinbio.com]
- 9. WIZ glue degrader restores fetal hemoglobin | BioWorld [bioworld.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. researchgate.net [researchgate.net]
- 14. Pathophysiological characterization of the Townes mouse model for sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. From early development to maturity: a phenotypic analysis of the Townes sickle cell disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Double-Humanized Mouse Model for Studying Host Gut Microbiome-Immune Interactions in Gulf War Illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Development of Humanized Mouse Models for Studying Human NK Cells in Health and Disease | Springer Nature Experiments [experiments.springernature.com]
- 20. Thirteen-week Intravenous Toxicity Study of a Novel Humanized Anti-Human Death Receptor 5 Monoclonal Antibody, CS-1008, in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Safe and Effective Cynomolgus Monkey GLP—Tox Study with Repetitive Intrathecal Application of a TGFBR2 Targeting LNA-Gapmer Antisense Oligonucleotide as Treatment Candidate for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Application of a newly-developed cynomolgus macaque BiTE-mediated cytotoxic T-lymphocyte activity assay to various immunomodulatory agents in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. An Experimental Study to Optimize Neuromuscular Blockade Protocols in Cynomolgus Macaques: Monitoring, Doses, and Antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Oral repeated-dose toxicity studies of BIA 10-2474 in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Daily ascending dosing in cynomolgus monkeys to mitigate cytokine release syndrome induced by ERY22, surrogate for T-cell redirecting bispecific antibody ERY974 for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Low dose IL-2 for In Vivo Expansion of CD4+ and CD8+ Regulatory T Cells in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Tissue cross-reactivity studies of CPGJ701 in humans, cynomolgus monkeys and Sprague-Dawley rats and correlation analysis with in vivo toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Comparison of BMS-986470 Activity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical activity of BMS-986470, a novel dual molecular glue degrader, across various species. The information is supported by available experimental data to aid in the evaluation of its therapeutic potential for Sickle Cell Disease (SCD).
This compound is a first-in-class, orally bioavailable small molecule designed to treat Sickle Cell Disease.[1][2] It functions as a cereblon (CRBN) E3 ligase modulating drug (CELMoD) that induces the degradation of two key transcriptional repressors of fetal hemoglobin (HbF), ZBTB7A (zinc finger and BTB domain containing 7A) and WIZ (widely interspaced zinc finger protein).[1][2][3] This mechanism of action leads to the reactivation of γ-globin expression and subsequent induction of HbF, which is known to ameliorate the pathophysiology of SCD.[4][5]
Quantitative Comparison of In Vitro and In Vivo Activity
The following tables summarize the key quantitative data on the activity of this compound from preclinical studies in human cells, mice, and cynomolgus monkeys.
| Parameter | Human | Mouse | Cynomolgus Monkey | Rat |
| Target Degradation | ||||
| WIZ Degradation (EC50) | 0.011 µM[1] | Not Reported | Dose-dependent degradation observed[1][6][7] | Not Reported |
| ZBTB7A Degradation (EC50) | 0.009 µM[1] | Dose-dependent degradation observed[5] | Dose-dependent degradation observed[1][6][7] | Not Reported |
| HbF Induction | ||||
| γ-globin mRNA increase | 73-fold[1] | Dose-dependent increase in F-cells and γ-globin expression[5] | Increased HBG1/2 transcripts and γ-globin protein[6][7] | Not Reported |
| % F-cells | >90%[4][7] | Not Reported | Not Reported | Not Reported |
| Total HbF | >40%[4][7] | Not Reported | Not Reported | Not Reported |
| Pharmacokinetics | ||||
| Bioavailability (F) | Not Reported | 19%[1] | 100%[1] | 72%[1] |
| Clearance (Clp) (mL/min/kg) | Not Reported | 16[1] | 1.5[1] | 17[1] |
| Volume of Distribution (Vss) (L/kg) | Not Reported | 1.1[1] | 0.8[1] | 1.7[1] |
| Half-life (t1/2) (h) | Not Reported | 1.2[1] | 14[1] | 5.6[1] |
| % Free in Plasma | 5.8%[1] | 1.1%[1] | 2.2%[1] | 5.8%[1] |
Table 1: Cross-species comparison of this compound activity and pharmacokinetics.
Signaling Pathway and Mechanism of Action
This compound acts as a molecular glue, bringing together the E3 ubiquitin ligase substrate receptor cereblon (CRBN) and the neosubstrates ZBTB7A and WIZ. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of ZBTB7A and WIZ, which are transcriptional repressors of the γ-globin gene (HBG1/2). The removal of these repressors allows for the transcription of γ-globin, leading to the production of fetal hemoglobin (HbF).
Caption: Mechanism of action of this compound.
Experimental Protocols
In Vitro Potency Assessment in Human Cells
The potency of this compound in degrading ZBTB7A and WIZ was evaluated in human CD34+ cell-derived erythroblasts.[1] These primary cells were differentiated for 14 days, after which they were treated with this compound. The levels of ZBTB7A and WIZ proteins were quantified to determine the EC50 values, which represent the concentration of the drug that causes 50% of the maximal degradation.[1]
In Vivo Efficacy in a Murine Model of Human Erythropoiesis
A murine model with engrafted human CD34+ cells was utilized to assess the in vivo efficacy of this compound.[5] These mice were treated with this compound daily for 14 days at doses of 1, 5, and 6 mg/kg.[1] The study evaluated dose-dependent degradation of human ZBTB7A and WIZ proteins, as well as the induction of F-cells and γ-globin expression.[5] This model allows for the assessment of the drug's activity on human erythropoiesis in an in vivo setting.
Caption: Preclinical experimental workflow for this compound.
Preclinical Studies in Cynomolgus Monkeys
Naive healthy cynomolgus monkeys were treated with this compound daily for 16 days at doses of 0.3, 1.5, and 7.5 mg/kg, followed by a 2-week observation period.[1][6][7] This study aimed to evaluate the pharmacokinetics, pharmacodynamics, and safety of the drug. Key endpoints included dose-dependent degradation of ZBTB7A and WIZ, increases in circulating immature erythrocytes, and elevations in HBG1/2 transcripts and γ-globin protein in both peripheral blood and bone marrow.[6][7]
Safety and Tolerability
In preclinical studies, this compound was generally well-tolerated. In cynomolgus monkeys, no significant changes in body weight, clinical signs, hematology, or serum chemistry were observed at doses up to 7.5 mg/kg for 16 days.[1] Proteomics analysis confirmed the selective degradation of ZBTB7A and WIZ without affecting other proteins like CK1α, GSTP1, Ikaros, or Aiolos.[1] In vitro safety studies showed no significant hERG inhibition and no toxicity to peripheral blood mononuclear cells (PBMCs).[1] The drug was also negative in the AMES test for mutagenicity.[1]
Clinical Development
This compound is currently in Phase I/II clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in healthy volunteers and patients with Sickle Cell Disease.[8][9][10] The ongoing study (NCT06481306) is a randomized, double-blind, placebo-controlled, dose-finding trial.[4][10][11]
References
- 1. Discovery of dual molecular glue degrader this compound | BioWorld [bioworld.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. drughunter.com [drughunter.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound, a first-in-class molecular glue dual degrader of zinc finger and BTB domain containing 7A (ZBTB7A) and widely interspaced zinc finger protein (WIZ) for the treatment of treatment of Sickle Cell Disease - American Chemical Society [acs.digitellinc.com]
- 6. Discovery of this compound, a first-in-class molecular glue dual degrader of zinc finger and BTB domain containing 7A (ZBTB7A) and widely interspaced zinc finger protein (WIZ) for the treatment of treatment of Sickle Cell Disease - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 7. Paper: Development of a ZBTB7A and Wiz Dual Degrading, HbF-Activating CELMoD™ for the Treatment of Sickle Cell Disease [ash.confex.com]
- 8. BMS 986470 - AdisInsight [adisinsight.springer.com]
- 9. A Study to Evaluate this compound in Healthy Volunteers and Participants With Sickle Cell Disease | BMS Clinical Trials [bmsclinicaltrials.com]
- 10. tipranks.com [tipranks.com]
- 11. ashpublications.org [ashpublications.org]
A Comparative Guide to BMS-986470 and Other Molecular Glue Degraders in Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Molecular glue degraders, a class of small molecules that induce proximity between an E3 ubiquitin ligase and a target protein, have shown significant promise in this area. This guide provides a comparative overview of BMS-986470, a first-in-class dual degrader, and other notable molecular glue degraders currently in development. We will delve into their mechanisms of action, present available performance data, and outline key experimental protocols for their evaluation.
This compound: A Novel Dual Degrader for Sickle Cell Disease
This compound is an orally bioavailable small molecule that functions as a molecular glue, recruiting the Cereblon (CRBN) E3 ligase to induce the degradation of two transcriptional repressors of fetal hemoglobin (HbF): Zinc finger and BTB domain-containing 7A (ZBTB7A) and Widely interspaced zinc finger protein (WIZ).[1][2][3][4][5] By degrading these repressors, this compound aims to increase the production of HbF, which can ameliorate the effects of sickle hemoglobin in patients with Sickle Cell Disease (SCD).[1][2][6][7] Preclinical studies have demonstrated that this compound is a potent inducer of HbF, achieving levels greater than 90% F-cells and over 40% total HbF in primary erythroblasts derived from healthy donors and SCD patients.[8] This level of HbF induction is significantly higher than that observed with the current standard of care, hydroxyurea.[8][9]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in inducing fetal hemoglobin.
Comparison with Other Molecular Glue Degraders
While this compound represents a novel approach for SCD by targeting ZBTB7A and WIZ, other molecular glue degraders in development are primarily focused on oncological indications, with targets such as Ikaros (IKZF1), Aiolos (IKZF3), and G1 to S phase transition 1 (GSPT1).
Quantitative Performance Data
The following table summarizes publicly available data on the degradation potency of this compound and other prominent molecular glue degraders. It is important to note that direct comparisons are challenging due to variations in cell lines, experimental conditions, and reporting metrics.
| Compound Name (Alternative Name) | Target(s) | Indication(s) | Cell Line | DC50 | Dmax | Reference(s) |
| This compound | ZBTB7A & WIZ | Sickle Cell Disease | Primary Erythroblasts | Not Publicly Available | >90% F-cells, >40% HbF | [8] |
| Iberdomide (CC-220) | IKZF1 & IKZF3 | Multiple Myeloma, SLE | Healthy Volunteer PBMCs | Not Publicly Available | Potent degradation observed | [10][11] |
| Mezigdomide (CC-92480) | IKZF1 & IKZF3 | Multiple Myeloma | TCL cells | More potent than pomalidomide | Potent degradation observed | [12] |
| CFT7455 (Cemsidomide) | IKZF1 & IKZF3 | Multiple Myeloma, NHL | KiJK (ALCL) | Picomolar range | 89% reduction of IKZF1 | [13] |
| Eragidomide (CC-90009) | GSPT1 | Acute Myeloid Leukemia | AML cell lines | IC50: 3-75 nM | Potent degradation observed | [14][15] |
Note: DC50 is the concentration for 50% maximal degradation, and Dmax is the maximum percentage of degradation. NHL stands for Non-Hodgkin's Lymphoma; SLE for Systemic Lupus Erythematosus; ALCL for Anaplastic Large Cell Lymphoma; TCL for T-cell Lymphoma; AML for Acute Myeloid Leukemia.
Experimental Protocols
Accurate and reproducible assessment of molecular glue degrader activity is crucial. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This protocol provides a framework for assessing the reduction of a target protein following treatment with a molecular glue degrader.
Caption: Key steps in the Western Blotting workflow for protein degradation analysis.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the molecular glue degrader at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation.[16][17][18]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, to ensure equal loading.[16]
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[16]
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[16]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
HiBiT Assay for Quantitative Protein Degradation
The HiBiT assay is a sensitive, luminescence-based method for quantifying protein levels in real-time or in an endpoint format.[19][20] This technique involves tagging the target protein with a small 11-amino-acid HiBiT peptide using CRISPR/Cas9 gene editing.[19][21]
Caption: Workflow for the HiBiT assay to quantify protein degradation.
-
Generation of HiBiT-tagged Cell Line: Use CRISPR/Cas9 to insert the HiBiT tag sequence into the endogenous locus of the gene encoding the target protein. This ensures the expression of the fusion protein is under the control of its native promoter.
-
Cell Plating and Treatment: Plate the HiBiT-tagged cells in a multi-well plate. Treat the cells with a serial dilution of the molecular glue degrader.
-
Lysis and Detection:
-
Endpoint Assay: After the desired treatment duration, lyse the cells and add the LgBiT protein and a luciferase substrate. The HiBiT tag on the target protein will complement the LgBiT protein to form a functional NanoLuc luciferase, generating a luminescent signal.[19]
-
Live-Cell Assay: For kinetic measurements, use cells that co-express LgBiT. Add a live-cell substrate and measure luminescence in real-time.[22]
-
-
Luminescence Measurement: Read the luminescent signal using a plate reader. The signal intensity is directly proportional to the amount of HiBiT-tagged protein.[19]
-
Data Analysis: Normalize the luminescence readings to a vehicle control. Plot the data to determine key degradation parameters such as DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).[19][20]
Proteomics for Target Identification and Selectivity
Mass spectrometry-based proteomics is a powerful tool for unbiasedly identifying the targets of molecular glue degraders and assessing their selectivity across the proteome.[2][23]
Caption: A typical workflow for proteomics-based analysis of molecular glue degraders.
-
Cell Treatment and Lysis: Treat cells with the molecular glue degrader or vehicle control. Lyse the cells and extract the proteins.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Peptide Labeling (Optional but Recommended): For quantitative analysis, label the peptides from different treatment groups with isobaric tags (e.g., Tandem Mass Tags - TMT). This allows for multiplexing and more accurate relative quantification.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them using tandem mass spectrometry. The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.
-
Data Analysis: Use specialized software to search the fragmentation data against a protein database to identify the peptides and their corresponding proteins. Quantify the relative abundance of each protein across the different treatment conditions. Proteins that are significantly downregulated in the degrader-treated samples are potential targets.
Conclusion
This compound stands out as a pioneering molecular glue degrader with a unique dual-target mechanism for a non-oncology indication. While direct quantitative comparisons with other degraders are challenging due to the diverse targets and therapeutic areas, the field is rapidly advancing. The experimental protocols outlined in this guide provide a robust framework for the evaluation and comparison of existing and emerging molecular glue degraders, facilitating the development of this exciting new class of therapeutics.
References
- 1. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 2. Unveiling the hidden interactome of CRBN molecular glues with chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling the hidden interactome of CRBN molecular glues with chemoproteomics. | Broad Institute [broadinstitute.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. drughunter.com [drughunter.com]
- 6. Discovery of dual molecular glue degrader this compound | BioWorld [bioworld.com]
- 7. This compound for Sickle Cell Disease · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound / BMS [delta.larvol.com]
- 10. Cereblon modulator iberdomide induces degradation of the transcription factors Ikaros and Aiolos: immunomodulation in healthy volunteers and relevance to systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cemsidomide (CFT7455) | IKZF1/3 degrader | Probechem Biochemicals [probechem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. 2bscientific.com [2bscientific.com]
- 18. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 20. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Target Degradation [worldwide.promega.com]
- 23. sapient.bio [sapient.bio]
Independent Validation of BMS-986470's Effect on Erythropoiesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel fetal hemoglobin (HbF) inducer, BMS-986470, with established and alternative therapies that modulate erythropoiesis. The information is intended to support independent validation and further research into therapeutic strategies for hemoglobinopathies such as sickle cell disease (SCD).
Executive Summary
This compound is a first-in-class, orally bioavailable Cereblon E3 Ligase Modulating Drug (CELMoD) that induces the degradation of two transcriptional repressors of fetal hemoglobin, Zinc finger and BTB domain-containing 7A (ZBTB7A) and Widely interspaced zinc finger protein (WIZ).[1][2][3] This mechanism leads to a robust reactivation of γ-globin expression and subsequent increase in HbF levels.[1][2][4] Preclinical studies have demonstrated its potential to achieve clinically relevant levels of HbF, suggesting a promising new therapeutic avenue for SCD. This guide compares the performance of this compound with hydroxyurea, the current standard of care for SCD, and two other erythropoiesis-modulating agents, luspatercept and epoetin alfa, which act through different mechanisms.
Comparative Data on Erythropoietic Agents
The following tables summarize the quantitative effects of this compound and its comparators on key erythropoietic parameters.
| Agent | Test System | Dose/Concentration | Key Findings | Reference |
| This compound | Human CD34+ cell-derived erythroblasts | Not Specified | >90% F-cells, >40% total HbF | [2][3] |
| Human CD34+-derived erythroid cells (14 days differentiation) | Not Specified | 73-fold increase in γ-globin mRNA | [4] | |
| Engrafted NBSGW mouse model | 1, 5, and 6 mg/kg/day for 14 days | Dose-dependent HbF activation | [4] | |
| Naïve healthy cynomolgus monkeys | 0.3, 1.5, and 7.5 mg/kg/day for 16 days | Dose-dependent degradation of WIZ and ZBTB7A, increased γ-globin protein | [1][4] | |
| Hydroxyurea | Human CD34+ cell-derived erythroblasts | 10 µM | 1.8-fold increase in γ-globin mRNA, F-cells increased from 52% to 75% | [5] |
| Sickle cell disease patients | 1000–1500 mg/day | Mean HbF: 8.8% (vs. 5.0% untreated), Mean F-cells: 34% (vs. 22.9% untreated) | [6] | |
| Sickle cell disease patients (PK-guided dosing) | Mean dose: 27.0 mg/kg | Mean HbF: 30.8%, Mean F-cell fraction: 82.2% | [7] | |
| Luspatercept | Lower-risk myelodysplastic syndromes (LR-MDS) patients (Phase III MEDALIST trial) | Starting dose: 1.0 mg/kg every 3 weeks | Significantly reduced red blood cell transfusion burden vs. placebo | [8] |
| Non-transfusion-dependent LR-MDS patients (Phase II trial) | Not Specified | 47.6% achieved ≥1.5 g/dL hemoglobin increase at 24 weeks | [9] | |
| Epoetin Alfa | Anemic chronic kidney disease (CKD) patients (not on dialysis) | 10,000 IU once weekly | Mean hemoglobin increased from 9.1 g/dL to 11.6 g/dL | [10] |
| Anemic CKD patients (not on dialysis) | 20,000 IU every 2 weeks | >88% achieved a hemoglobin response (11-12 g/dL) | [11] |
Signaling Pathways and Mechanisms of Action
This compound: Targeted Degradation of Fetal Globin Repressors
This compound acts as a molecular glue, bringing together the E3 ubiquitin ligase Cereblon (CRBN) and the transcriptional repressors ZBTB7A and WIZ. This proximity leads to the ubiquitination and subsequent proteasomal degradation of ZBTB7A and WIZ, which normally suppress the expression of the γ-globin gene (HBG). The removal of these repressors allows for the transcription of HBG, leading to the production of fetal hemoglobin.
Comparative Signaling Pathways
The mechanisms of action for hydroxyurea, luspatercept, and epoetin alfa differ significantly from that of this compound.
References
- 1. Discovery of this compound, a first-in-class molecular glue dual degrader of zinc finger and BTB domain containing 7A (ZBTB7A) and widely interspaced zinc finger protein (WIZ) for the treatment of treatment of Sickle Cell Disease - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 2. Paper: Development of a ZBTB7A and Wiz Dual Degrading, HbF-Activating CELMoD™ for the Treatment of Sickle Cell Disease [ash.confex.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of dual molecular glue degrader this compound | BioWorld [bioworld.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Effects of Hydroxyurea on F-cells in Sickle Cell Disease and Potential Impact of a Second Fetal Globin Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Luspatercept reduces transfusion burden in MDS-related anemia: MEDALIST results | VJHemOnc [vjhemonc.com]
- 9. ajmc.com [ajmc.com]
- 10. Once-weekly epoetin alfa for treating the anemia of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Epoetin alfa once every 2 weeks is effective for initiation of treatment of anemia of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Proteomics of BMS-986470-Treated Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the proteomic effects of BMS-986470, a novel dual degrader of ZBTB7A and WIZ, against the standard-of-care treatment for Sickle Cell Disease (SCD), hydroxyurea. This comparison is supported by a summary of available experimental data, detailed methodologies for proteomic analysis, and visualizations of the key signaling pathways.
Introduction to this compound and its Novel Mechanism of Action
This compound is a first-in-class, orally bioavailable small molecule that functions as a dual molecular glue degrader.[1] It is currently under clinical investigation for the treatment of Sickle Cell Disease (SCD).[2][3] The primary mechanism of action of this compound involves the targeted degradation of two transcriptional repressors of fetal hemoglobin (HbF), Zinc finger and BTB domain-containing protein 7A (ZBTB7A) and WIZ.[2][3][4] By inducing the degradation of these proteins, this compound leads to a significant increase in the expression of γ-globin and, consequently, higher levels of HbF.[2][3] Elevated HbF levels are known to ameliorate the pathophysiology of SCD by inhibiting the polymerization of sickle hemoglobin (HbS).
In contrast, hydroxyurea, the long-standing standard of care for SCD, has a broader and less-defined mechanism of action. While it is known to increase HbF levels, its effects are not limited to this pathway and are associated with a variety of cellular responses, including alterations in the proteome of red blood cells.
Comparative Proteomic Analysis: this compound vs. Hydroxyurea
Global proteomic profiling of cells treated with this compound has revealed a highly specific effect on the proteome. The predominant proteins regulated by this compound are its intended targets, ZBTB7A and WIZ.[2][3] This targeted degradation is a key differentiator from hydroxyurea.
Studies on the proteomic effects of hydroxyurea on sickle red blood cell membranes have shown changes in the abundance of a broader range of proteins. These include proteins involved in:
-
Antioxidant defense: Increased levels of catalase and other antioxidant enzymes.
-
Protein repair and degradation machinery.
-
Cytoskeletal structure and flexibility.
The following table summarizes the key differences in the proteomic impact of this compound and hydroxyurea based on available data.
| Feature | This compound | Hydroxyurea (Alternative) |
| Primary Proteomic Targets | ZBTB7A and WIZ | No single, defined primary protein targets for HbF induction. Affects a broader range of proteins. |
| Mechanism of Action | Targeted protein degradation via CRBN E3 ligase | Multiple proposed mechanisms, including ribonucleotide reductase inhibition. |
| Specificity | High specificity for ZBTB7A and WIZ | Broader, less specific effects on the proteome. |
| Downstream Effects | Significant and targeted induction of γ-globin and HbF. | Induction of HbF, along with changes in antioxidant proteins, and cytoskeletal components. |
| Off-Target Effects (Proteomic) | Minimal off-target protein degradation reported in preclinical studies. | Widespread changes in the red blood cell membrane proteome. |
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound involves hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex to induce the ubiquitination and subsequent proteasomal degradation of ZBTB7A and WIZ. This targeted degradation removes the transcriptional repression on the γ-globin gene, leading to increased HbF production.
A typical workflow for the comparative proteomic analysis of cells treated with this compound would involve several key steps, from cell culture to data analysis.
Experimental Protocols
A detailed protocol for the proteomic analysis of this compound-treated cells would be essential for reproducing and building upon existing research. Below is a representative protocol based on common practices for analyzing the proteomes of cells treated with molecular glue degraders.
1. Cell Culture and Treatment:
-
Cell Line: Human CD34+ derived erythroid precursor cells are a relevant model.
-
Culture Conditions: Culture cells in appropriate media supplemented with growth factors to maintain viability and promote differentiation.
-
Treatment: Treat cells with this compound at various concentrations and time points. Include vehicle-treated (DMSO) and hydroxyurea-treated cells as controls.
2. Cell Lysis and Protein Extraction:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in a buffer containing detergents (e.g., SDS, Triton X-100), protease inhibitors, and phosphatase inhibitors to ensure complete protein solubilization and prevent degradation.
-
Sonicate or use other methods to shear cellular DNA and reduce viscosity.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteome.
3. Protein Digestion:
-
Quantify the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Perform in-solution or in-gel digestion of proteins using a sequence-specific protease, most commonly trypsin.
4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction method.
-
Separate the peptides by reverse-phase liquid chromatography using a nano-flow HPLC system.
-
Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
5. Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer, Spectronaut).
-
Identify peptides and proteins by searching the data against a human protein database (e.g., UniProt).
-
Quantify the relative abundance of proteins across the different treatment conditions.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated in response to this compound and hydroxyurea treatment.
-
Use bioinformatics tools to perform pathway analysis and functional annotation of the differentially expressed proteins.
Conclusion
The comparative proteomic analysis of this compound and hydroxyurea highlights a significant shift towards targeted therapies for Sickle Cell Disease. This compound's highly specific mechanism of action, focusing on the degradation of ZBTB7A and WIZ, offers a more direct and potentially more potent approach to inducing fetal hemoglobin with fewer off-target effects on the proteome compared to the broader activity of hydroxyurea. This targeted approach represents a promising avenue for the development of novel and more effective treatments for patients with SCD. Further clinical studies, including comprehensive proteomic analyses, will be crucial to fully elucidate the long-term effects and clinical benefits of this compound.
References
- 1. drughunter.com [drughunter.com]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. Discovery of this compound, a first-in-class molecular glue dual degrader of zinc finger and BTB domain containing 7A (ZBTB7A) and widely interspaced zinc finger protein (WIZ) for the treatment of treatment of Sickle Cell Disease - American Chemical Society [acs.digitellinc.com]
Navigating Sickle Cell Disease Treatment: A Comparative Safety Analysis of BMS-986470 and Hydroxyurea
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the long-term safety profiles of the investigational drug BMS-986470 and the established standard of care, hydroxyurea, for the treatment of sickle cell disease (SCD). This analysis is based on available preclinical and clinical data for this compound and extensive long-term safety data for hydroxyurea.
Sickle cell disease is a genetic blood disorder characterized by abnormal hemoglobin, leading to a cascade of debilitating and life-threatening complications. For decades, hydroxyurea has been the cornerstone of treatment, primarily by inducing the production of fetal hemoglobin (HbF), which mitigates the deleterious effects of sickle hemoglobin. Now, a new contender, this compound, a first-in-class oral, small molecule cereblon E3 ligase modulator (CELMoD), is emerging with a novel mechanism aimed at the same therapeutic goal. This guide offers a detailed examination of their respective safety profiles to date, alongside the experimental protocols that underpin our current understanding.
Long-Term Safety Profile: A Head-to-Head Comparison
It is crucial to note that this compound is currently in Phase 1/2 clinical trials, and therefore, long-term safety data in humans is not yet available. The following table compares the known long-term safety of hydroxyurea with the preclinical and early clinical safety information for this compound.
| Adverse Event Category | Hydroxyurea | This compound |
| Hematological | Common: Myelosuppression (neutropenia, thrombocytopenia, anemia)[1] | Preclinical (cynomolgus monkeys): No observed changes in hematology at doses up to 7.5 mg/kg for 16 days. Clinical: Data on hematological effects in humans is being collected in the ongoing Phase 1/2 trial (NCT06481306).[2][3] |
| Gastrointestinal | Common: Nausea, vomiting, diarrhea, anorexia[4][5] | Early Clinical: Mild issues like nausea have been reported.[6] |
| Dermatological | Common: Hyperpigmentation, nail changes, skin rash, hair loss[5] | No data available. |
| Neurological | Uncommon: Headache, dizziness, somnolence[5] | Early Clinical: Mild issues like headaches have been reported.[6] |
| Carcinogenicity | No evidence of increased risk of cancer in people with sickle cell disease based on long-term use.[1][7][8] | No data available in humans. Negative in the preclinical AMES test for mutagenicity.[9] |
| Fertility | Can lower sperm count.[7] Potential teratogenic effects, use during pregnancy requires careful consideration.[1][7] | No data available in humans. |
| Mortality | Long-term use is associated with reduced mortality in individuals with sickle cell anemia.[10][11] | No data available. |
Experimental Protocols
A thorough understanding of the methodologies used in clinical trials is essential for interpreting safety and efficacy data.
This compound: Phase 1/2a Clinical Trial (NCT06481306)
This ongoing, first-in-human, randomized, double-blind, placebo-controlled, dose-finding study is designed to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound in healthy volunteers and participants with sickle cell disease.[2][3][12][13]
Study Design:
-
Phase 1: Involves healthy volunteers to assess initial safety and tolerability at different dose levels.
-
Phase 2a: Enrolls adult patients with sickle cell disease (HbSS or HbSβ0) who have experienced multiple vaso-occlusive crises (VOCs).[2][14]
-
Intervention: Participants receive either this compound as an oral tablet or a placebo.[3]
-
Primary Outcome Measures: To determine the safety and tolerability of this compound by monitoring adverse events.[3]
-
Secondary Outcome Measures: To evaluate the pharmacokinetics (how the body processes the drug) and pharmacodynamics (the drug's effect on the body), including changes in levels of different types of hemoglobin.[3]
-
Duration: Participants are monitored for safety and effectiveness for up to 22 weeks after a 4-week treatment period.[6]
Key Inclusion Criteria for SCD Patients:
-
Age 18 years or older.[2]
-
Diagnosis of SCD (HbSS or HbSβ0-thalassemia).[14]
-
History of at least 4 VOCs in the past 12 months or at least 2 in the past 6 months.[3][14]
Hydroxyurea: The Multicenter Study of Hydroxyurea in Sickle Cell Anemia (MSH)
The landmark MSH trial was a randomized, double-blind, placebo-controlled study that established the efficacy and safety of hydroxyurea in adults with sickle cell anemia.[15][16]
Study Design:
-
Participants: Adult patients with a history of at least three painful crises in the preceding 12 months.[15]
-
Intervention: Patients were randomized to receive either hydroxyurea or a placebo. The hydroxyurea dose was escalated to the maximum tolerated dose (MTD), defined by mild myelosuppression.[16][17]
-
Primary Outcome: The frequency of painful vaso-occlusive crises.[15]
-
Safety Monitoring: Regular monitoring of blood counts to manage myelosuppression.[16]
Mechanism of Action and Experimental Workflow
Visualizing the underlying biological pathways and the structure of clinical trials can provide deeper insights into the therapeutic strategies.
Caption: Mechanism of action of this compound in inducing fetal hemoglobin production.
Caption: Generalized workflow of a randomized controlled clinical trial for sickle cell disease.
References
- 1. The Current Role of Hydroxyurea in the Treatment of Sickle Cell Anemia [mdpi.com]
- 2. Trial Summary | NMDP℠ CTSS [ctsearchsupport.org]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Hydroxyurea in Sickle Cell Disease: Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijbc.ir [ijbc.ir]
- 6. This compound for Sickle Cell Disease · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. hematology.org [hematology.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of dual molecular glue degrader this compound | BioWorld [bioworld.com]
- 10. The Risks and Benefits of Long-term Use of Hydroxyurea in Sickle Cell Anemia: A 17.5 Year Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydroxyurea for sickle cell anemia: What have we learned and what questions still remain? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. A Phase 1/2a, First-in-human, Randomized, Double-blinded, Placebo-controlled, Dose-finding Study in Healthy Volunteers and Participants With Sickle Cell Disease to Evaluate the Safety and Tolerability, Pharmacokinetics, Pharmacodynamics, pH and Food Effect, and Preliminary Efficacy of this compound | Clinical Trials at Yale [medicine.yale.edu]
- 14. A Study to Evaluate this compound in Healthy Volunteers and Participants With Sickle Cell Disease | BMS Clinical Trials [bmsclinicaltrials.com]
- 15. biolincc.nhlbi.nih.gov [biolincc.nhlbi.nih.gov]
- 16. Hydroxyurea in Sickle Cell Disease [sickle.bwh.harvard.edu]
- 17. ashpublications.org [ashpublications.org]
BMS-986470: An Investigational Oral Therapeutic for Sickle Cell Disease
BMS-986470 is an investigational, orally administered, dual molecular glue degrader currently in early-stage clinical development for the treatment of sickle cell disease (SCD). As of late 2025, definitive clinical trial outcomes comparing this compound to a placebo are not yet available, with the first-in-human Phase 1/2a study actively recruiting participants. This guide provides a comprehensive overview of the available preclinical data, the mechanism of action, and the design of the ongoing placebo-controlled clinical trial.
This compound is a novel therapeutic agent that functions by inducing the degradation of two key proteins, ZBTB7A and WIZ, which are known to be transcriptional repressors of γ-globin.[1] By targeting these proteins for degradation, this compound aims to increase the production of fetal hemoglobin (HbF), a known mitigator of the pathophysiology of sickle cell disease.[1][2] The induction of HbF can interfere with the polymerization of sickle hemoglobin (HbS), thereby reducing red blood cell sickling, improving anemia, and decreasing the incidence of vaso-occlusive crises (VOCs).[3]
Preclinical Data Summary
Preclinical studies have demonstrated the potential of this compound to induce HbF and degrade its target proteins. The following table summarizes key findings from in vitro and in vivo preclinical models.
| Experimental System | Key Outcomes | Reference |
| Human CD34+ cell-derived erythroblasts | - Strong induction of HbF with a mean fluorescence intensity (MFI) of 12.5. - 93% F-cells (erythrocytes expressing HbF). - 73-fold increase in γ-globin mRNA. | [2] |
| Erythroblasts from SCD patients | - Significant degradation of ZBTB7A and WIZ. - Potent induction of HbF. | [2] |
| Engrafted NBSGW mouse model of human erythropoiesis | - Dose-proportional pharmacokinetics/pharmacodynamics. - Dose-dependent activation of HbF. | [2] |
| Naive healthy cynomolgus monkeys | - Well-tolerated at doses up to 7.5 mg/kg for 16 days. - Dose-dependent degradation of ZBTB7A and WIZ. - Evidence of HbF activation. | [2] |
Mechanism of Action: Signaling Pathway
This compound acts as a molecular glue, bringing together the E3 ubiquitin ligase Cereblon (CRBN) and the target proteins ZBTB7A and WIZ. This proximity facilitates the ubiquitination and subsequent proteasomal degradation of ZBTB7A and WIZ, leading to the derepression of the γ-globin gene and increased production of HbF.
Clinical Trial Protocol: NCT06481306
A Phase 1/2a, first-in-human, randomized, double-blind, placebo-controlled, dose-finding study is currently underway to evaluate this compound in healthy volunteers and patients with sickle cell disease.[4]
Study Objectives:
-
Primary: To evaluate the safety and tolerability of this compound.
-
Secondary: To assess the pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body) of this compound.
-
Exploratory: To gather preliminary evidence of the drug's efficacy in inducing HbF and improving hematological parameters in individuals with SCD.
Key Inclusion Criteria for SCD Patients:
-
Diagnosis of Sickle Cell Disease (HbSS or HbSβ0-thalassemia).[5]
-
History of at least 4 vaso-occlusive crises (VOCs) in the past 12 months or at least 2 in the past 6 months.[5]
-
Age 18 years or older.[6]
Key Exclusion Criteria for SCD Patients:
Treatment Arms:
The study includes multiple cohorts receiving different doses of this compound or a placebo.[5] The assignment to either the treatment or placebo group is randomized and double-blinded, meaning neither the participants nor the investigators know who is receiving the active drug.[6]
Experimental Workflow of the Clinical Trial
The ongoing clinical trial follows a structured workflow to ensure patient safety and data integrity.
As the clinical trial for this compound progresses, further data on its safety and efficacy in comparison to placebo will become available. These findings will be crucial in determining the potential of this novel therapeutic agent to address the unmet medical needs of patients with sickle cell disease.
References
- 1. drughunter.com [drughunter.com]
- 2. Discovery of dual molecular glue degrader this compound | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. allclinicaltrials.com [allclinicaltrials.com]
- 5. A Study to Evaluate this compound in Healthy Volunteers and Participants With Sickle Cell Disease | BMS Clinical Trials [bmsclinicaltrials.com]
- 6. Trial Summary | NMDP℠ CTSS [ctsearchsupport.org]
Safety Operating Guide
Navigating the Disposal of BMS-986470: A Guide for Laboratory Professionals
Absence of specific manufacturer's disposal guidelines for the novel molecular glue degrader, BMS-986470, necessitates a comprehensive approach rooted in established laboratory safety protocols for chemical waste management. This guide provides essential procedural information for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this research-grade compound.
As a novel compound under investigation, a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available. The information that can be gathered pertains to its identity and use in a research context.
Key Compound Information: A Snapshot
| Property | Information | Source |
| Chemical Name | This compound | MedChemExpress[1] |
| Synonyms | Not available | |
| CAS Number | 3036554-12-5 | MedChemExpress[1] |
| Molecular Formula | C29H25N5O5 | MedChemExpress[1] |
| Intended Use | For research use only. Investigational drug for sickle cell disease. | MedChemExpress[1], BioWorld[2] |
| Storage | Store at room temperature in the continental US; may vary elsewhere. Refer to the Certificate of Analysis for specific storage conditions. | MedChemExpress[1] |
General Principles of Laboratory Chemical Waste Disposal
In the absence of specific directives for this compound, the following general procedures for the disposal of research-grade small molecules and other laboratory chemical waste should be strictly adhered to. These guidelines are based on recommendations from environmental health and safety authorities.
Waste Identification and Characterization:
The first crucial step is to determine if the waste is hazardous. Laboratory personnel should treat all waste chemicals as hazardous unless confirmed otherwise by an official safety assessment.[3] A hazardous waste is generally defined by the U.S. Environmental Protection Agency (EPA) as a substance that exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[4]
Segregation of Chemical Waste:
Proper segregation is paramount to prevent dangerous chemical reactions.[5] Incompatible chemicals must be stored separately. Key principles include:
-
Store acids and bases in separate containers.[6]
-
Keep oxidizing agents away from reducing agents and organic compounds.[6]
-
Isolate water-reactive substances from aqueous solutions and acids.[6]
Waste Accumulation and Storage:
Hazardous waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[5][6] Key requirements for SAAs include:
-
Containers: Use only appropriate, chemically compatible containers with secure, leak-proof closures.[4][5] Whenever possible, use the original container.[6]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (no abbreviations), and the date accumulation began.[4]
-
Volume Limits: A maximum of 55 gallons of hazardous waste or one quart of acutely toxic waste may be accumulated in an SAA.[4]
-
Closure: Waste containers must be kept closed at all times, except when adding or removing waste.[3]
Disposal Workflow for this compound Waste
The following diagram illustrates a logical workflow for the proper disposal of waste containing this compound, based on general laboratory chemical waste guidelines.
Caption: Logical workflow for the disposal of laboratory chemical waste.
Prohibited Disposal Methods
Under no circumstances should chemical waste, including unused this compound or solutions containing it, be disposed of via the following methods without explicit approval from your institution's Environmental Health and Safety (EHS) department:
-
Sink Disposal: Do not pour chemical waste down the drain.[3] Only certain non-hazardous, water-soluble substances in small quantities may be approved for drain disposal by local regulations.[6][7]
-
Regular Trash: Solid chemical waste should not be disposed of in the regular trash.[7] Empty containers that held hazardous materials must be triple-rinsed, with the rinsate collected as hazardous waste, before the container can be discarded as regular trash.[3]
-
Evaporation: Allowing chemical waste to evaporate in a fume hood is not a permissible disposal method.[3]
Spill and Decontamination Procedures
In the event of a spill, immediately alert personnel in the area and follow your institution's established spill response protocol. General steps include:
-
Evacuate and Secure: If the spill is large or involves highly volatile substances, evacuate the immediate area.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including gloves, safety goggles, and a lab coat, before attempting to clean the spill.
-
Containment and Absorption: Use a spill kit with appropriate absorbent materials to contain and absorb the spilled liquid.
-
Decontamination: Clean the affected area thoroughly.
-
Waste Disposal: All materials used to clean the spill, including contaminated PPE, must be collected and disposed of as hazardous waste.
Institutional and Regulatory Compliance
It is imperative to consult and adhere to the specific chemical hygiene and waste disposal plans of your institution. These plans are designed to comply with local, state, and federal regulations, such as those set forth by the EPA's Resource Conservation and Recovery Act (RCRA).[5] Your institution's Environmental Health and Safety (EHS) or equivalent department is the primary resource for guidance on chemical waste disposal.
By following these established best practices, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound and other research chemicals, fostering a culture of safety and compliance.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Discovery of dual molecular glue degrader this compound | BioWorld [bioworld.com]
- 3. vumc.org [vumc.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. acs.org [acs.org]
Safeguarding Researchers: A Guide to Personal Protective Equipment and Safe Handling of BMS-986470
For research use only. Not for use in humans.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling BMS-986470. As a potent, biologically active molecule, it should be handled with a high degree of caution. The following procedures and recommendations are designed to ensure the safe handling, storage, and disposal of this compound, thereby minimizing exposure and maintaining a safe laboratory environment.
Hazard Identification and Precautionary Measures
This compound is a dual molecular glue degrader targeting ZBTB7A and WIZ.[1][2] While a specific, comprehensive hazard assessment from the primary manufacturer is not publicly available, it is crucial to treat this compound as potentially hazardous. General safety protocols for potent kinase inhibitors and hazardous drugs should be strictly followed.[3][4][5] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[4] All work should be conducted in a well-ventilated area, preferably a certified chemical fume hood.[3][4]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to minimize exposure. The required level of PPE varies depending on the laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Two pairs of nitrile gloves (double-gloving). Eye Protection: Chemical splash goggles. Lab Coat: Disposable or dedicated non-absorbent lab coat. Ventilation: Certified chemical fume hood or powder containment hood.[3] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or a face shield for splash risks. Lab Coat: Standard laboratory coat. Ventilation: Chemical fume hood.[3] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Ventilation: Class II biological safety cabinet.[3] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat.[3] |
Operational Plan: Step-by-Step Guidance
A clear and concise operational plan is essential for the safe management of this compound within the laboratory.
1. Designated Area:
-
All work with this compound, from handling the solid compound to preparing solutions, must be conducted in a designated and clearly marked area.[3]
2. Engineering Controls:
-
All manipulations of the solid compound and concentrated solutions must be performed within a certified chemical fume hood to prevent inhalation of powders or aerosols.[3][4]
-
For cell culture work, a Class II biological safety cabinet should be used to maintain sterility and protect the user.[3]
3. Decontamination:
-
Use dedicated spatulas, glassware, and other equipment.
-
If dedicated equipment is not feasible, thoroughly decontaminate all equipment after use according to institutional guidelines for hazardous drugs.
4. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[3]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, labeled, and sealed hazardous waste container. |
| Liquid Waste | Collect in a dedicated, labeled, and sealed hazardous waste container. |
| Contaminated Sharps | Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste. |
| Contaminated PPE | Dispose of as hazardous waste in accordance with institutional and local regulations. Disposable PPE should not be reused.[6] |
Note: All disposal must be in strict accordance with local, state, and federal regulations.[5] Do not dispose of this material in the household trash.[7]
Visual Guides
Handling Workflow for this compound
Caption: A typical experimental workflow for handling this compound.
Logical Relationship of Safety Controls
Caption: Hierarchy of safety controls for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
